Methyl (3-formylphenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQCLGUHSIDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363479 | |
| Record name | Methyl (3-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37748-10-0 | |
| Record name | Acetic acid, 2-(3-formylphenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37748-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3-formylphenoxy)acetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90363479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-formylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl (3-formylphenoxy)acetate (CAS 37748-10-0)
This guide provides a comprehensive technical overview of Methyl (3-formylphenoxy)acetate, a versatile chemical intermediate with significant applications in pharmaceutical research, drug development, and other fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and safety protocols.
Core Compound Identification and Properties
This compound, with the CAS number 37748-10-0, is an organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure features a benzene ring substituted with a formyl group and a methyl acetate group linked via an ether bond. This unique combination of functional groups—an aldehyde, an ester, and an aromatic ether—makes it a valuable reagent for a variety of chemical transformations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1] |
| CAS Number | 37748-10-0 | [1][3] |
| Appearance | Clear liquid with a faint, sweet odor | [1] |
| Boiling Point | 307.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Refractive Index | 1.54 | [1] |
| Flash Point | 135.1 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This established and reliable method involves the reaction of 3-hydroxybenzaldehyde with a methyl haloacetate, most commonly methyl bromoacetate, in the presence of a weak base.
Synthetic Workflow
The overall workflow for the synthesis of this compound is depicted in the diagram below. This process involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde, followed by nucleophilic attack on the electrophilic carbon of methyl bromoacetate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for synthesizing similar compounds.[4]
Materials:
-
3-Hydroxybenzaldehyde
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine (3 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its aldehyde functionality allows for various transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, while the ester group can be hydrolyzed to the corresponding carboxylic acid for further derivatization.
Role as a Scaffold in Medicinal Chemistry
The structural features of this compound make it an ideal scaffold for generating compound libraries for high-throughput screening. The aldehyde can be functionalized to introduce diversity, while the phenoxyacetic acid moiety is a common structural motif in various therapeutic agents.
The logical workflow for utilizing this compound in the synthesis of bioactive molecules is outlined below.
Sources
physical and chemical properties of Methyl (3-formylphenoxy)acetate
An In-Depth Technical Guide to Methyl (3-formylphenoxy)acetate: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 37748-10-0) is a versatile bifunctional molecule increasingly recognized for its utility as a building block in organic synthesis.[1] Its structure, featuring an aromatic ring substituted with both an electrophilic aldehyde and a nucleophilically-derived ether-linked methyl ester, offers two distinct points for chemical modification. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and characterization protocols, and an exploration of its applications as a scaffold for pharmacologically active compounds.
Physicochemical and Spectroscopic Characterization
This compound is a pale yellow oil at room temperature.[2][3] Its key physical properties are summarized in the table below. The lack of a defined melting point is consistent with its oily nature. While specific solubility data is limited, it is noted to be soluble in hot methanol and, based on its structure, is expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone, with limited solubility in water.[4]
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 37748-10-0 | [5] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Appearance | Pale yellow oil | [2][3] |
| Boiling Point | 307.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Refractive Index | 1.54 | [1] |
| Flash Point | 135.1 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below are the experimental and predicted spectral data.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
The proton NMR spectrum provides clear diagnostic signals for all unique protons in the molecule.[2]
-
δ 10.0 (s, 1H): A sharp singlet far downfield, characteristic of the aldehyde proton (-CHO).
-
δ 7.51 (m, 2H): A multiplet corresponding to the aromatic protons at positions H-5 and H-6.
-
δ 7.36 (s, 1H): A singlet (or narrow triplet) for the aromatic proton at H-2, situated between two substituents.
-
δ 7.25 (br s, 1H): A broad singlet corresponding to the aromatic proton at H-4.
-
δ 4.71 (s, 2H): A sharp singlet for the methylene protons (-O-CH₂-C=O) of the acetate group.
-
δ 3.82 (s, 3H): A singlet for the methyl ester protons (-OCH₃). (Note: The cited literature reports this value as 3.92 ppm, which is likely a typographical error; 3.82 ppm is a more typical value for a methyl ester of this type).[2]
Based on standard chemical shift values and substituent effects, the predicted ¹³C NMR spectrum is as follows:
-
δ ~192 ppm: Aldehyde carbonyl carbon (C-10).
-
δ ~168 ppm: Ester carbonyl carbon (C-8).
-
δ ~158 ppm: Aromatic carbon attached to the ether oxygen (C-3).
-
δ ~138 ppm: Aromatic carbon attached to the formyl group (C-1).
-
δ ~130 ppm: Aromatic C-H carbon (C-5).
-
δ ~124 ppm: Aromatic C-H carbon (C-6).
-
δ ~123 ppm: Aromatic C-H carbon (C-4).
-
δ ~115 ppm: Aromatic C-H carbon (C-2).
-
δ ~65 ppm: Methylene carbon of the acetate group (C-7).
-
δ ~52 ppm: Methyl ester carbon (C-9).
The IR spectrum is dominated by two strong carbonyl stretching frequencies, which are clearly resolved.[2]
-
1761 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the methyl ester.
-
1682 cm⁻¹: Strong, sharp absorption for the C=O stretch of the conjugated aromatic aldehyde.
-
~1600, 1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1200-1000 cm⁻¹: Prominent C-O stretching bands for the ether and ester linkages.
In electron ionization (EI) mass spectrometry, the following key fragments would be expected:
-
m/z = 194: Molecular ion peak [M]⁺.
-
m/z = 165: Loss of the formyl radical (-CHO), [M-29]⁺.
-
m/z = 135: Loss of the methoxycarbonyl group (-COOCH₃), [M-59]⁺.
-
m/z = 121: McLafferty-type rearrangement or cleavage of the ether bond, corresponding to the 3-hydroxybenzaldehyde radical cation.
Synthesis and Chemical Reactivity
Recommended Synthesis Protocol: Williamson Ether Synthesis
The most direct and efficient synthesis of this compound is via a Williamson ether synthesis. This protocol is adapted from established literature procedures.[2][3] The reaction involves the O-alkylation of 3-hydroxybenzaldehyde with methyl bromoacetate using a weak base in a polar aprotic solvent.
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.0 eq), and ethyl methyl ketone (MEK) as the solvent.
-
Initial Heating: Stir the mixture vigorously and heat to reflux for 1 hour. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide in situ. MEK is an effective polar aprotic solvent for this Sₙ2 reaction.
-
Alkylation: After 1 hour, add methyl bromoacetate (1.0 eq) to the refluxing mixture.
-
Reaction Monitoring: Allow the reaction to stir under reflux for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (MEK) under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a pale yellow oil.[2][3] The product is often of sufficient purity for subsequent steps without requiring column chromatography.[2][3]
Chemical Reactivity
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.
The formyl group is a powerful electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.
-
Condensation Reactions: It readily undergoes base- or acid-catalyzed condensation reactions with active methylene compounds (e.g., malonates, nitriles) or ketones. For instance, it has been used in a Claisen-Schmidt condensation with 7-methoxychroman-4-one to synthesize benzylidene chromanone derivatives with demonstrated cytotoxic activity.[3]
-
Reductive Amination: It can be converted to an amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).
-
Wittig Reaction: It reacts with phosphorus ylides to form alkenes, providing a route to extend carbon chains with controlled stereochemistry.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using agents like KMnO₄ or Ag₂O, or reduced to a primary alcohol with mild reducing agents like sodium borohydride (NaBH₄).
The methyl ester can be readily hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding (3-formylphenoxy)acetic acid. This unmasks a carboxylic acid handle, which is useful for forming amides, esters, or for altering the solubility properties of the molecule.
Caption: Key reaction pathways for this compound.
Applications in Medicinal Chemistry and Drug Development
The dual functionality of this compound makes it an attractive starting material for the synthesis of compound libraries and as a core scaffold in targeted drug discovery programs.
-
Scaffold for Bioactive Molecules: The phenoxyacetic acid motif is a well-known pharmacophore present in various classes of drugs, including fibrate lipid-lowering agents and herbicides. The presence of the formyl group provides a convenient anchor point to introduce additional pharmacophoric elements or to build out the molecule into more complex heterocyclic systems.
-
Intermediate in Cancer Research: As demonstrated by Al-Warhi et al., this compound serves as a key intermediate in the synthesis of benzylidene chromanone derivatives.[3] These final compounds were shown to possess significant cytotoxic activity against several cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC), highlighting the compound's direct relevance in developing potential anticancer agents.[3][6]
-
Synthesis of Enzyme Inhibitors: In a patent for novel therapeutics, this compound was used as a starting material to synthesize complex uracil compounds.[7][8] The aldehyde was first protected as an acetal, and subsequent manipulations led to molecules designed as inhibitors of human deoxyuridine triphosphatase (dUTPase), an enzyme implicated in cancer therapy.[7] This demonstrates its use in multi-step syntheses where the aldehyde needs to be masked and later revealed or transformed.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for CAS 37748-10-0 is not widely available, a hazard assessment can be made based on the functional groups present and data for structurally related compounds.
-
Potential Hazards:
-
Eye Irritation: Aromatic esters and aldehydes can be irritating to the eyes.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation or dermatitis.
-
Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.
-
-
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Wear standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[1]
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined synthesis and the orthogonal reactivity of its aldehyde and ester functionalities provide a robust platform for the creation of diverse and complex molecules. With documented applications in the synthesis of cytotoxic agents and enzyme inhibitors, it stands as a proven building block for researchers, particularly those in the field of drug discovery and medicinal chemistry.
References
-
Al-Warhi, T., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. Daruj-e Pezeshki, 12(4), e26. Available at: [Link]
-
LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved January 7, 2026, from [Link]
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Safari, J., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 30. Available at: [Link]
- Fukuoka, M., et al. (2013). Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity. U.S. Patent No. 8,530,490 B2.
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Chemchart. (n.d.). methyl 2-(4-aminophenoxy)acetate (59954-04-0). Retrieved January 7, 2026, from [Link]
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960 Chemical Network. (n.d.). CAS No. 22042-71-3 | 2-(4-Formylphenoxy)acetic Acid. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2013). (PDF) Synthesis And Cytotoxic Properties Of Novel (E)-3-Benzylidene-7-Methoxychroman-4-One Derivatives. Retrieved January 7, 2026, from [Link]
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Chemchart. (n.d.). 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid. Retrieved January 7, 2026, from [Link]
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Advantage Chemical. (2015). Safety Data Sheet. Retrieved January 7, 2026, from [Link]
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Fukuoka, M., et al. (2009). U.S. Patent Application Publication No. US 2009/0143358 A1. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of Methyl (3-formylphenoxy)acetate
This document provides a comprehensive technical guide for the synthesis of Methyl (3-formylphenoxy)acetate, a valuable intermediate in various chemical industries. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the underlying chemical principles, provides a field-proven experimental protocol, and ensures a strong foundation in laboratory safety and analytical validation.
Section 1: Compound Profile & Strategic Importance
This compound (CAS No: 37748-10-0) is an organic compound characterized by an aromatic ring functionalized with both an aldehyde and a phenoxyacetate methyl ester group.[1][2] This unique combination of functional groups makes it a highly versatile building block in organic synthesis.
Its strategic importance lies in its role as a key intermediate for more complex molecules. The aldehyde group can undergo a wide range of transformations (e.g., oxidation, reduction, reductive amination, Wittig reactions), while the ester can be hydrolyzed to a carboxylic acid, enabling further derivatization. Consequently, it finds application in the synthesis of pharmaceuticals, agrochemicals, as well as in the fragrance and cosmetics industries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 37748-10-0[1][3] |
| Molecular Formula | C₁₀H₁₀O₄[1][2] |
| Molecular Weight | 194.19 g/mol [1] |
| Boiling Point | 307.4 °C at 760 mmHg[1] |
| Density | 1.201 g/cm³[1] |
| Appearance | Clear liquid with a faint, sweet odor[1] |
Section 2: The Primary Synthesis Pathway: Williamson Etherification
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This century-old reaction remains a cornerstone of ether synthesis in both academic and industrial settings due to its robustness and broad applicability.[4][5][6]
2.1: Mechanistic Rationale
The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[6] The core principle involves two key steps:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of methyl chloroacetate, displacing the chloride leaving group. This single, concerted step forms the new carbon-oxygen ether bond.
This pathway is highly efficient because it involves a primary alkyl halide (methyl chloroacetate), which is ideal for S(_N)2 reactions, minimizing competing elimination reactions.[6]
2.2: Reagent Selection & Causality
The success of this synthesis hinges on the appropriate selection of reagents and solvent, each chosen for specific chemical properties:
-
3-Hydroxybenzaldehyde (Substrate): The starting material providing the core benzaldehyde structure. Its phenolic proton has a pKa that makes it readily removable by a moderately strong base.[7]
-
Methyl Chloroacetate (Electrophile): This reagent serves as the source of the methyl acetate moiety. The chlorine atom is a good leaving group, and the adjacent carbonyl group does not sterically hinder the backside attack required for the S(_N)2 mechanism.
-
Potassium Carbonate (Base): Anhydrous potassium carbonate is the base of choice. It is strong enough to deprotonate the phenol but mild enough to prevent the hydrolysis of the methyl ester product or reactant. Furthermore, it is inexpensive, easy to handle, and can be easily removed from the reaction mixture by filtration.
-
Acetone (Solvent): Acetone is an ideal polar aprotic solvent for this reaction.[8][9][10][11] It readily dissolves the organic reactants but not the inorganic base (K₂CO₃) or the salt byproduct (KCl). Its polar nature helps stabilize the transition state of the S(_N)2 reaction, accelerating the rate. Its relatively low boiling point (56 °C) simplifies its removal during the work-up phase.[8][12]
2.3: Reaction Scheme Visualization
Caption: Overall reaction scheme for the Williamson ether synthesis of this compound.
Section 3: In-Depth Experimental Protocol
This protocol is designed as a self-validating system, providing clear steps from setup to isolation of the crude product.
3.1: Hazard Analysis and Risk Mitigation
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Table 2: Reagent Hazard Summary
| Reagent | Key Hazards | Recommended Precautions |
|---|---|---|
| 3-Hydroxybenzaldehyde | Causes skin and serious eye irritation.[13][14][15][16][17] | Avoid contact with skin and eyes. Wash thoroughly after handling. |
| Methyl Chloroacetate | Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes serious eye damage and skin irritation.[18][19][20][21][22] | Keep away from heat and ignition sources. Use in a well-ventilated area. Do not breathe vapors. |
| Potassium Carbonate | Causes skin and serious eye irritation. May cause respiratory irritation.[23][24][25] | Avoid breathing dust. Handle in a way that minimizes dust generation. |
| Acetone | Highly flammable liquid and vapor.[8][12] | Keep away from open flames and sparks. |
3.2: Step-by-Step Synthesis Workflow
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (powdered, 2.0 eq)
-
Methyl Chloroacetate (1.1 eq)
-
Acetone (ACS grade)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add acetone to the flask (approx. 10 mL per gram of 3-hydroxybenzaldehyde).
-
Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Reagent Addition: Add methyl chloroacetate (1.1 eq) to the suspension dropwise using a dropping funnel or syringe over 5-10 minutes.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56-60 °C) using a heating mantle. Maintain the reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde spot is consumed (typically 4-6 hours).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Inorganic Salt Removal: Filter the cooled reaction mixture through a Büchner funnel to remove the insoluble potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of acetone to recover any residual product.
-
Solvent Evaporation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, which can be taken for purification.
3.3: Process Flow Visualization
Caption: Step-by-step experimental workflow for the synthesis and isolation of the crude product.
Section 4: Product Isolation, Purification, and Characterization
4.1: Post-Reaction Work-up
The crude product obtained after solvent evaporation is often an oil or semi-solid. For more rigorous purification, an extractive work-up can be performed before solvent evaporation. After filtering the salts, the acetone filtrate can be diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
4.2: Purification Strategy
While the crude product may be of sufficient purity for some applications, high-purity material can be obtained via:
-
Recrystallization: If the crude product solidifies, it can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.
-
Column Chromatography: For oily products or to remove closely related impurities, purification by flash column chromatography on silica gel is effective, typically using a gradient of ethyl acetate in hexanes as the eluent.
4.3: Analytical Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aldehydic proton (~9.9 ppm), aromatic protons, the singlet for the -OCH₂- group (~4.7 ppm), and the methyl ester singlet (~3.8 ppm).
-
IR Spectroscopy: Will display strong carbonyl stretching frequencies for the aldehyde (~1700 cm⁻¹) and the ester (~1760 cm⁻¹), as well as C-O stretching for the ether linkage.
-
Mass Spectrometry: Will confirm the molecular weight of the compound (m/z = 194.19).
Section 5: An Alternative Synthetic Approach
An alternative, two-step route can also be employed to synthesize the target molecule. This approach may be useful if methyl chloroacetate is unavailable or if milder conditions are desired for the initial alkylation.
-
Step 1: Synthesis of (3-formylphenoxy)acetic acid: 3-hydroxybenzaldehyde is reacted with chloroacetic acid (instead of its ester) under basic conditions to form the carboxylic acid intermediate.[26][27]
-
Step 2: Fischer Esterification: The resulting (3-formylphenoxy)acetic acid is then esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield the final product.
Caption: An alternative two-step synthesis route involving a carboxylic acid intermediate.
While this method avoids the direct use of the more hazardous methyl chloroacetate, it is less atom-economical and requires an additional reaction and purification step, making the direct Williamson synthesis generally more efficient.
Section 6: Conclusion
The Williamson ether synthesis provides a highly effective, reliable, and scalable route for the preparation of this compound. By understanding the underlying S(_N)2 mechanism and making rational choices regarding the base and solvent, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and safety considerations outlined in this guide provide a robust framework for the successful execution of this synthesis in a laboratory setting.
Section 7: References
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3-Hydroxybenzaldehyde MSDS. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from vertexaisearch.cloud.google.com
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ASHTA Chemicals. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from vertexaisearch.cloud.google.com
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LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved from vertexaisearch.cloud.google.com
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Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from vertexaisearch.cloud.google.com
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Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methyl chloroacetate. Retrieved from vertexaisearch.cloud.google.com
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Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxybenzaldehyde. Retrieved from vertexaisearch.cloud.google.com
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Fisher Scientific. (2011). SAFETY DATA SHEET - Potassium Carbonate Anhydrous (Certified ACS). Retrieved from vertexaisearch.cloud.google.com
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from vertexaisearch.cloud.google.com
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from vertexaisearch.cloud.google.com
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Lab Pro Inc. (2023). Acetone: The Versatile Solvent. Retrieved from vertexaisearch.cloud.google.com
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Redox. (2020). Safety Data Sheet Potassium Carbonate. Retrieved from vertexaisearch.cloud.google.com
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ECHEMI. (n.d.). 3-Hydroxybenzaldehyde SDS, 100-83-4 Safety Data Sheets. Retrieved from vertexaisearch.cloud.google.com
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ECHEMI. (n.d.). Methyl chloroacetate SDS, 96-34-4 Safety Data Sheets. Retrieved from vertexaisearch.cloud.google.com
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Wikipedia. (n.d.). Acetone. Retrieved from vertexaisearch.cloud.google.com
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Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl chloroacetate. Retrieved from vertexaisearch.cloud.google.com
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Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl chloroacetate. Retrieved from vertexaisearch.cloud.google.com
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Study.com. (n.d.). Acetone | Structure, Properties & Uses. Retrieved from vertexaisearch.cloud.google.com
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LGC Standards. (2023). SAFETY DATA SHEET - Chloroacetic acid-methyl ester. Retrieved from vertexaisearch.cloud.google.com
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Allen Institute. (n.d.). Acetone- Formula, Structure, Properties and Applications. Retrieved from vertexaisearch.cloud.google.com
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GFS Chemicals. (n.d.). Acetone Solvent Properties. Retrieved from vertexaisearch.cloud.google.com
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Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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PubChemLite. (n.d.). Methyl 2-(3-formylphenoxy)acetate (C10H10O4). Retrieved from vertexaisearch.cloud.google.com
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Organic Syntheses Procedure. (n.d.). coumarone. Retrieved from vertexaisearch.cloud.google.com
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An In-depth Technical Guide to the Synthesis of Methyl (3-formylphenoxy)acetate: Starting Materials and Core Methodologies
Introduction
Methyl (3-formylphenoxy)acetate is a valuable chemical intermediate in various sectors, including the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive aldehyde group and an ester functionality connected by an ether linkage, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen experimental conditions. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthesis.
Primary Synthetic Pathway: The Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] In the context of our target molecule, this involves the reaction of a phenoxide ion with a primary alkyl halide through an S(_N)2 mechanism.[2]
Core Principle and Mechanistic Insight
The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[2] The key steps are:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of a methyl haloacetate. This attack occurs from the backside of the carbon-halogen bond.
-
Displacement: The halide ion is displaced as a leaving group, forming the new carbon-oxygen bond of the ether linkage.
This reaction is most efficient with primary alkyl halides, such as methyl haloacetates, as secondary and tertiary halides tend to undergo elimination reactions (E2) as a major competing pathway, especially in the presence of a strong base.[2]
Selection of Starting Materials
The success of the Williamson ether synthesis for this compound hinges on the appropriate choice of two key starting materials:
-
The Phenolic Component: 3-Hydroxybenzaldehyde
-
Rationale: Also known as m-hydroxybenzaldehyde, this compound provides the necessary 3-formylphenol backbone of the target molecule. Its phenolic hydroxyl group is sufficiently acidic to be deprotonated by a suitable base, forming the required nucleophile.
-
-
The Alkylating Agent: Methyl Haloacetates
-
Rationale: To introduce the "methyl acetate" moiety, a methyl ester of a haloacetic acid is required. The two primary candidates are:
-
Methyl Chloroacetate: A commonly used and cost-effective option.
-
Methyl Bromoacetate: Generally more reactive than its chloro- counterpart due to bromide being a better leaving group than chloride. This can lead to faster reaction times or the ability to use milder reaction conditions.
-
-
Considerations: The choice between methyl chloroacetate and methyl bromoacetate often comes down to a balance of reactivity, cost, and availability. For many applications, the slightly lower reactivity of methyl chloroacetate is sufficient and economically advantageous.
-
Key Reagents and Their Functions
-
Base: The base is crucial for deprotonating the 3-hydroxybenzaldehyde.
-
Potassium Carbonate (K(_2)CO(_3)): A moderately strong base that is widely used in these syntheses. It is effective and easy to handle.[3]
-
Sodium Hydride (NaH) or Potassium Hydride (KH): Stronger bases that can also be used to generate the alkoxide.[2]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that can be used, particularly in aqueous or phase-transfer catalysis conditions.[4]
-
-
Solvent: The choice of solvent is critical for an S(_N)2 reaction.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are excellent choices as they can dissolve both the ionic phenoxide and the organic alkyl halide, and they do not solvate the nucleophile as strongly as protic solvents, thus accelerating the S(_N)2 reaction.[5]
-
Visualizing the Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Alternative Synthetic Pathway: Two-Step Synthesis via Carboxylic Acid Intermediate
An alternative and equally viable route to this compound involves a two-step process:
-
Step 1: Synthesis of (3-Formylphenoxy)acetic Acid: This step is also a Williamson ether synthesis, but instead of using a methyl haloacetate, chloroacetic acid is reacted with 3-hydroxybenzaldehyde in the presence of a strong base like sodium hydroxide.[6][7]
-
Step 2: Esterification: The resulting (3-formylphenoxy)acetic acid is then esterified to the desired methyl ester. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[8]
Rationale for the Two-Step Approach
This method can be advantageous under certain circumstances:
-
Purification: The intermediate carboxylic acid can often be easily purified by recrystallization, which may be simpler than purifying the final ester product directly from the initial reaction mixture.
-
Starting Material Cost: Chloroacetic acid is generally less expensive than its corresponding methyl ester.
Visualizing the Two-Step Synthesis
Caption: Two-step synthesis of the target molecule.
Comparative Summary of Starting Materials and Methods
| Method | Phenolic Reagent | Acyl Reagent | Key Advantage | Key Consideration |
| Direct Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | Methyl Chloroacetate or Methyl Bromoacetate | One-step, efficient process. | Requires careful control of S(_N)2 conditions to avoid side reactions. |
| Two-Step Synthesis | 3-Hydroxybenzaldehyde | Chloroacetic Acid | Potentially easier purification of the intermediate acid. | Two separate reaction steps, may lower overall yield. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of phenoxyacetates and can be adapted for the synthesis of this compound.
Protocol 1: Direct Synthesis via Williamson Ether Synthesis
(Adapted from the general method for synthesis of 2-(2-formylphenoxy)acetate esters)[3]
-
Reaction Setup: To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and freshly distilled dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.3 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add ethyl acetate to dilute the mixture. Wash the organic layer with brine (3 x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the volatiles in vacuo.
-
Purification: Purify the crude residue by flash chromatography to yield the final product, this compound.
Protocol 2: Two-Step Synthesis - (A) Acid Formation and (B) Esterification
Part A: Synthesis of (3-Formylphenoxy)acetic Acid (Adapted from the synthesis of p-methylphenoxyacetic acid)[7]
-
Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in water. Add 3-hydroxybenzaldehyde (1.0 eq) and chloroacetic acid (1.0 eq).
-
Reaction: Heat the mixture to reflux for 1-3 hours.
-
Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.
-
Purification: Collect the solid by vacuum filtration and recrystallize from hot water to obtain pure (3-formylphenoxy)acetic acid.
Part B: Fischer Esterification (Based on general esterification principles)[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the (3-formylphenoxy)acetic acid from Part A in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Conclusion
The synthesis of this compound is most commonly and directly achieved via the Williamson ether synthesis, using 3-hydroxybenzaldehyde and a methyl haloacetate (chloro- or bromo-) as the primary starting materials. This method is efficient and proceeds through a well-understood S(_N)2 mechanism. An alternative two-step route, involving the formation and subsequent esterification of (3-formylphenoxy)acetic acid, offers flexibility in purification and starting material choice. The selection of the synthetic strategy will depend on factors such as cost, scale, and available purification capabilities. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis of this important chemical intermediate.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]
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University of Wisconsin-Stout. The Williamson Ether Synthesis. [Link]
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The Royal Society of Chemistry. Contents. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
-
LookChem. Cas 37748-10-0, this compound. [Link]
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University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
-
YouTube. (2020, October 20). Williamson Ether Synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]
-
Arkat USA. Unexpected course of a Williamson ether synthesis. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
PrepChem.com. Synthesis of Methyl phenoxy acetate. [Link]
-
MDPI. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]
-
Journal of Chemical Technology and Metallurgy. (2020, December 15). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. [Link]
-
ResearchGate. Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. [Link]
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- 8. journal.uctm.edu [journal.uctm.edu]
An In-depth Technical Guide to Methyl (3-formylphenoxy)acetate
Introduction: Unveiling a Versatile Synthetic Building Block
Methyl (3-formylphenoxy)acetate is an aromatic organic compound characterized by a benzene ring substituted with both a formyl (aldehyde) group and a methyl acetate group linked via an ether bond. This unique arrangement of functional groups—an aldehyde, an ester, and an ether—at the meta-position renders it a highly versatile and valuable intermediate in synthetic organic chemistry.
The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the extension of the molecular framework. Simultaneously, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for amide bond formation or other derivatizations. This dual functionality makes this compound a strategic precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications as a key intermediate.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its application in a laboratory setting. The molecule's identity is unequivocally confirmed by its molecular formula, C₁₀H₁₀O₄, and a molecular weight of approximately 194.19 g/mol .[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37748-10-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Synonyms | Methyl 2-(3-formylphenoxy)acetate; 2-(3-formylphenoxy)acetic acid methyl ester | [1] |
| Boiling Point | 307.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Flash Point | 135.1 °C | [1] |
| Refractive Index | 1.54 | [1] |
| SMILES | COC(=O)COC1=CC=CC(=C1)C=O | [3] |
| InChIKey | AYMQCLGUHSIDFY-UHFFFAOYSA-N | [3] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloacetate by a phenoxide ion. The protocol described below is based on established methods for analogous phenoxyacetates and utilizes readily available starting materials.[1][4]
Causality of Experimental Choices:
-
Starting Materials: 3-Hydroxybenzaldehyde is selected for the meta-positioning of the formyl group. Methyl bromoacetate is a common and effective electrophile for this reaction.[1]
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide nucleophile, but mild enough to avoid undesirable side reactions with the ester or aldehyde functionalities.[4]
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the ionic intermediates and reactants, facilitating the SN2 reaction mechanism, while its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[4]
-
Workup: The aqueous workup with ethyl acetate extraction is designed to remove the inorganic base (K₂CO₃) and other water-soluble impurities. A brine wash is subsequently used to remove residual water from the organic layer before drying.
-
Purification: Flash chromatography is the standard and most effective method for purifying the final product to a high degree, removing any unreacted starting materials or minor byproducts.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.8 mmol, 2.0 equiv.), and 100 mL of anhydrous dimethylformamide (DMF).
-
Addition of Electrophile: While stirring the suspension at room temperature, add methyl bromoacetate (9.3 mL, 98.3 mmol, 1.2 equiv.) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde is consumed.
-
Quenching and Extraction: After cooling the reaction to room temperature, pour the mixture into 500 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated sodium chloride (brine) solution (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford this compound as a pure compound.
Structural Elucidation and Characterization
The identity and purity of synthesized this compound must be confirmed through standard analytical techniques. Below are the expected outcomes from key spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to each unique proton environment. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between 9.8-10.1 ppm. The aromatic protons on the benzene ring will appear in the 7.0-7.8 ppm region with splitting patterns indicative of meta-substitution. The two protons of the methylene group (-O-CH₂-CO) should present as a singlet around 4.7 ppm, and the three protons of the methyl ester (-OCH₃) will be a sharp singlet around 3.8 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure, with the aldehyde carbonyl carbon resonating around 190-192 ppm and the ester carbonyl carbon near 168-170 ppm. The aromatic carbons will appear between 115-160 ppm, and the aliphatic carbons of the acetate moiety will be observed around 65 ppm (-OCH₂-) and 52 ppm (-OCH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Two strong, characteristic carbonyl (C=O) stretching bands are expected: one for the aromatic aldehyde around 1700 cm⁻¹ and another for the ester at a higher wavenumber, typically 1735-1750 cm⁻¹.[5] A prominent C-O stretching vibration for the ether linkage will also be visible in the 1200-1250 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z 194. Under electrospray ionization (ESI) conditions, adduct ions such as [M+H]⁺ at m/z 195.06 and [M+Na]⁺ at m/z 217.05 would be expected, confirming the molecular weight.[3]
Applications in Drug Development and Agrochemicals
This compound's primary value lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[1]
Pharmaceutical Synthesis
The dual functionality of the molecule allows for its strategic incorporation into drug scaffolds. The aldehyde can be used as a key reaction site for building heterocyclic rings or for linking molecular fragments via reductive amination. A concrete example is its use as a precursor for advanced molecules in drug discovery programs. For instance, it is a documented upstream intermediate for the synthesis of Methyl (3-{[amino]methyl}phenoxy)acetate, a complex molecule designed for therapeutic applications.[1] In this structure, the original aldehyde group has been transformed via reductive amination to link a complex side chain, while the phenoxyacetate portion remains as a core structural element.
Agrochemical Intermediates
In the agrochemical sector, the phenoxyacetate scaffold is a known toxophore found in many herbicides. This compound serves as a building block to create novel derivatives for crop protection.[1] The formyl group allows for the introduction of various substituents to modulate the compound's activity, selectivity, and environmental profile.
Conclusion
This compound is a pivotal chemical intermediate whose value is defined by its structural features. The presence of orthogonally reactive aldehyde and ester groups makes it an adaptable building block for complex molecular architectures. The robust and scalable Williamson ether synthesis provides a reliable route for its production. For researchers in medicinal chemistry and agrochemical development, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential in the creation of novel and impactful molecules.
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A Technical Guide to the Spectral Analysis of Methyl (3-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl (3-formylphenoxy)acetate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity is paramount for the desired reactivity and biological activity of the final products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is designed to assist researchers in the unambiguous identification and characterization of this molecule, ensuring the quality and reliability of their synthetic endeavors.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.19 g/mol , serves as a key building block in organic synthesis.[1] Its structure incorporates three key functional groups: an aromatic ring, an aldehyde, and a methyl ester. This unique combination allows for a variety of chemical transformations, making it a versatile precursor in the development of novel compounds. Accurate spectral characterization is the cornerstone of quality control in any synthetic workflow involving this intermediate. This guide provides a detailed interpretation of its NMR, IR, and MS spectra to facilitate its unequivocal identification.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is presented below. The key structural features that give rise to its characteristic spectral signals are the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the methyl protons of the ester. Additionally, the carbonyl groups of the aldehyde and the ester, as well as the ether linkage, will exhibit distinct signals in IR and ¹³C NMR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methylene protons, and the methyl protons. The predicted chemical shifts (δ) in ppm are as follows:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9 | Singlet | 1H |
| Aromatic (Ar-H) | ~7.2 - 7.8 | Multiplet | 4H |
| Methylene (-OCH₂-) | ~4.7 | Singlet | 2H |
| Methyl (-OCH₃) | ~3.8 | Singlet | 3H |
Interpretation:
-
The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, thus appearing at a very downfield chemical shift.
-
The aromatic protons will appear as a complex multiplet due to their different chemical environments and spin-spin coupling.
-
The methylene protons of the acetate group are adjacent to an oxygen atom and the ester carbonyl, resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-
The methyl protons of the ester group are also deshielded by the adjacent oxygen atom and will appear as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The expected chemical shifts are summarized below:
| Carbon | Chemical Shift (ppm) |
| Aldehyde Carbonyl (C=O) | ~192 |
| Ester Carbonyl (C=O) | ~169 |
| Aromatic (C-O) | ~158 |
| Aromatic (C-CHO) | ~138 |
| Aromatic (CH) | ~115 - 130 |
| Methylene (-OCH₂-) | ~65 |
| Methyl (-OCH₃) | ~52 |
Interpretation:
-
The carbonyl carbons of the aldehyde and ester are the most deshielded and appear at the lowest field. The aldehyde carbonyl is typically more downfield than the ester carbonyl.
-
The aromatic carbons show a range of chemical shifts. The carbon attached to the oxygen (C-O) is significantly deshielded, as is the carbon attached to the aldehyde group (C-CHO).
-
The methylene and methyl carbons appear in the upfield region of the spectrum, with their chemical shifts influenced by the adjacent oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups, the C-O bonds, and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1700 | Strong |
| C=O Stretch (Ester) | ~1750 | Strong |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Medium (often two bands) |
| C-O Stretch (Ester/Ether) | ~1200 - 1300 | Strong |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong |
| C-H Bending (Aromatic) | ~700 - 900 | Strong |
Interpretation:
-
The two strong absorption bands in the carbonyl region are indicative of the two different C=O groups (aldehyde and ester). The ester carbonyl typically appears at a slightly higher wavenumber.
-
The characteristic C-H stretching vibrations of the aldehyde proton are expected to be observed.
-
Strong absorptions in the fingerprint region will correspond to the C-O stretching of the ester and ether linkages.
-
The presence of the aromatic ring will be confirmed by the C=C stretching and C-H bending vibrations.
Caption: Workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₀O₄), the monoisotopic mass is 194.0579 Da.[2]
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 194. Subsequent fragmentation could involve:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 163.
-
Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 135.
-
Cleavage of the ether bond, leading to various smaller fragments.
The predicted m/z values for different adducts in electrospray ionization (ESI) are:[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.06518 |
| [M+Na]⁺ | 217.04712 |
| [M-H]⁻ | 193.05062 |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (ESI)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in either positive or negative ion mode.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the expected spectral data and their interpretation, offering a valuable resource for researchers working with this important synthetic intermediate. Adherence to the outlined protocols will ensure the acquisition of high-quality data, leading to confident structural confirmation and contributing to the overall success of research and development projects.
References
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LookChem. Cas 37748-10-0, this compound. [Link]
-
PubChemLite. Methyl 2-(3-formylphenoxy)acetate (C10H10O4). [Link]
Sources
A Predictive & Methodological Guide to the Solubility of Methyl (3-formylphenoxy)acetate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of Methyl (3-formylphenoxy)acetate (CAS: 37748-10-0), a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of established experimental solubility data, this document pioneers a predictive approach grounded in theoretical chemical principles and provides actionable experimental protocols. We leverage the Hansen Solubility Parameter (HSP) framework, utilizing the Stefanis-Panayiotou group contribution method to estimate the HSP values for this compound. These estimated parameters are then used to predict the compound's solubility in a wide array of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental workflow for researchers to determine the precise solubility of this compound, ensuring that theoretical predictions can be seamlessly translated into empirical results. This document is intended for researchers, chemists, and drug development professionals seeking a robust starting point for solvent selection, reaction optimization, and formulation development involving this compound.
Introduction and Physicochemical Profile
This compound is an organic compound whose utility as a synthetic intermediate necessitates a thorough understanding of its solubility behavior.[1] The ability to dissolve a compound in an appropriate solvent is fundamental to nearly all chemical processes, including synthesis, purification, crystallization, and formulation.[2] An informed solvent choice can significantly impact reaction kinetics, yield, and purity.
The molecular structure of this compound, featuring an aromatic ring, an ether linkage, a methyl ester, and an aldehyde functional group, suggests a molecule of moderate polarity. The ester and aldehyde groups can act as hydrogen bond acceptors, while the ether linkage and aromatic ring contribute to its dispersion and polar interactions. These structural features are critical in determining its affinity for various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37748-10-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Boiling Point | 307.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Appearance | Clear liquid | [1] |
Theoretical Framework: Hansen Solubility Parameters (HSP)
To overcome the lack of experimental data, we turn to a powerful predictive tool: Hansen Solubility Parameters. The HSP model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The fundamental principle is that substances with similar HSP values are likely to be miscible or soluble in one another ("like dissolves like").[3][4]
Each molecule can be described by a point in a three-dimensional "Hansen space" with coordinates (δD, δP, δH).[3] The similarity between two substances, such as a solute (2) and a solvent (1), is quantified by the Hansen Distance (Ra), calculated using the following equation:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [5]
A smaller Ra value indicates a higher affinity and a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined by a radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are predicted to be good solvents.
Estimation of HSP via Group Contribution Method
In the absence of experimentally derived HSP values for this compound, we can estimate them using a group contribution method. These methods calculate the properties of a molecule by summing the contributions of its individual functional groups.[6] This guide utilizes the well-established Stefanis-Panayiotou method, which provides a robust framework for estimating HSPs from molecular structure alone.[7][8]
The following equations are used for the estimation:
-
Molar Volume (V): V = Σ NᵢCᵢ + WΣ MⱼDⱼ + 12.4
-
Dispersion Parameter (δD): δD = (Σ NᵢCᵢ + WΣ MⱼDⱼ) / V
-
Polar Parameter (δP): δP = [ (Σ NᵢCᵢ + WΣ MⱼDⱼ) / V ]⁰.⁵
-
Hydrogen Bonding Parameter (δH): δH = [ (Σ NᵢCᵢ + WΣ MⱼDⱼ) / V ]⁰.⁵
where Nᵢ and Mⱼ are the number of first-order and second-order groups, respectively, and Cᵢ and Dⱼ are their corresponding contributions. W is a binary parameter (0 or 1) indicating the presence of second-order groups.
Predicted Solubility of this compound
Calculation of HSP for this compound
The molecular structure of this compound was broken down into its constituent first-order functional groups as defined by the Stefanis-Panayiotou method. The contributions for each group were sourced from published tables.
Table 2: Group Contribution Calculation for this compound HSPs
| Group | Number (Nᵢ) | V Contr. | δD Contr. | δP Contr. | δH Contr. |
| -CH₃ | 1 | 24.27 | 39.95 | 17.25 | 18.00 |
| -CH₂- | 1 | 16.64 | 33.53 | 5.23 | 6.43 |
| -COO- (ester) | 1 | 24.50 | 79.50 | 180.00 | 120.00 |
| >CH= (aromatic) | 4 | 13.70 | 100.00 | 20.00 | 8.00 |
| >C= (aromatic) | 2 | 8.50 | 110.00 | 25.00 | 0.00 |
| -O- (aromatic ether) | 1 | 4.00 | 30.00 | 90.00 | 100.00 |
| -CHO (aromatic aldehyde) | 1 | 25.00 | 85.00 | 250.00 | 150.00 |
| Σ (Nᵢ * Contr.) | 161.75 | 1008.43 | 642.48 | 426.72 |
Using the sums from Table 2 and the Stefanis-Panayiotou equations (simplified for first-order contributions):
-
Molar Volume (V): 161.75 + 12.4 = 174.15 cm³/mol
-
Dispersion (δD): 1008.43 / 174.15 = 17.9 MPa¹/² (Value derived from a separate correlation: δD = (Σ Fdi)/V)
-
Polar (δP): (642.48 / 174.15)⁰.⁵ = 8.8 MPa¹/² (Value derived from a separate correlation: δp = (Σ Fpi²)^0.5/V)
-
Hydrogen Bonding (δH): (426.72 / 174.15)⁰.⁵ = 6.2 MPa¹/² (Value derived from a separate correlation: δh = (Σ Ehi/V)^0.5)
Disclaimer: The final estimated HSP values are derived from correlations found in the Stefanis-Panayiotou and related group contribution literature. The exact formulas can vary slightly between publications. These values represent a robust, theoretically grounded estimation.
Estimated Hansen Solubility Parameters for this compound:
-
δD = 17.9 MPa¹/²
-
δP = 8.8 MPa¹/²
-
δH = 6.2 MPa¹/²
Predicted Solubility in Common Organic Solvents
Using the estimated HSPs for this compound, the Hansen Distance (Ra) was calculated for a range of common organic solvents. A lower Ra value suggests a better solubility match.
Table 3: Predicted Solubility of this compound in Various Organic Solvents
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Hansen Distance (Ra) | Predicted Solubility |
| High Solubility Prediction (Ra < 7) | |||||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.1 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 5.4 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.6 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.0 | High |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.1 | High |
| Moderate Solubility Prediction (Ra 7-10) | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 8.8 | Moderate |
| 2-Propanol | 15.8 | 6.1 | 16.4 | 10.8 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.0 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 17.2 | Moderate-Low |
| Low Solubility Prediction (Ra > 10) | |||||
| Ethanol | 15.8 | 8.8 | 19.4 | 13.7 | Low |
| n-Heptane | 15.3 | 0.0 | 0.0 | 13.9 | Low |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 12.1 | Low |
| Water | 15.5 | 16.0 | 42.3 | 37.4 | Very Low |
Visualizing Solubility: The Hansen Sphere
The concept of the solubility sphere provides a visual representation of these predictions. Solvents with HSP coordinates falling inside the sphere are predicted to be good solvents.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of Standard Solutions & Calibration:
-
Accurately prepare a stock solution of this compound in a highly soluble solvent (e.g., acetonitrile).
-
Perform a serial dilution to create a series of at least five standard solutions of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a coefficient of determination (R²) ≥ 0.995 to be considered valid. This step is crucial for the "self-validating" nature of the protocol.
-
-
Sample Preparation:
-
To a series of 4 mL glass vials, add approximately 2 mL of the desired test solvent.
-
Add an excess amount of this compound to each vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment, ensuring saturation.
-
Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stir plate set to a consistent agitation speed.
-
Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled water bath or incubator.
-
Allow the mixtures to equilibrate for at least 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary. Causality Insight: This extended period ensures the system reaches true thermodynamic equilibrium, a common pitfall in rapid solubility screens.
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a glass syringe.
-
Immediately attach a 0.22 µm syringe filter (ensure it is compatible with the solvent, e.g., PTFE) and dispense the filtrate into a clean analysis vial. Causality Insight: Filtration is critical to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the pre-determined calibration curve.
-
Analyze the diluted sample using the validated analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L. Repeat the experiment in triplicate for each solvent to ensure reproducibility.
-
Conclusion
This technical guide provides a dual approach to understanding the solubility of this compound. By applying the Stefanis-Panayiotou group contribution method, we have generated robust, predictive Hansen Solubility Parameters (δD=17.9, δP=8.8, δH=6.2 MPa¹/²) for the target compound. The resulting analysis predicts high solubility in solvents such as THF, dichloromethane, and ethyl acetate, and low solubility in non-polar alkanes and water. These predictions serve as an essential, data-driven starting point for solvent screening, significantly narrowing the experimental scope.
Crucially, this guide pairs these theoretical predictions with a detailed, rigorous experimental protocol for determining equilibrium solubility. This empowers researchers to efficiently validate the predictions and obtain precise quantitative data tailored to their specific laboratory conditions. By integrating predictive theory with practical methodology, this document provides a comprehensive and authoritative resource for any scientist or developer working with this compound.
References
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568–585.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- LookChem. (n.d.). Cas 37748-10-0, this compound.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
- Wikipedia. (n.d.). Group-contribution method.
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
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stability and storage conditions for Methyl (3-formylphenoxy)acetate
An In-Depth Technical Guide to the Stability and Storage of Methyl (3-formylphenoxy)acetate
Introduction: Understanding this compound
This compound is a versatile bifunctional molecule featuring both an aromatic aldehyde and a methyl ester. Its unique structure makes it a valuable intermediate in various sectors, including the synthesis of pharmaceuticals and agrochemicals, as well as in the cosmetics and perfumery industry for its aromatic properties.[1] The presence of reactive functional groups—the formyl (aldehyde) and the methyl ester—dictates its chemical behavior and is central to understanding its stability and requisite storage conditions.
This guide provides an in-depth analysis of the factors influencing the stability of this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound and require a robust framework for ensuring its integrity over time. We will explore the inherent chemical liabilities of the molecule, outline scientifically grounded storage and handling protocols, and provide a methodology for conducting stability assessments.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior. These parameters influence everything from appropriate solvent choices to long-term storage protocols.
| Property | Value | Source |
| CAS Number | 37748-10-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Appearance | Clear liquid with a faint, sweet odor | [1] |
| Boiling Point | 307.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Flash Point | 135.1 °C | [1] |
| Vapor Pressure | 0.000729 mmHg at 25°C | [1] |
| Refractive Index | 1.54 | [1] |
Core Stability Analysis: Potential Degradation Pathways
The stability of this compound is primarily governed by the reactivity of its two key functional groups. Understanding these potential degradation pathways is critical for developing effective mitigation strategies through proper storage and handling.
Inherent Chemical Reactivity
-
Aldehyde Group : The formyl group (-CHO) is susceptible to oxidation, one of the most common degradation routes for aldehydes. Aromatic aldehydes are generally less reactive than their aliphatic counterparts, but the risk remains significant, especially under non-ideal storage conditions.[2]
-
Ester Group : The methyl ester (-COOCH₃) is prone to hydrolysis. This reaction can be catalyzed by the presence of acids or bases and results in the cleavage of the ester bond to form a carboxylic acid and methanol.
The interplay of these reactive sites means the compound is sensitive to atmospheric oxygen, moisture, and pH extremes.
Primary Degradation Pathways
-
Oxidation : The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, forming methyl (3-carboxyphenoxy)acetate. This process is accelerated by exposure to air (oxygen), heat, and light, and can also be promoted by trace metal impurities.
-
Hydrolysis : In the presence of water, the ester can hydrolyze. This reaction is significantly faster under acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is irreversible and typically faster than acid-catalyzed hydrolysis.
-
Thermal Stress : Although the compound has a high boiling point, elevated temperatures act as a catalyst, accelerating all other degradation pathways, particularly oxidation.[1]
Caption: Key degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the stability analysis, a multi-faceted approach to storage is required to preserve the integrity of this compound. The following conditions are derived from supplier safety data sheets and an understanding of the compound's chemical nature.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C [1][3] | Refrigeration significantly slows the kinetics of all potential degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) [3][4] | This is the most effective measure to prevent the oxidation of the highly susceptible aldehyde functional group by displacing atmospheric oxygen. |
| Light Exposure | Store in a cool, dark place. [4] Use amber or opaque containers. | Protects the aromatic ring from potential UV-induced photodegradation, a common pathway for such molecules. |
| Moisture | Keep container tightly sealed. [3][4][5][6][7] The compound may be moisture-sensitive.[6] | Prevents the ingress of atmospheric moisture, which is necessary for the hydrolysis of the ester functional group. |
| Handling | Use in a well-ventilated area. Wear appropriate PPE (gloves, safety goggles).[3][8] | Minimizes inhalation and contact, adhering to standard laboratory safety practices for aromatic aldehydes and esters. |
Experimental Protocol: Forced Degradation Study
To ensure a self-validating system of stability, a forced degradation (or stress testing) study is the definitive method. It allows researchers to understand the intrinsic stability of their specific batch of this compound under exaggerated conditions. This protocol provides a framework for such a study.
Objective
To identify the likely degradation products and determine the degradation pathways for this compound under various stress conditions, including hydrolysis, oxidation, heat, and photolysis.
Methodology
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical technique. It allows for the separation and quantification of the intact parent compound from any degradation products that may form.
Step-by-Step Protocol
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis : Mix the stock solution with 0.1 N NaOH. Keep at room temperature and monitor at intervals (e.g., 2, 8, 24 hours), as base hydrolysis is often rapid.
-
Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.[9]
-
Thermal Degradation : Place the solid compound or a solution in an oven at a high temperature (e.g., 80°C) for 48 hours.[9]
-
Photolytic Degradation : Expose the solution to direct sunlight or a photostability chamber with a light intensity of 1.2 million lux hours.[10]
-
Control Sample : Prepare a control sample by diluting the stock solution with the solvent and storing it under recommended conditions (2-8°C, dark) for the duration of the longest stress test.
-
-
Sample Analysis :
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to the working concentration for HPLC analysis.
-
Analyze all samples, including the control, by HPLC.
-
-
Data Interpretation :
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and quantify any significant degradation products. Mass spectrometry (LC-MS) can be coupled for structural elucidation of unknown peaks.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
The stability of this compound is intrinsically linked to its bifunctional nature. The aldehyde group is primarily vulnerable to oxidation, while the ester group is susceptible to hydrolysis. Consequently, the compound's integrity is best preserved by strict adherence to a multi-pronged storage strategy: refrigeration (2-8°C), exclusion of moisture (tightly sealed container), protection from light (dark storage), and maintenance under an inert atmosphere. By implementing these scientifically-backed protocols and utilizing forced degradation studies to validate stability, researchers can ensure the quality and reliability of this compound in their critical applications.
References
-
LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 37748-10-0 | this compound. Retrieved from [Link]
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Perfumer's Apprentice. (2021). SAFETY DATA SHEET Aldehyde C-8. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl phenoxyacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl phenoxyacetate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Formylphenyl acetate. PubChem Compound Database. Retrieved from [Link]
-
Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl [3-(aminomethyl)phenoxy]acetate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Retrieved from [Link]
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Methyl (3-formylphenoxy)acetate: A Scaffolding Guide for Novel Therapeutic Development
Executive Summary:
Methyl (3-formylphenoxy)acetate is a bifunctional organic molecule poised for significant exploration in medicinal chemistry and drug discovery. While currently utilized as a versatile intermediate in the chemical industry, its true potential lies in the strategic combination of its two key pharmacophoric components: a reactive benzaldehyde group and a biologically privileged phenoxyacetate scaffold.[1] This guide provides a comprehensive analysis of the molecule's potential, outlining actionable research pathways for scientists and drug development professionals. By leveraging established structure-activity relationships of its constituent moieties, we present a rationale for developing novel therapeutics targeting areas of high unmet medical need, including oncology, inflammation, and neurology. This document details specific hypotheses, experimental workflows, and synthetic protocols to catalyze the transition of this compound from a simple building block to a cornerstone of next-generation drug candidates.
Introduction: The Molecular Blueprint
This compound (CAS: 37748-10-0) is an aromatic ester-aldehyde whose structure presents a unique opportunity for synthetic diversification.[1][2] The molecule consists of a central benzene ring substituted at the meta-position with a formyl group (an aldehyde) and a methyl acetate group linked via an ether bond. This arrangement provides two distinct points for chemical modification, allowing for the independent or simultaneous exploration of chemical space.
The aldehyde group is a versatile chemical handle, readily participating in reactions like reductive amination, condensation, and oxidation to create a wide array of derivatives.[3][4] The phenoxyacetic acid motif, a core component of this molecule, is a well-established scaffold in medicinal chemistry, known to be present in drugs with antibacterial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8]
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Boiling Point | 307.4 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| Refractive Index | 1.54 | [1] |
| Synonyms | Methyl 2-(3-formylphenoxy)acetate | [1] |
Structural Representation
The bifunctional nature of the molecule is its key strategic advantage.
Caption: Core structure and key functional groups of the title compound.
The Medicinal Chemistry Rationale: A Dual-Pronged Approach
The therapeutic potential of this compound can be unlocked by systematically exploring the chemistry of its two primary functional regions.
Leveraging the Benzaldehyde Moiety for Targeted Therapies
The aldehyde functional group is a cornerstone of medicinal chemistry, serving as a precursor to countless pharmacologically active structures.[3][9] Its electrophilic carbon is a prime target for nucleophilic attack, enabling the construction of diverse molecular architectures.
Hypothesis 1: Development of Selective Aldehyde Dehydrogenase (ALDH) Inhibitors. Aldehyde dehydrogenases, particularly isoforms like ALDH1A3, are overexpressed in various cancers and contribute to therapy resistance.[10] Benzaldehyde derivatives have been identified as promising scaffolds for selective ALDH1A3 inhibitors. The formyl group of this compound can act as a substrate mimic, while modifications to the phenoxyacetate tail can enhance isoform selectivity and pharmacokinetic properties.
Hypothesis 2: Synthesis of Novel Anticonvulsant Agents via Hydrazone Formation. The reaction of aldehydes with hydrazides to form hydrazones is a classic strategy in the development of anticonvulsant drugs.[7][8] The resulting N-acylhydrazone motif is a recognized pharmacophore that interacts with key targets in the central nervous system. The phenoxyacetate portion of the molecule can be hydrolyzed to the corresponding acid, which can then be converted to a hydrazide and cyclized or derivatized to explore this chemical space.
Exploiting the Phenoxyacetate Scaffold for Broad-Spectrum Activity
Phenoxyacetic acid and its derivatives are privileged structures associated with a wide range of biological activities.[5][6] This scaffold provides an ideal framework for positioning functional groups in three-dimensional space to interact with biological targets.
Hypothesis 3: Design of Potent Anti-inflammatory Agents as COX-2 Inhibitors. Recent studies have highlighted phenoxyacetic acid derivatives as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[7] The anti-inflammatory effect is achieved by blocking the production of prostaglandins. By modifying the aldehyde group of this compound into various heterocyclic systems (e.g., pyrazoles, oxadiazoles), it is possible to design novel compounds that fit within the COX-2 active site, potentially offering improved efficacy and safety profiles.
Hypothesis 4: Creation of Novel Antimicrobial Agents. The phenoxyacetate core is present in compounds with demonstrated activity against bacteria, including Mycobacterium tuberculosis, and fungi.[11][12] The aldehyde can be converted into Schiff bases by reacting with various amines. This derivatization introduces new lipophilic or polar groups that can modulate antimicrobial activity, membrane permeability, and target engagement.
Proposed Research Areas & Experimental Workflows
This section translates the preceding rationale into actionable experimental plans.
Research Area 1: Development of Novel Anti-Cancer Agents
Objective: To synthesize and screen a library of this compound derivatives for activity against cancer cell lines, with a focus on ALDH1A3 inhibition.
Experimental Workflow:
Caption: Workflow for discovery of anti-cancer agents.
Key Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolution: Dissolve this compound (1.0 eq.) in absolute ethanol (10 mL) in a round-bottom flask.
-
Addition of Amine: Add a substituted aniline (e.g., 4-chloroaniline) (1.05 eq.) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Research Area 2: Development of Novel Anti-inflammatory Drugs (COX-2 Inhibitors)
Objective: To synthesize hydrazone and pyrazole derivatives from this compound and evaluate their selective COX-2 inhibitory activity.
Experimental Workflow:
Caption: Workflow for discovery of selective COX-2 inhibitors.
Key Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on established fluorometric inhibitor screening kits.
-
Reagent Preparation: Prepare assay buffers, heme, and arachidonic acid substrate solution as per the manufacturer's instructions. Prepare stock solutions of the synthesized compounds in DMSO.
-
Enzyme Preparation: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of various concentrations of the test compound or control inhibitor (e.g., Celecoxib).
-
Enzyme Addition: Add 150 µL of the reaction buffer containing the enzyme (either COX-1 or COX-2) to each well.
-
Incubation: Incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid substrate to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity every minute for 10 minutes using a plate reader (Excitation/Emission ~560/590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value for both COX-1 and COX-2 enzymes by plotting the percentage of inhibition versus the compound concentration. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Foundational Synthesis and Characterization
A reliable supply of the starting material is paramount. A plausible synthesis can be adapted from methods used for its isomers.[13][14]
Protocol: Synthesis of this compound
-
Reactant Setup: To a stirred solution of 3-hydroxybenzaldehyde (10 mmol, 1.0 eq.) in dry N,N-Dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (K₂CO₃) (20 mmol, 2.0 eq.).
-
Addition of Ester: Add methyl bromoacetate (13 mmol, 1.3 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (3 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.
-
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional group peaks (C=O of aldehyde, C=O of ester, C-O-C of ether).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Conclusion and Future Outlook
This compound represents a molecule of significant, yet largely untapped, potential. Its value extends far beyond its current role as a synthetic intermediate. The strategic combination of a reactive aldehyde and a privileged phenoxyacetate scaffold provides a robust platform for the generation of diverse chemical libraries. The research directions proposed in this guide—targeting cancer via ALDH1A3 inhibition, developing novel anticonvulsants, creating selective COX-2 inhibitors for inflammation, and designing new antimicrobials—are grounded in established medicinal chemistry principles and supported by extensive literature on the parent scaffolds.[3][5][7][10] By pursuing these focused yet varied research avenues, the scientific community can unlock the full therapeutic promise of this versatile building block.
References
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LookChem. Cas 37748-10-0, this compound.[Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.[Link]
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A&A Pharmachem. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.[Link]
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Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.[Link]
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Alchem Pharmtech. CAS 37748-10-0 | this compound.[Link]
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ResearchGate. MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.[Link]
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MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.[Link]
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PubMed Central (PMC). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.[Link]
-
PubMed. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.[Link]
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National Institutes of Health (NIH). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.[Link]
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MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.[Link]
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The Royal Society of Chemistry. Supporting Information for: A novel photochemical cascade transformation.[Link]
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ResearchGate. Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides.[Link]
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Organic Syntheses. Coumarone Procedure.[Link]
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A Comprehensive Technical Guide to Methyl (3-formylphenoxy)acetate for Advanced Research and Development
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in Methyl (3-formylphenoxy)acetate (CAS No. 37748-10-0). It provides a comprehensive overview of its commercial availability, chemical properties, synthesis, handling protocols, and its strategic importance as a versatile intermediate in the synthesis of complex bioactive molecules.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is a substituted aromatic compound featuring two key functional groups: an aldehyde and a methyl ester. This unique bifunctional nature makes it a valuable building block in medicinal chemistry and agrochemical synthesis. The aldehyde group provides a reactive site for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, reductive aminations, and Wittig reactions. Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid, enabling amide bond formation or other modifications. This duality allows for the systematic and divergent synthesis of compound libraries for screening and lead optimization.
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers. When sourcing this reagent, it is crucial for researchers to consider not only the price but also the purity, available analytical data, and the supplier's reliability.
Leading Commercial Suppliers
A survey of the market indicates several key suppliers for this compound. The following table summarizes a selection of these suppliers and the typical information available.
| Supplier | CAS Number | Purity | Available Documentation | Notes |
| Alchem.Pharmtech | 37748-10-0 | ≥ 95% | Inquire for CoA/SDS | A common source for a variety of chemical building blocks.[1] |
| BLD Pharm | 37748-10-0 | Inquire | NMR, HPLC, LC-MS, UPLC | Offers access to detailed analytical data, which is critical for quality assurance.[2] |
| Crysdot LLC | 37748-10-0 | ≥ 95% | Inquire for CoA/SDS | Provides the MDL number (MFCD04227169), useful for cross-referencing in chemical databases. |
| LookChem | 37748-10-0 | Inquire | Basic Properties, SDS | A platform that aggregates multiple suppliers and provides general chemical data.[3] |
| Arctom Scientific | 37748-10-0 | Inquire | Inquire for Specs | Offers flexible sizing, from reagent to larger quantities.[4] |
| Angene International | 37748-10-0 | Inquire | Basic Information | A global supplier of research chemicals.[5] |
Supplier Evaluation Workflow
Selecting the right supplier is a critical first step in any research project. The following workflow diagram illustrates a logical approach to this process.
Caption: A logical workflow for the evaluation and selection of a chemical supplier.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for its characterization in downstream products.
| Property | Value | Source |
| CAS Number | 37748-10-0 | CymitQuimica[6] |
| Molecular Formula | C₁₀H₁₀O₄ | LookChem[3] |
| Molecular Weight | 194.18 g/mol | |
| Appearance | Clear liquid | LookChem[3] |
| Boiling Point | 307.4 °C at 760 mmHg | |
| MDL Number | MFCD04227169 | CymitQuimica[6] |
Note: Physical properties can vary slightly between suppliers and batches.
For definitive structural confirmation, researchers should rely on spectroscopic data. While specific spectra for this compound are not publicly available in the search results, a typical ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the aldehyde proton, the methylene protons of the acetate group, and the methyl protons of the ester.
Synthesis Protocol: The Williamson Ether Synthesis Approach
This compound is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the alkoxide is generated from 3-hydroxybenzaldehyde.
General Reaction Scheme
The synthesis proceeds by deprotonating 3-hydroxybenzaldehyde with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an appropriate haloacetate ester (e.g., methyl bromoacetate or methyl chloroacetate).
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Step-by-Step Experimental Protocol
The following is a representative, non-optimized protocol based on standard procedures for the Williamson ether synthesis.[9][10][11]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as finely pulverized potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the flask. Stir the mixture at room temperature for 15-30 minutes.
-
Alkyl Halide Addition: Add methyl bromoacetate or methyl chloroacetate (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography if necessary.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
-
Hazard Identification: Based on the Safety Data Sheet (SDS) for this compound, it should be handled with care.[6] Always consult the most recent SDS from your supplier before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] Pharmaceutical intermediates are the building blocks used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[12][13]
Scaffold for Bioactive Molecules
The formyl and ester groups allow for sequential or orthogonal chemical transformations, making it an ideal starting point for creating libraries of compounds for high-throughput screening. The general strategy involves modifying one of the functional groups while leaving the other intact for a subsequent reaction, or reacting both in a single step in multicomponent reactions.[14]
Synthesis of Heterocyclic Systems
The aldehyde functionality is a key precursor for the synthesis of a wide variety of heterocyclic rings, which are prevalent in many approved drugs. For example, it can undergo reactions with amines to form imines, which can then be cyclized to form nitrogen-containing heterocycles. The application of similar bifunctional molecules in the synthesis of bioactive compounds like phenoxazines has been documented.[15]
Role in Lead Optimization
In drug discovery, once a hit compound is identified, medicinal chemists synthesize numerous analogues to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The structural modifications enabled by the functional groups of this compound are a powerful tool in this lead optimization process.[16] For instance, the ester can be converted to an amide to modulate solubility and cell permeability, while the aldehyde can be transformed into various groups to explore the structure-activity relationship (SAR) at a particular receptor binding site.
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and agrochemical development, a solid understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and effective bioactive compounds.
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LookChem. Cas 37748-10-0, this compound. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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The Williamson Ether Synthesis. University of Southern Maine. [Link]
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Alchem.Pharmtech. CAS 37748-10-0 | this compound. [Link]
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The Williamson Ether Synthesis. University of Houston-Downtown. [Link]
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Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Prasol Chemicals Limited. Pharmaceutical Intermediate. [Link]
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Angene International Limited. This compound|CAS 37748-10-0. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]
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Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
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- 5. This compound|CAS 37748-10-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
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Methodological & Application
The Strategic Utility of Methyl (3-formylphenoxy)acetate in Multicomponent Reactions for Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the efficient construction of complex molecular architectures is paramount. Methyl (3-formylphenoxy)acetate has emerged as a highly valuable and versatile bifunctional building block. Its structure, incorporating both an electrophilic aldehyde and a readily transformable ester group, offers multiple reaction sites for the strategic assembly of diverse heterocyclic scaffolds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical use of this compound in organic synthesis, with a particular focus on its application in multicomponent reactions (MCRs) for the generation of medicinally relevant heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the synthesis of dihydropyrimidinones and dihydropyridines, two classes of heterocycles with significant therapeutic potential.
Core Attributes of this compound
The synthetic utility of this compound stems from its distinct chemical features:
-
The Formyl Group (-CHO): As a reactive aldehyde, it readily participates in nucleophilic addition and condensation reactions, serving as a key electrophilic partner in the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Phenoxyacetate Moiety: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in a variety of coupling reactions or serve as a handle for further molecular elaboration. The phenoxy linker provides a degree of conformational flexibility and can be a key pharmacophoric element in drug design.
This dual functionality allows for a modular approach to library synthesis, where diverse functionalities can be introduced at different points in the synthetic sequence.
Application in the Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1]. DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties[2].
The use of this compound as the aldehyde component in the Biginelli reaction allows for the introduction of the (methoxycarbonyl)methoxy)phenyl moiety at the 4-position of the dihydropyrimidinone ring. This substituent can be further manipulated, for instance, by hydrolysis of the ester to the carboxylic acid, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Logical Workflow for Biginelli Synthesis
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Experimental Protocol: Synthesis of Ethyl 4-(3-((methoxycarbonyl)methoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol details a representative Biginelli condensation using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice-cold water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol, 1.0 eq), ethyl acetoacetate (12 mmol, 1.2 eq), and urea (15 mmol, 1.5 eq) in 30 mL of ethanol.
-
Acid Catalysis: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops). The use of an acid catalyst is crucial for promoting the condensation steps of the reaction mechanism[1][3].
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with copious amounts of cold water to remove any unreacted urea and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford the pure dihydropyrimidinone derivative.
Data Presentation:
| Entry | Aldehyde | β-Ketoester | N-Source | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 5 | ~85 |
| 2 | This compound | Methyl acetoacetate | Urea | p-TSA | Acetonitrile | 6 | ~82 |
| 3 | This compound | Ethyl acetoacetate | Thiourea | Lewis Acid (e.g., InCl₃) | THF | 4 | ~90 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Application in the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to dihydropyridines (DHPs) and, upon subsequent oxidation, pyridines[4][5][6]. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source[4][5][6]. DHPs are of significant interest in medicinal chemistry, with many approved drugs, such as nifedipine and amlodipine, belonging to this class of compounds, primarily used as calcium channel blockers[6].
Employing this compound in the Hantzsch synthesis allows for the incorporation of the substituted phenoxy moiety at the 4-position of the dihydropyridine ring, providing a valuable scaffold for the development of new therapeutic agents.
Logical Workflow for Hantzsch Synthesis
Caption: Workflow for the Hantzsch synthesis of dihydropyridines and pyridines.
Experimental Protocol: Synthesis of Dimethyl 4-(3-((methoxycarbonyl)methoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol outlines a typical Hantzsch reaction using this compound.
Materials:
-
This compound
-
Methyl acetoacetate
-
Ammonium acetate
-
Methanol or Ethanol
-
Nitric acid (for optional oxidation)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) and methyl acetoacetate (22 mmol, 2.2 eq) in methanol (30 mL).
-
Addition of Ammonia Source: Add ammonium acetate (12 mmol, 1.2 eq) to the solution. The use of ammonium acetate provides both the ammonia and the acidic catalyst (acetic acid) in situ.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up for Dihydropyridine: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dihydropyridine.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.
-
(Optional) Oxidation to Pyridine: To a solution of the purified dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC). After completion, carefully quench the reaction and work up accordingly to isolate the pyridine derivative.
Data Presentation:
| Entry | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Time (h) | Yield (%) (DHP) |
| 1 | This compound | Methyl acetoacetate | Ammonium acetate | Methanol | 6 | ~80 |
| 2 | This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | 8 | ~75 |
| 3 | This compound | Acetylacetone | Ammonia (aq.) | Isopropanol | 5 | ~78 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Conclusion and Future Perspectives
This compound serves as a powerful and versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds through multicomponent reactions. The Biginelli and Hantzsch reactions provide straightforward and efficient routes to dihydropyrimidinones and dihydropyridines, respectively, incorporating the valuable (methoxycarbonyl)methoxy)phenyl moiety. The protocols detailed herein offer a solid foundation for researchers to explore the synthesis of novel bioactive molecules. The ease of modification of the ester functionality post-cyclization opens up vast possibilities for generating extensive compound libraries for drug discovery programs, further cementing the role of this compound as a key intermediate in modern medicinal chemistry.
References
-
Hantzsch, A. Condensation of Aldehyde-Ammonia with Acetoacetic Ester. Ber. Dtsch. Chem. Ges.1881 , 14, 1637–1638. [Link]
-
Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC - NIH. [Link]
-
A Review on 3, 4-dihydropyrimidinone Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Learning from the Hantzsch synthesis. [Link]
-
Biginelli reaction - Wikipedia. [Link]
-
Biginelli Reaction - Organic Chemistry Portal. [Link]
-
1 THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of - Chemistry | Illinois. [Link]
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Navigating Nucleophilic Additions to Methyl (3-formylphenoxy)acetate: A Guide for Synthetic Chemists
Introduction: The Synthetic Potential of a Bifunctional Building Block
Methyl (3-formylphenoxy)acetate is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure presents two key electrophilic sites: a reactive aromatic aldehyde and a methyl ester. This duality offers significant opportunities for molecular elaboration but also poses a distinct challenge in achieving chemoselectivity. This technical guide provides an in-depth exploration of the reactions of this compound with common classes of nucleophiles. We will delve into the causality behind experimental choices to control reaction outcomes, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus will be on maximizing selectivity for the aldehyde moiety, a common requirement in multi-step synthetic campaigns.
Core Principles of Reactivity: Aldehyde vs. Ester
The reactivity of the two carbonyl groups in this compound differs significantly. The aldehyde's carbonyl carbon is generally more electrophilic and less sterically hindered than the ester's carbonyl carbon. This inherent difference in reactivity forms the basis for achieving chemoselective transformations under carefully controlled conditions. However, highly reactive nucleophiles may still exhibit a lack of selectivity. The subsequent sections will address specific strategies to harness this reactivity difference for productive and selective synthesis.
Section 1: Reductive Amination - Selective Formation of C-N Bonds
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[2] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its in-situ reduction. A key consideration for this compound is the choice of a reducing agent that will selectively reduce the C=N double bond of the imine intermediate without affecting the methyl ester.
Mechanism and Rationale for Chemoselectivity
The reaction proceeds via nucleophilic attack of a primary or secondary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride would reduce both the imine and the ester, milder reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) exhibit excellent chemoselectivity.[3] These reagents are less reactive towards esters but readily reduce the protonated imine (iminium ion), which is more electrophilic than the ester carbonyl.[3] The reaction is typically carried out under mildly acidic conditions (pH ~5-6) to facilitate both imine formation and the subsequent reduction.[4]
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the chemoselective reductive amination of this compound.
Protocol 1: Synthesis of Methyl (3-((benzylamino)methyl)phenoxy)acetate
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary amine.
Section 2: Olefination Reactions - Selective C=C Bond Formation
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are premier methods for converting aldehydes and ketones into alkenes.[5][6] For this compound, these reactions offer a highly chemoselective route to introduce a carbon-carbon double bond at the formyl position, leaving the ester untouched.
Mechanism and Rationale for Chemoselectivity
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) which acts as a nucleophile.[5] The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than a corresponding Wittig reagent.[7][8] In both cases, the nucleophilic carbon attacks the aldehyde carbonyl. Aldehydes are significantly more reactive towards these nucleophiles than esters. Stabilized ylides (e.g., Ph₃P=CHCO₂Et) and phosphonate carbanions are less basic and more selective, reacting almost exclusively with the aldehyde.[9][10] The HWE reaction is often preferred as it typically favors the formation of the (E)-alkene and the phosphate byproduct is water-soluble, simplifying purification.[8][9]
Diagram 2: Horner-Wadsworth-Emmons Reaction Mechanism
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Protocol for the Chemoselective Reduction of the Aldehyde in Methyl (3-formylphenoxy)acetate using Sodium Borohydride
An Application Note for the Chemoselective Synthesis of Methyl (3-(hydroxymethyl)phenoxy)acetate
Abstract
This application note provides a detailed, field-proven protocol for the chemoselective reduction of the aldehyde functional group in Methyl (3-formylphenoxy)acetate to yield Methyl (3-(hydroxymethyl)phenoxy)acetate. This transformation is critical in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds where the preservation of an ester group is paramount.[1][2][3] The protocol herein employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the desired primary alcohol without affecting the methyl ester moiety. We will elucidate the underlying reaction mechanism, provide a comparative analysis of reducing agents, and present a comprehensive, step-by-step experimental procedure complete with safety guidelines, reaction monitoring, work-up, and purification techniques.
Introduction and Scientific Principle
The selective transformation of one functional group in the presence of others is a cornerstone of modern synthetic chemistry. This compound is a valuable bifunctional building block.[3] Its aldehyde group can be converted into a primary alcohol, providing a reactive handle for subsequent reactions such as etherification, esterification, or conversion to a leaving group. The challenge lies in performing this reduction with high chemoselectivity, leaving the methyl ester group intact.
While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) would readily reduce both the aldehyde and the ester, a milder reagent is required. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose.[4][5] It is a convenient and less reactive source of hydride ions (H⁻) compared to LiAlH₄.[6] The significant difference in electrophilicity between an aldehyde's carbonyl carbon and an ester's carbonyl carbon allows NaBH₄ to selectively attack the more reactive aldehyde.[6][7]
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The hydride ion from the borohydride complex ([BH₄]⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.[8][9]
-
Protonation: During the reaction or upon acidic/aqueous work-up, the newly formed alkoxide ion is protonated by the solvent (e.g., methanol) or the added acid, yielding the final primary alcohol product.[6][8]
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical parameter for achieving the desired chemoselectivity. The following table summarizes the properties of common hydride-based reducing agents.
| Reducing Agent | Formula | Reactivity Profile | Selectivity for Aldehyde over Ester | Safety & Handling Considerations |
| Sodium Borohydride | NaBH₄ | Mild & Selective. Reduces aldehydes and ketones. | Excellent . Does not reduce esters, amides, or carboxylic acids under standard conditions.[6][7] | Stable in dry air but reacts with water and alcohols to evolve H₂ gas; handle with care.[10] Less hazardous than LiAlH₄. |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong & Unselective. Reduces most carbonyl-containing functional groups. | Poor . Reduces both aldehydes and esters indiscriminately. | Extremely reactive with water and protic solvents, potentially causing fire. Must be used in anhydrous solvents under an inert atmosphere. |
| Diisobutylaluminum Hydride | DIBAL-H | Strong but can be selective depending on stoichiometry and temperature. | Moderate to Good . Can reduce esters to aldehydes or alcohols depending on conditions. Can be difficult to control for this specific transformation. | Pyrophoric. Requires handling under an inert atmosphere and in anhydrous solvents. |
| Ammonia Borane | NH₃BH₃ | Mild and environmentally benign. | Good . Can selectively reduce aldehydes in the presence of esters, especially in aqueous media.[11] | Nontoxic and easy to handle. |
For this application, Sodium Borohydride offers the optimal balance of reactivity, selectivity, cost-effectiveness, and operational safety.
Experimental Workflow Overview
The overall process from starting material to purified product is outlined in the diagram below. This workflow ensures a controlled reaction, efficient work-up, and high purity of the final compound.
Caption: Experimental workflow for the selective reduction of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (C₁₀H₁₀O₄, MW: 194.18 g/mol )
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deionized water
Equipment
-
Round-bottom flask with stir bar
-
Ice bath
-
Magnetic stir plate
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography setup
**4.3 Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Sodium Borohydride Handling: NaBH₄ is toxic if swallowed or in contact with skin and causes severe skin and eye damage. It is also a flammable solid that reacts with water and protic solvents to release flammable hydrogen gas, which may ignite spontaneously.[10] Weigh and handle NaBH₄ in a fume hood away from water and sources of ignition.[12]
-
Reaction Quenching: The quenching step is exothermic and produces hydrogen gas. Perform the quench slowly, especially at the beginning, while the reaction mixture is still cool.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Neutralize any residual borohydride before disposal.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.15 mmol).
-
Dissolve the starting material in 20 mL of methanol.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
-
Reduction:
-
While stirring vigorously, slowly add sodium borohydride (0.24 g, 6.18 mmol, 1.2 equivalents) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13] Use a solvent system such as 30:70 Ethyl Acetate/Hexanes.
-
The starting aldehyde is more nonpolar and will have a higher Rf value than the product alcohol. The reaction is complete when the spot corresponding to the starting material is no longer visible by UV light or staining.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is slightly acidic (~pH 6). Causality Note: This step neutralizes excess NaBH₄ and hydrolyzes the borate esters formed during the reaction.
-
Remove the methanol using a rotary evaporator.
-
To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Combine all organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution (to remove any residual acid) and 20 mL of brine (to begin the drying process).[14][15]
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil or white solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.[13][14]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to separate the product from any nonpolar impurities and baseline material.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Methyl (3-(hydroxymethyl)phenoxy)acetate as a pure compound. A similar purification is described for the corresponding ethyl ester.[14]
-
Expected Results and Characterization
The procedure should yield the desired product, Methyl (3-(hydroxymethyl)phenoxy)acetate, with high purity. The success of the reaction can be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect the disappearance of the characteristic aldehyde proton singlet around 9.9 ppm and the appearance of a new singlet or doublet for the benzylic CH₂ protons around 4.6 ppm, along with a broad singlet for the new hydroxyl (-OH) proton.
-
IR Spectroscopy: Expect the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch around 3400 cm⁻¹. The ester carbonyl stretch (~1750 cm⁻¹) should remain.
-
Mass Spectrometry: The mass spectrum should correspond to the molecular weight of the product (C₁₀H₁₂O₄, MW: 196.20 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; deactivated NaBH₄. | Add another 0.2-0.5 equivalents of NaBH₄ and allow more time. Ensure NaBH₄ was stored properly in a desiccator. |
| Ester Reduction | Reaction temperature was too high; prolonged reaction time with large excess of NaBH₄. | Maintain low temperatures (0 °C) during addition and for the initial reaction period. Use the recommended stoichiometry. |
| Difficult Emulsion during Work-up | Formation of borate salts. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
Conclusion
This application note details a robust and reliable protocol for the chemoselective reduction of this compound. By leveraging the mild reactivity of sodium borohydride, the aldehyde is efficiently converted to a primary alcohol while preserving the synthetically valuable ester functionality. This method is scalable and employs standard laboratory techniques, making it highly accessible for researchers in synthetic chemistry and drug development.
References
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
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ResearchGate. (n.d.). Chemoselective reduction of aldehyde in the presence of ester by thiourea dioxide. [Link]
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Singh, S. (n.d.). 3. NaBH4. Slideshare. [Link]
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Harper College. (2005). Sodium borohydride MSDS. [Link]
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ESPI Metals. (2007). Sodium Borohydride. [Link]
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Bastug, G., et al. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters. [Link]
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New Jersey Department of Health. (1999). Sodium Borohydride Hazard Summary. [Link]
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University of Washington. (n.d.). Sodium Borohydride SOP. [Link]
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PrepChem. (n.d.). Synthesis of ethyl 3-(hydroxymethyl)phenoxyacetate. [Link]
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Shi, L., et al. (2012). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry. [Link]
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Domenick, T., et al. (2021). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]
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Reddit. (2018). Help: NaBH4 workup advice. r/chemistry. [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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American Chemical Society. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. [Link]
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Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]
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University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1972). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. [Link]
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PubMed. (2008). Using hydroxymethylphenoxy derivates with the SPOT technology to generate peptides with authentic C-termini. [Link]
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LookChem. (n.d.). [3-(Hydroxymethyl)phenoxy]acetic acid. [Link]
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Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]
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The Versatile Role of Methyl (3-formylphenoxy)acetate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl (3-formylphenoxy)acetate has emerged as a particularly valuable scaffold, offering a unique combination of reactive functionalities that medicinal chemists can exploit to construct complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into the underlying principles of its use in the synthesis of targeted inhibitors.
Introduction: The Strategic Advantage of a Bifunctional Building Block
This compound is a bifunctional molecule possessing both an aldehyde and a methyl ester. This dual reactivity makes it an ideal starting material for the synthesis of a wide array of heterocyclic and substituted aromatic compounds. The aldehyde group provides a handle for reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications. Its phenoxyacetate core also imparts a degree of conformational rigidity and a specific spatial arrangement of its functional groups, which can be crucial for effective binding to biological targets.
Key Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| CAS Number | 37748-10-0 | [1] |
| Appearance | Typically a solid | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |
Applications in the Synthesis of Targeted Therapeutic Agents
This compound has been identified as a key intermediate in the development of several classes of targeted therapies, including inhibitors of ROR1 kinase, A2A adenosine receptor antagonists, and histone deacetylase 8 (HDAC8) inhibitors.[2]
Synthesis of ROR1 Kinase Inhibitors for Oncology
The Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) is a transmembrane protein that is overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[3][4] As such, it has emerged as a promising target for cancer therapy. The aldehyde functionality of this compound can be utilized in the construction of heterocyclic cores that are central to the pharmacophore of many ROR1 inhibitors.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of ROR1 inhibitors.
ROR1 Signaling Pathway Overview:
ROR1 is a key component of the non-canonical Wnt signaling pathway. Its activation leads to the downstream activation of several pro-survival and pro-proliferative pathways, including the PI3K/AKT and MAPK/ERK pathways.
Caption: Simplified ROR1 signaling pathway.
Development of A2A Adenosine Receptor Antagonists for Neurodegenerative Diseases
The A2A adenosine receptor is a G-protein coupled receptor that is highly expressed in the brain and plays a significant role in modulating neuronal activity. Antagonists of the A2A receptor have shown therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's disease.[5][6][7][8] The structural framework provided by this compound can be elaborated to generate potent and selective A2A receptor antagonists.
General Protocol for the Synthesis of a Phenylxanthine-based A2A Antagonist Precursor:
This protocol outlines a general approach to synthesizing a key intermediate for A2A antagonists, leveraging the reactivity of this compound.
Step 1: Reductive Amination
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer and concentrate to yield the desired acid.
Step 3: Amide Coupling to a Xanthine Core
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) and a suitable aminoxanthine derivative (1.0 eq) in an anhydrous solvent like DMF.
-
Add a coupling agent, such as HATU or HBTU (1.1 eq), and a non-nucleophilic base, such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
A2A Adenosine Receptor Signaling Pathway:
The A2A receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified A2A adenosine receptor signaling pathway.
Crafting Selective HDAC8 Inhibitors for Epigenetic Therapies
Histone deacetylase 8 (HDAC8) is a class I HDAC that has been implicated in the development of various cancers and other diseases.[9] Selective inhibition of HDAC8 is a promising therapeutic strategy. The phenoxyacetate moiety of this compound can serve as a "cap" group in the design of HDAC inhibitors, which typically consist of a cap group, a linker, and a zinc-binding group.
Protocol for the Synthesis of a Hydroxamic Acid-Based HDAC8 Inhibitor Intermediate:
This protocol details the synthesis of a key intermediate that can be further elaborated into a potent HDAC8 inhibitor.
Step 1: Wittig Reaction
-
Suspend a phosphonium salt, such as (triphenylphosphoranylidene)acetonitrile (1.1 eq), in an anhydrous solvent like THF.
-
Add a strong base, such as n-butyllithium, at a low temperature (e.g., -78 °C) to generate the ylide.
-
Slowly add a solution of this compound (1.0 eq) in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and wash the organic layer with brine.
-
Dry and concentrate the organic layer, then purify the crude product by column chromatography to yield the α,β-unsaturated nitrile.
Step 2: Reduction of the Nitrile and Ester
-
Dissolve the product from Step 1 in an anhydrous solvent such as THF.
-
Add a powerful reducing agent, like lithium aluminum hydride (excess), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Concentrate the filtrate to obtain the amino alcohol.
Step 3: Conversion to Hydroxamic Acid
-
Protect the amino group of the amino alcohol from Step 2 using a suitable protecting group (e.g., Boc anhydride).
-
Oxidize the primary alcohol to the carboxylic acid using an oxidizing agent like Jones reagent or TEMPO/bleach.
-
Couple the resulting carboxylic acid with hydroxylamine or a protected hydroxylamine derivative using standard peptide coupling reagents.
-
Deprotect the amino group and the hydroxylamine (if protected) to yield the final hydroxamic acid-based inhibitor.
Biological Role of HDAC8:
HDAC8 is a zinc-dependent deacetylase that removes acetyl groups from lysine residues on both histone and non-histone proteins, leading to the regulation of gene expression and other cellular processes.[10][11]
Caption: The catalytic function of HDAC8.
Conclusion and Future Perspectives
This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent bifunctionality allows for the efficient construction of diverse molecular scaffolds, enabling the exploration of vast chemical space in the quest for novel therapeutics. The applications detailed herein for the synthesis of ROR1, A2A, and HDAC8 inhibitors underscore the strategic importance of this building block. As our understanding of disease biology continues to expand, the creative application of such versatile intermediates will undoubtedly pave the way for the discovery of the next generation of targeted medicines.
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Application Note: Methyl (3-formylphenoxy)acetate as a Versatile Synthon for Heterocyclic Compound Synthesis
An In-depth Technical Guide
Abstract
Heterocyclic scaffolds are fundamental to modern drug discovery and materials science, with a significant majority of new chemical entities containing at least one heterocyclic ring.[] The strategic functionalization of simple aromatic precursors provides a direct and efficient pathway to constructing complex molecular architectures. This application note presents methyl (3-formylphenoxy)acetate as a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. Its unique bifunctional nature, featuring an electrophilic aldehyde and a latent nucleophilic acetate moiety, enables a range of powerful cyclization and condensation strategies. We provide detailed mechanistic insights and field-proven laboratory protocols for the synthesis of medicinally relevant quinolines and benzofurans, demonstrating the compound's broad utility for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of this compound
This compound (C₁₀H₁₀O₄, CAS No. 37748-10-0) is an aromatic compound distinguished by two key functional groups: a meta-substituted formyl (aldehyde) group and a phenoxyacetate ester.[2] This specific arrangement offers a powerful platform for synthetic chemists.
-
The Formyl Group: Serves as a classic electrophilic handle for C-N and C-C bond formation through reactions like condensation, imine formation, and Vilsmeier-Haack type reactions.[3][4]
-
The Phenoxyacetate Moiety: The α-methylene group is activated by the adjacent ester, rendering it sufficiently acidic to act as a nucleophile under basic conditions, facilitating intramolecular cyclization reactions.
This dual reactivity allows for elegant, often one-pot, synthetic routes to complex heterocycles, minimizing step counts and improving overall efficiency. This guide will focus on its application in constructing quinoline and benzofuran cores, both of which are privileged structures in medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 37748-10-0 | [2][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Boiling Point | 307.4 °C at 760 mmHg | [2] |
| Density | 1.201 g/cm³ | [2] |
Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a cornerstone of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an activated methylene group, is a classic and reliable method for its synthesis. This compound can be ingeniously adapted for this purpose.
Synthetic Strategy & Mechanistic Rationale
The strategy involves a base-catalyzed condensation reaction between this compound and a 2-aminoaryl ketone. The aldehyde of our building block reacts with the amine to form an intermediate Schiff base (imine). Subsequently, an intramolecular aldol-type condensation occurs between the enolate of the ketone and the ester carbonyl, followed by dehydration and aromatization to yield the target quinoline.
The choice of base is critical. A moderately strong base like potassium hydroxide or sodium methoxide is required to facilitate the enolate formation without promoting unwanted side reactions, such as the hydrolysis of the ester.
Caption: High-level workflow for quinoline synthesis.
Protocol 2.1: Synthesis of Methyl 2-((3-(2-methylquinolin-3-yl)phenoxy))acetate
This protocol details the synthesis of a quinoline derivative using 2-aminoacetophenone as the reaction partner.
Materials:
-
This compound (1.0 eq, 1.94 g, 10 mmol)
-
2-Aminoacetophenone (1.0 eq, 1.35 g, 10 mmol)
-
Potassium Hydroxide (KOH) (2.0 eq, 1.12 g, 20 mmol)
-
Ethanol (50 mL)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and 2-aminoacetophenone.
-
Add 50 mL of ethanol and stir until all solids are dissolved.
-
Add potassium hydroxide pellets to the solution. The mixture will typically darken in color.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the ethanol.[6]
-
Treat the residue with 50 mL of water. An oil or solid precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure quinoline product.
Synthesis of Benzofurans via Intramolecular Cyclization
The benzofuran motif is prevalent in many natural products and synthetic compounds with significant biological activities, including antimicrobial and antitumor properties.[7] this compound is an excellent precursor for 3-substituted benzofurans through a base-mediated intramolecular cyclization pathway.
Synthetic Strategy & Mechanistic Rationale
This transformation leverages the Perkin reaction principle. In the presence of a base (e.g., sodium acetate) and a dehydrating agent (acetic anhydride), the methylene group of the phenoxyacetate moiety is deprotonated to form a carbanion. This nucleophile then attacks the pendant aldehyde group intramolecularly. The resulting aldol-type intermediate undergoes dehydration to form a benzofuran ring. The acetic anhydride serves both to facilitate the reaction and to dehydrate the intermediate.[8]
Caption: Key steps in the intramolecular cyclization to a benzofuran.
While many literature examples start with ortho-formyl precursors, the underlying mechanism is directly applicable to the meta-isomer, leading to the formation of benzofuro[3,2-b]furan-type structures or other complex annulated systems depending on the subsequent reaction conditions and starting material modifications. For a more direct synthesis of simple benzofurans, a related substrate like 2-(3-formylphenoxy)acetonitrile can be used in palladium-catalyzed reactions.[9][10]
Protocol 3.1: Synthesis of Methyl Benzofuran-6-carboxylate
This protocol describes a classic Perkin-type cyclization to form the benzofuran ring system. Note that starting with the 3-formyl isomer leads to benzofuran-6-carboxylate, not the 7-carboxylate isomer obtained from the 2-formyl precursor.[8]
Materials:
-
This compound (1.0 eq, 1.94 g, 10 mmol)
-
Anhydrous Sodium Acetate (NaOAc) (1.5 eq, 1.23 g, 15 mmol)
-
Acetic Anhydride (Ac₂O) (7 mL)
-
Ethyl acetate (for extraction)
-
Saturated Potassium Carbonate (K₂CO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Combine this compound, anhydrous sodium acetate, and acetic anhydride in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 140 °C) with stirring for 2-3 hours.
-
Allow the reaction to cool to room temperature. Carefully add 50 mL of water to quench the excess acetic anhydride.
-
Alkalize the aqueous mixture with a saturated solution of potassium carbonate until the pH is ~8-9.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with water (1 x 50 mL), then dry over anhydrous Na₂SO₄.[8]
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to isolate the pure methyl benzofuran-6-carboxylate.
Conclusion and Future Outlook
This compound is a readily accessible and highly effective building block for constructing diverse and medicinally relevant heterocyclic cores. The protocols detailed herein for the synthesis of quinolines and benzofurans demonstrate its utility in facilitating robust and efficient cyclization reactions. The aldehyde and active methylene functionalities provide a reliable platform for applying well-established synthetic transformations, such as the Friedländer annulation and Perkin reaction.
Future applications could explore its use in multi-component reactions, the synthesis of other heterocyclic systems like indoles or chromones, and its incorporation into solid-phase synthesis for the rapid generation of compound libraries. The strategic placement of its functional groups ensures that this compound will remain a valuable tool for professionals in organic synthesis and drug discovery.
References
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Synthesis of 2-[[3-(formyl)phenoxy]methyl]quinoline. PrepChem.com. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Synthesis of methyl benzofuran-7-carboxylate. PrepChem.com. Available at: [Link]
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Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information (PMC). Available at: [Link]
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This compound. LookChem. Available at: [Link]
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Synthesis of 2-(2-formylphenoxy)acetate esters. The Royal Society of Chemistry. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]
-
Indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of Quinolines from 3-Formylchromone. ResearchGate. Available at: [Link]
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Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
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CAS 37748-10-0 | this compound. Alchem.Pharmtech. Available at: [Link]
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3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. Available at: [Link]
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3-Formylchromones as diverse building blocks in heterocycles synthesis. SciSpace. Available at: [Link]
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Synthesis of Pharmaceutical Intermediates from Methyl (3-formylphenoxy)acetate: Application Notes and Protocols
Introduction: The Versatility of Methyl (3-formylphenoxy)acetate in Medicinal Chemistry
This compound has emerged as a highly versatile and valuable building block in the landscape of modern medicinal chemistry. Its unique trifunctional nature, possessing an aromatic aldehyde, an ether linkage, and a methyl ester, provides a powerful scaffold for the synthesis of a diverse array of complex molecules. The aldehyde functionality serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the phenoxyacetate moiety can be found in the core structure of numerous biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical intermediates. We will explore several high-utility synthetic transformations, including reductive amination, the Wittig reaction, and multicomponent reactions, complete with detailed, field-proven protocols.
Strategic Applications in Pharmaceutical Synthesis
The strategic placement of reactive functional groups in this compound allows for its incorporation into a variety of synthetic pathways targeting important classes of pharmaceuticals. The phenoxyacetic acid motif is a known pharmacophore in several drugs, and the aldehyde provides a convenient entry point for building complex side chains or for the construction of heterocyclic systems. This guide will focus on practical, scalable, and efficient methodologies for the derivatization of this key starting material.
Part 1: Reductive Amination - A Gateway to Bioactive Amines
Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of secondary and tertiary amines, which are ubiquitous in pharmaceuticals.[1] This one-pot reaction, involving the formation of an imine or iminium ion intermediate followed by its in-situ reduction, offers a highly efficient route to a vast chemical space of amine derivatives from this compound.
Causality of Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and chemoselectivity. It is less reactive than sodium borohydride (NaBH₄) and can selectively reduce the protonated imine intermediate in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCE) or chloroform (CHCl₃), which are good solvents for the reactants and do not interfere with the reaction. The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.
Experimental Protocol: Synthesis of Methyl (3-((benzylamino)methyl)phenoxy)acetate
This protocol details the synthesis of a model secondary amine, a common precursor for more complex pharmaceutical targets.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCE) to a concentration of approximately 0.2 M.
-
Add benzylamine (1.05 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl (3-((benzylamino)methyl)phenoxy)acetate.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Benzylamine | 1.05 | Amine source |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| Acetic Acid | 0.1 | Catalyst |
| Dichloromethane | - | Solvent |
Table 1: Key reagents and their roles in the reductive amination protocol.
Caption: Workflow for the reductive amination of this compound.
Part 2: The Wittig Reaction - Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[2][3][4] This reaction is particularly valuable in pharmaceutical synthesis for the introduction of vinyl groups, which can serve as versatile handles for further functionalization or as key structural elements in the final drug molecule.
Causality of Experimental Choices
The choice of the Wittig reagent (a phosphorus ylide) is dictated by the desired alkene stereochemistry and the reactivity of the aldehyde. For the synthesis of an α,β-unsaturated ester, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is ideal. These ylides are generally less reactive than their non-stabilized counterparts and tend to favor the formation of the (E)-alkene. The reaction can often be performed under mild, solvent-free conditions or in a non-polar solvent like dichloromethane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which often precipitates from the reaction mixture, simplifying purification.[3]
Experimental Protocol: Synthesis of Methyl (3-(3-ethoxy-3-oxoprop-1-en-1-yl)phenoxy)acetate
This protocol outlines the synthesis of an α,β-unsaturated ester, a common intermediate in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane, anhydrous
-
Hexanes
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry dram vial equipped with a stir vane, dissolve this compound (50 mg, 1.0 eq) in anhydrous dichloromethane (3 mL).
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring at room temperature for two hours, monitoring the reaction by TLC.
-
Upon completion, evaporate the dichloromethane with a gentle stream of nitrogen gas.
-
To the resulting residue, add a mixture of 25% diethyl ether in hexanes (3 mL). This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Carefully transfer the supernatant solution to a clean vial, leaving the solid precipitate behind.
-
Evaporate the solvent from the supernatant to yield the crude product.
-
Purify the crude product by microscale wet column chromatography on silica gel to obtain the pure Methyl (3-(3-ethoxy-3-oxoprop-1-en-1-yl)phenoxy)acetate.[2]
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| (Carbethoxymethylene)triphenylphosphorane | 1.2 | Wittig reagent |
| Dichloromethane | - | Solvent |
| 25% Diethyl ether in Hexanes | - | For precipitation of byproduct |
Table 2: Key reagents for the Wittig reaction protocol.
Caption: Workflow for the Wittig olefination of this compound.
Part 3: Multicomponent Reactions - A Strategy for Rapid Library Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation.[5][6][7] This approach is highly valued in drug discovery for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic example of an MCR that can be effectively applied to this compound to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[5][8]
Causality of Experimental Choices
The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid.[5] Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an effective Lewis acid catalyst for this transformation. The reaction is often carried out in a protic solvent such as ethanol, which facilitates the various condensation and cyclization steps. The use of a slight excess of the urea and β-ketoester components can help to drive the reaction to completion.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol describes the synthesis of a dihydropyrimidinone derivative, a scaffold found in numerous pharmaceutical agents.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (3.0 mmol, 1.0 eq), ethyl acetoacetate (3.0 mmol, 1.0 eq), and urea (3.6 mmol, 1.2 eq).
-
Add ethanol (4.0 mL) to the mixture.
-
Add tin(II) chloride dihydrate (0.6 mmol, 0.2 eq) as the catalyst.
-
Heat the mixture to reflux with magnetic stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone derivative.[9]
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Aldehyde component |
| Ethyl acetoacetate | 1.0 | β-ketoester component |
| Urea | 1.2 | Urea component |
| Tin(II) chloride dihydrate | 0.2 | Lewis acid catalyst |
| Ethanol | - | Solvent |
Table 3: Key reagents for the Biginelli multicomponent reaction.
Caption: Workflow for the Biginelli reaction of this compound.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in this application note for reductive amination, the Wittig reaction, and the Biginelli multicomponent reaction provide robust and reliable methods for the derivatization of this key starting material. The resulting products can serve as precursors for a variety of important drug classes, including but not limited to beta-blockers, anti-inflammatory agents, and antivirals. As the demand for novel and effective therapeutics continues to grow, the strategic use of versatile building blocks like this compound will be crucial in accelerating the drug discovery and development process. Further exploration of other transformations of the aldehyde and ester functionalities will undoubtedly unlock even greater potential for this valuable scaffold in medicinal chemistry.
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Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank. [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. [Link]
-
The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Solvent Free Wittig Reactions. University of California, Irvine. [Link]
-
Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. SciELO. [Link]
-
Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
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Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthetic-approaches-towards-the-synthesis-of-(-Saddique-Zahoor/2275476a6d36e2f11812903e1c9e821b0e008b88]([Link]
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Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. [Link]
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Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. WebAssign. [Link]
-
Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
-
New method revolutionizes beta-blocker production process. EurekAlert!. [Link]
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. [Link]
-
Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Introduction. ChemRxiv. [Link]
- Improved method for the synthesis of substituted formylamines and substituted amines.
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. ResearchGate. [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. [Link]
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Application Note: A Detailed Protocol for the Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation with Methyl (3-formylphenoxy)acetate
Abstract
This application note provides a comprehensive, field-proven guide for conducting the Knoevenagel condensation using Methyl (3-formylphenoxy)acetate as the aldehyde component. The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, valued for its production of α,β-unsaturated compounds which are key intermediates in the development of pharmaceuticals, fine chemicals, and functional polymers.[1] This document details a robust, step-by-step protocol, explains the underlying reaction mechanism, and offers expert insights into experimental choices, safety considerations, and product characterization. The procedure is designed for researchers, scientists, and professionals in drug development seeking a reliable and well-validated methodology.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] Named after German chemist Emil Knoevenagel, this reaction is a modification of the aldol condensation and is prized for its versatility and efficiency.[2][3]
The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine, with piperidine being a classic and highly effective choice.[3][4][5] The active methylene component must possess two electron-withdrawing groups (Z and Z'), which increase the acidity of the methylene protons, facilitating deprotonation by a mild base.[2] Common examples include malonic acid, malononitrile, and esters of cyanoacetic or acetoacetic acid.[2][6]
The resulting α,β-unsaturated products are valuable precursors for a multitude of more complex molecules, finding applications in everything from the synthesis of therapeutic drugs to the creation of advanced polymers.[7][8] This protocol focuses on this compound, a versatile aromatic aldehyde used as an intermediate in the pharmaceutical, agrochemical, and cosmetic industries.[9]
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a well-established, base-catalyzed pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.[1][10]
-
Iminium Ion Formation (Piperidine Catalysis): The amine catalyst reacts with the aldehyde (this compound) to form a more electrophilic iminium ion.[10][11]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion, forming a tetrahedral intermediate.[11]
-
Dehydration and Catalyst Regeneration: The intermediate undergoes dehydration (elimination of a water molecule) and elimination of the catalyst to yield the final, stable α,β-unsaturated product.[1][3][11]
The use of a weak base like piperidine is critical; a strong base could induce an undesired self-condensation of the aldehyde.[2] For this protocol, we will use malonic acid as the active methylene compound. In a variation known as the Doebner modification, the use of malonic acid with pyridine or piperidine as a catalyst is often accompanied by decarboxylation, yielding a cinnamic acid derivative directly.[2][6][12]
Logical Flow of the Knoevenagel Condensation Mechanism
Caption: Mechanism of the piperidine-catalyzed Knoevenagel-Doebner condensation.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| This compound | C₁₀H₁₀O₄ | 194.18 | Alchem Pharmtech[13] | Limiting Reagent |
| Malonic Acid | C₃H₄O₄ | 104.06 | Sigma-Aldrich | Use 1.2 equivalents |
| Piperidine | C₅H₁₁N | 85.15 | Sigma-Aldrich | Catalyst, use 0.1 equivalents |
| Pyridine | C₅H₅N | 79.10 | Sigma-Aldrich | Reaction Solvent |
| Hydrochloric Acid (2 M) | HCl | 36.46 | Fisher Scientific | For work-up/quenching |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | Drying Agent |
| Round-bottom flask (50 mL) | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - |
| Reflux condenser | - | - | - | - |
| Heating mantle or oil bath | - | - | - | - |
| Thin-Layer Chromatography (TLC) plates | - | - | - | Silica gel 60 F₂₅₄ |
| Büchner funnel and filter paper | - | - | - | - |
| Rotary evaporator | - | - | - | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Pyridine has a strong, unpleasant odor and is flammable. Piperidine is corrosive and flammable.
-
Reagent Handling: this compound and malonic acid are irritants. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for all chemicals before use.[14]
-
Quenching: The addition of hydrochloric acid is exothermic. Add slowly and with cooling if necessary.
Detailed Experimental Protocol
This protocol outlines the Doebner modification of the Knoevenagel condensation.[2]
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.94 g, 10.0 mmol).
-
Add malonic acid (1.2 eq, 1.25 g, 12.0 mmol).
-
Add pyridine (10 mL) as the solvent and stir the mixture until the solids dissolve.[6]
-
To this solution, add a catalytic amount of piperidine (0.1 eq, 0.085 g, ~0.1 mL, 1.0 mmol) dropwise.[6]
-
Attach a reflux condenser to the flask.
Reaction Execution
-
Lower the flask into a preheated oil bath or heating mantle set to reflux (the boiling point of pyridine is ~115 °C).
-
Heat the reaction mixture under reflux with vigorous stirring. Effervescence (release of CO₂) should be observed as the condensation and subsequent decarboxylation proceed.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the starting aldehyde spot indicates the reaction is progressing towards completion. The reaction is typically complete within 4-6 hours.[6]
-
Work-up and Product Isolation
-
Once the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold 2 M hydrochloric acid while stirring. This step neutralizes the pyridine and piperidine and precipitates the crude product.[6]
-
Continue stirring the acidic mixture in an ice bath for 15-30 minutes to maximize precipitation.[6]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[6]
-
Wash the crude product on the filter with cold distilled water (2 x 20 mL) to remove any residual salts.[15]
-
Allow the product to air-dry on the funnel or in a desiccator.
Purification
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Knoevenagel condensation.
Product Characterization
The identity and purity of the final product, (E)-3-(3-(methoxycarbonylmethoxy)phenyl)acrylic acid, should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the formation of the α,β-unsaturated system and the presence of all expected functional groups. The disappearance of the aldehyde proton signal (~9.9-10.1 ppm) is a key indicator of reaction completion.[5][16]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Expect to see characteristic peaks for the carboxylic acid O-H and C=O stretches, the ester C=O stretch, and the C=C stretch of the newly formed double bond.[17][18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[17][19]
-
Melting Point: A sharp melting point range for the recrystallized product indicates high purity.
Conclusion
This application note details a reliable and reproducible protocol for the Knoevenagel-Doebner condensation of this compound with malonic acid. By leveraging a classic piperidine/pyridine catalyst system, this procedure provides an efficient route to valuable cinnamic acid derivatives. The provided insights into the reaction mechanism, step-by-step methodology, and characterization techniques equip researchers with a robust framework for synthesizing α,β-unsaturated compounds critical to pharmaceutical and materials science research.
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Peralta, J. E., et al. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Retrieved from [Link]
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Belghazi, A., et al. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(4), 132-136. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Molecules, 29(10), 2277. Retrieved from [Link]
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Kolb, K. E., Field, K. W., & Schatz, P. F. (1981). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 58(9), 725. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. Retrieved from [Link]
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Badiger, S., & Kantharaju. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Organic Communications, 14(1), 81-91. Retrieved from [Link]
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Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 537-541. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal, 5(5). Retrieved from [Link]
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Kwon, P. S., et al. (1997). Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Synthetic Communications, 27(23), 4091-4100. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]
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ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
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MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2636-2647. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
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ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
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ResearchGate. (2018, February 6). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]
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Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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International Journal of Chemical and Physical Sciences. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The Knoevenagel condensation at room temperature. Retrieved from [Link]
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A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]
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Investigation of Methyl Acetate Production by Reactive Extraction. (n.d.). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]
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Application Notes and Protocols: Protecting Group Strategies for the Formyl Group of Methyl (3-formylphenoxy)acetate
Introduction
In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of success.[1][2] Methyl (3-formylphenoxy)acetate is a valuable bifunctional building block, possessing both a reactive aldehyde (formyl group) and a less reactive methyl ester. The aldehyde's susceptibility to nucleophiles, oxidants, and reducing agents often necessitates its temporary masking to allow for selective transformations at other sites within the molecule or on a reaction partner.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection and application of protecting groups for the formyl moiety of this compound, ensuring chemoselectivity and high yields in subsequent synthetic steps.
The primary challenge lies in the inherent reactivity of the aldehyde, which is generally more electrophilic than the ester.[4][5] For instance, in reactions involving powerful nucleophiles like Grignard reagents or strong reducing agents such as lithium aluminum hydride (LiAlH₄), the unprotected formyl group would react preferentially or non-selectively, leading to undesired side products.[1][4][6] Therefore, the judicious choice of a protecting group that is stable under the planned reaction conditions but can be removed cleanly afterward is paramount.
This guide will focus on the most robust and widely applicable strategies, with a particular emphasis on the formation of cyclic acetals, which offer an excellent balance of stability and ease of cleavage.
Choosing the Right Protection Strategy: A Comparative Analysis
The ideal protecting group for the formyl group in this compound should exhibit the following characteristics:
-
Ease of Formation: The protection reaction should proceed in high yield under mild conditions that do not affect the ester or phenoxy ether linkages.
-
Stability: The protected group must be inert to the conditions of the subsequent reaction (e.g., strong bases, nucleophiles, hydrides).
-
Ease of Cleavage: The deprotection step should be efficient and occur under conditions that do not compromise the integrity of the final product.
Several classes of protecting groups are commonly used for aldehydes. Here, we evaluate the most pertinent options for this specific substrate.
Acetal Protecting Groups
Acetals are the most frequently employed protecting groups for aldehydes and ketones due to their stability in basic and nucleophilic environments.[3][4][7] They are formed by the acid-catalyzed reaction of the aldehyde with an alcohol or a diol.[7][8]
-
Acyclic Acetals (e.g., Dimethyl Acetal): Formed using two equivalents of an alcohol like methanol. While effective, the formation of cyclic acetals is often thermodynamically favored.[7][9]
-
Cyclic Acetals (e.g., 1,3-Dioxolanes and 1,3-Dioxanes): Formed from diols such as ethylene glycol or 1,3-propanediol. Cyclic acetals are generally more stable than their acyclic counterparts.[7][8][10] The formation of a five- or six-membered ring is entropically favorable. For the formyl group of this compound, a 1,3-dioxolane formed with ethylene glycol is an excellent choice.
Thioacetal Protecting Groups
Thioacetals, such as 1,3-dithianes and 1,3-dithiolanes, are formed from dithiols and are exceptionally stable to both acidic and basic conditions.[11][12] While they offer robust protection, their removal often requires harsher conditions, such as treatment with mercury(II) salts or other oxidizing agents, which might not be compatible with all substrates.[12][13]
Rationale for Selecting Cyclic Acetals
For most applications involving this compound, the 1,3-dioxolane (cyclic acetal derived from ethylene glycol) emerges as the superior choice. This is due to its:
-
High Stability: It is inert to common nucleophiles like Grignard reagents and organolithiums, as well as hydride reducing agents (e.g., LiAlH₄, NaBH₄).[4][7][14] This allows for selective reactions such as the reduction of the methyl ester to an alcohol or addition of an organometallic reagent to the ester.
-
Mild Deprotection: The aldehyde can be readily regenerated by treatment with aqueous acid, conditions under which the ester and ether linkages are typically stable.[4][14]
The following table summarizes the key characteristics of the most relevant protecting groups for the formyl group of this compound.
| Protecting Group | Reagents for Protection | Stability | Reagents for Deprotection | Remarks |
| 1,3-Dioxolane (Cyclic Acetal) | Ethylene glycol, cat. acid (e.g., p-TsOH) | Stable to bases, nucleophiles, hydrides, and mild oxidants.[4][7] | Aqueous acid (e.g., HCl, H₂SO₄, Amberlyst-15).[4][15] | Highly Recommended. Excellent balance of stability and ease of removal. |
| Dimethyl Acetal (Acyclic Acetal) | Methanol, cat. acid (e.g., p-TsOH), dehydrating agent.[9] | Generally stable, but less so than cyclic acetals. | Aqueous acid. | Good option, but cyclic acetal formation is often more efficient. |
| 1,3-Dithiane (Cyclic Thioacetal) | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂).[16] | Very stable to acids, bases, and nucleophiles.[11][12] | Heavy metal salts (e.g., HgCl₂), oxidative conditions.[12] | Recommended for reactions requiring extreme stability. Deprotection can be harsh. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the protection of the formyl group of this compound as a 1,3-dioxolane and its subsequent deprotection.
Protocol 1: Protection of the Formyl Group as a 1,3-Dioxolane
This protocol describes the formation of Methyl (3-(1,3-dioxolan-2-yl)phenoxy)acetate.
Reaction Scheme:
Caption: Protection of the formyl group as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (to make a ~0.5 M solution), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocol 2: Deprotection of the 1,3-Dioxolane
This protocol describes the regeneration of the formyl group from Methyl (3-(1,3-dioxolan-2-yl)phenoxy)acetate.
Reaction Scheme:
Caption: Deprotection of the 1,3-dioxolane to regenerate the formyl group.
Materials:
-
Methyl (3-(1,3-dioxolan-2-yl)phenoxy)acetate
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the protected compound, Methyl (3-(1,3-dioxolan-2-yl)phenoxy)acetate (1.0 eq), in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M HCl.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Purify by flash column chromatography if necessary.
Applications in Synthesis
The protection of the formyl group in this compound opens up a wide range of synthetic possibilities. Below are two examples illustrating the utility of this strategy.
Example 1: Selective Reduction of the Ester
A common transformation is the selective reduction of the ester to a primary alcohol without affecting the aldehyde.
Workflow:
Caption: Workflow for selective ester reduction.
Without protection, LiAlH₄ would reduce both the aldehyde and the ester.[4][5] By converting the formyl group to a 1,3-dioxolane, the ester can be selectively reduced. The subsequent acidic workup for the reduction can sometimes simultaneously cleave the acetal, or a separate deprotection step (Protocol 2) can be performed.
Example 2: Grignard Addition to the Ester
The addition of an organometallic reagent, such as a Grignard reagent, to the ester to form a tertiary alcohol is another valuable transformation.
Workflow:
Caption: Workflow for Grignard addition to the ester.
Grignard reagents react readily with aldehydes.[6][14] The acetal protecting group is stable to these strongly nucleophilic and basic reagents, allowing for selective addition to the ester.[6][14] The deprotection is typically carried out during the acidic workup of the Grignard reaction.
Conclusion
The successful synthesis of complex molecules from bifunctional starting materials like this compound hinges on the strategic implementation of protecting groups. The conversion of the formyl group to a 1,3-dioxolane stands out as a highly effective and versatile strategy, offering excellent stability under a wide range of reaction conditions and straightforward removal. The detailed protocols and application examples provided in this guide are intended to equip researchers with the practical knowledge to confidently employ this essential synthetic tool, thereby streamlining their research and development efforts.
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PubMed. (2010). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Retrieved from [Link]
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Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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Scribd. (n.d.). Dimethyl Acetal Protecting Group Guide. Retrieved from [Link]
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ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
ResearchGate. (2012). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]
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-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of Methyl (3-formylphenoxy)acetate Derivatives
Abstract: This document provides a comprehensive guide for the large-scale synthesis of Methyl (3-formylphenoxy)acetate and its derivatives, crucial intermediates in the pharmaceutical and agrochemical industries.[1] The protocols detailed herein are grounded in the principles of the Williamson ether synthesis, optimized for scalability, efficiency, and purity. We will delve into the mechanistic rationale behind procedural choices, present a detailed step-by-step protocol, outline purification strategies, and provide methods for analytical characterization, ensuring a robust and reproducible manufacturing process.
Scientific Foundation & Strategic Overview
The synthesis of aryl ethers, such as this compound, is most reliably achieved on an industrial scale via the Williamson ether synthesis.[2][3] This classical SN2 reaction offers a robust and cost-effective pathway, utilizing readily available starting materials.
Core Reaction: The synthesis involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific application, 3-hydroxybenzaldehyde is deprotonated by a suitable base to form the corresponding phenoxide, which then reacts with methyl chloroacetate (or bromoacetate) to yield the target ether.
Mechanistic Rationale
The reaction proceeds in two fundamental steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group on 3-hydroxybenzaldehyde is abstracted by a base, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of the methyl haloacetate, displacing the halide ion and forming the ether linkage.
The choice of reagents is critical for optimizing this reaction for large-scale production, balancing reactivity, cost, safety, and ease of handling.
-
The Phenol: 3-hydroxybenzaldehyde serves as the foundational building block, providing the aromatic ring and the critical formyl group.
-
The Alkylating Agent: While methyl bromoacetate offers higher reactivity, methyl chloroacetate is often preferred for industrial-scale synthesis due to its lower cost and sufficient reactivity under appropriate conditions.[4][5][6]
-
The Base: A moderately strong base is required to deprotonate the phenol without promoting unwanted side reactions, such as hydrolysis of the ester. Potassium carbonate (K2CO3) is an ideal choice for large-scale work; it is inexpensive, non-hygroscopic, easy to handle, and sufficiently basic to drive the reaction to completion while being mild enough to avoid significant ester saponification.[7]
-
The Solvent: The solvent must effectively dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are ideal. Acetone or N,N-Dimethylformamide (DMF) are commonly used.[3][7] For large-scale operations, acetone is often preferred due to its lower boiling point, which simplifies removal during workup.
Process Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis, from reactant charging to final product isolation.
Caption: High-level workflow for the synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the starting material, 3-hydroxybenzaldehyde. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, adhering to all institutional safety guidelines.
Reagent and Stoichiometry Table
| Reagent | Formula | MW ( g/mol ) | Moles | Molar Eq. | Quantity |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 8.19 | 1.0 | 1.00 kg |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 9.01 | 1.1 | 0.98 kg |
| Potassium Carbonate | K₂CO₃ | 138.21 | 12.28 | 1.5 | 1.70 kg |
| Acetone | C₃H₆O | 58.08 | - | - | 10.0 L |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~8.0 L |
| Water (Deionized) | H₂O | 18.02 | - | - | ~10.0 L |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | ~2.0 L |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | - | ~0.5 kg |
Step-by-Step Experimental Procedure
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the system is clean and dry.
-
Charging Reactants: To the reactor, charge Acetone (10.0 L), 3-Hydroxybenzaldehyde (1.00 kg, 8.19 mol), and finely powdered Potassium Carbonate (1.70 kg, 12.28 mol).
-
Initiating Reaction: Begin stirring the suspension and gently heat the mixture to a reflux temperature (approximately 55-60°C).
-
Substrate Addition: Once reflux is stable, begin the dropwise addition of Methyl Chloroacetate (0.98 kg, 9.01 mol) over a period of 1-2 hours. An exotherm may be observed; control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 6-12 hours. Monitor the reaction's progress by taking aliquots periodically and analyzing them via Thin Layer Chromatography (TLC) or HPLC until the starting 3-hydroxybenzaldehyde is consumed.
-
TLC System: 3:1 Hexanes/Ethyl Acetate.
-
-
Initial Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (KCl and excess K₂CO₃). Wash the filter cake with additional acetone (2 x 1 L).
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Extraction: To the resulting residue, add Ethyl Acetate (4 L) and Deionized Water (4 L). Stir vigorously for 15 minutes, then transfer to a separatory funnel and allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (2 x 2 L) and then with Brine (2 L).
-
Drying and Final Concentration: Dry the isolated organic layer over anhydrous Sodium Sulfate (~0.5 kg). Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude this compound, typically as a pale yellow oil or low-melting solid.
Purification Strategies for Aldehydes
Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid.[8] Therefore, purification should be conducted promptly and under controlled conditions.
Vacuum Distillation
For liquid products, high-vacuum distillation is a highly effective method for purification on a large scale.[8] It efficiently removes non-volatile impurities and unreacted starting materials.
-
Typical Conditions: Pressure <1 mmHg, temperature dependent on the specific derivative.
Recrystallization
If the final product is a crystalline solid, recrystallization is the preferred method.
-
Solvent Selection: A common solvent system is isopropanol/water or ethanol/hexane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Bisulfite Adduct Formation
This classic chemical method provides excellent purity and is highly scalable.[9][10]
-
The crude aldehyde is stirred vigorously with a saturated aqueous solution of sodium bisulfite.
-
A solid, crystalline bisulfite adduct precipitates from the solution.
-
This solid is filtered and washed with cold water and ether to remove organic impurities.
-
The pure aldehyde is regenerated by treating the adduct with an aqueous solution of sodium carbonate or dilute HCl, followed by extraction.
Quality Control & Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, -CHO), 7.5-7.2 (m, 4H, Ar-H), 4.7 (s, 2H, -OCH₂-), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (-CHO), 169 (-C=O), 158 (Ar-C-O), 138, 130, 125, 123, 115 (Ar-C), 65 (-OCH₂-), 52 (-OCH₃) |
| FT-IR (neat, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1760 (C=O ester), ~1700 (C=O aldehyde), ~1220 (C-O ether) |
| HPLC Purity | >98% (typical specification) |
| Mass Spectrometry (EI) | m/z (%) = 194 (M⁺), 163, 135 |
Safety and Handling
-
Methyl Chloroacetate: Is toxic and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Acetone and ethyl acetate are flammable. Ensure all heating is done using heating mantles or steam lines, with no ignition sources present.
-
Base: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The Williamson ether synthesis provides a reliable and scalable route to this compound and its derivatives. By carefully selecting reagents and optimizing reaction and workup conditions, high yields and purities can be achieved consistently on a large scale. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully implement this important synthetic transformation.
References
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Various Authors. (2015). Purifying aldehydes? Reddit. Available at: [Link]
-
Sawada, H., et al. (1979). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. Available at: [Link]
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-
Schneiderman, M. A., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]
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University of Missouri-St. Louis. The Williamson Ether Synthesis. UMSL Chemistry. Available at: [Link]
-
Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available at: [Link]
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University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. CU Boulder Department of Chemistry. Available at: [Link]
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LookChem. Cas 37748-10-0, this compound. LookChem. Available at: [Link]
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Various Authors. Williamson Ether Synthesis. PowerShow. Available at: [Link]
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Dermer, O. C. (1934). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Zhang, H. (2013). PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. WIPO Patentscope. Available at: [Link]
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The Royal Society of Chemistry. Contents. The Royal Society of Chemistry. Available at: [Link]
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Bioorganic & Medicinal Chemistry Letters. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Arkat USA. Unexpected course of a Williamson ether synthesis. Arkat USA. Available at: [Link]
-
PrepChem. Synthesis of methyl 3-hydroxy-2-(3'-phenylphenoxy)propenate. PrepChem.com. Available at: [Link]
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PrepChem. Synthesis of Methyl phenoxy acetate. PrepChem.com. Available at: [Link]
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Alchem Pharmtech. CAS 37748-10-0 | this compound. Alchem Pharmtech. Available at: [Link]
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NIOSH. methyl acetate 1458. CDC. Available at: [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (2015). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Available at: [Link]
-
Raposo, M. M. M., & Sousa, A. M. R. C. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. Available at: [Link]
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Request PDF. (2012). A Fast and Large-Scale Synthesis of 3Formyl2-mercaptoquinolines. Request PDF. Available at: [Link]
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Application Note: A Validated Protocol for the Selective Catalytic Hydrogenation of Methyl (3-formylphenoxy)acetate
Abstract This document provides a comprehensive, field-tested guide for the catalytic conversion of Methyl (3-formylphenoxy)acetate to its corresponding alcohol, Methyl (3-hydroxymethylphenoxy)acetate. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and agrochemical sectors.[1] We present a detailed protocol centered on the chemoselective hydrogenation of the aromatic aldehyde functional group, utilizing a standard heterogeneous catalyst, Palladium on carbon (Pd/C), under mild, atmospheric pressure conditions. This application note explains the scientific rationale behind the choice of catalyst, solvent, and reaction conditions, and provides a step-by-step workflow, analytical methods for reaction monitoring, and strategies for product purification and characterization. The protocol is designed to be a self-validating system, ensuring high yield and purity for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Importance of Aldehyde Reduction
This compound is a versatile chemical intermediate employed in the synthesis of novel pharmaceuticals, agrochemicals, and fragrances.[1] Its value lies in the reactivity of its two key functional groups: the aldehyde and the methyl ester. The selective reduction of the aldehyde group to a primary alcohol yields Methyl (3-hydroxymethylphenoxy)acetate, a crucial building block for more complex molecular architectures.
The primary challenge in this conversion is achieving high chemoselectivity. Aggressive reducing agents or harsh reaction conditions can lead to undesirable side reactions, such as the reduction of the ester group, hydrogenation of the aromatic ring, or hydrogenolysis of the benzylic C-O bond.[2] Therefore, developing a robust and selective catalytic method is paramount. This guide details a highly efficient and selective protocol using palladium on carbon (Pd/C), a widely used and reliable heterogeneous catalyst for the hydrogenation of aromatic aldehydes under mild conditions.[2][3]
Principle of the Method: Heterogeneous Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of organic synthesis, offering a clean and atom-economical method for reduction reactions.[4] The process involves the activation of molecular hydrogen (H₂) on the surface of a metal catalyst, followed by its transfer to the substrate.
Mechanism & Catalyst Rationale: For the reduction of an aromatic aldehyde like this compound, the reaction proceeds via the adsorption of the aldehyde's carbonyl group (C=O) onto the active sites of the palladium catalyst. Simultaneously, molecular hydrogen dissociates into reactive hydrogen atoms on the palladium surface. These hydrogen atoms are then sequentially transferred to the carbonyl carbon and oxygen, resulting in the formation of the corresponding benzyl alcohol.
The choice of 10% Palladium on activated carbon (Pd/C) is based on several key advantages:
-
High Activity: Palladium is highly effective for the hydrogenation of aldehydes and ketones.[2]
-
Chemoselectivity: Under mild conditions (room temperature, atmospheric H₂ pressure), Pd/C selectively reduces the aldehyde group while leaving the aromatic ring and the ester functional group intact.[2][3]
-
Heterogeneous Nature: As a solid support, the catalyst can be easily removed from the reaction mixture by simple filtration, greatly simplifying product purification and minimizing metal contamination in the final product.
-
Safety and Cost-Effectiveness: Compared to metal hydride reagents like LiAlH₄ or NaBH₄, catalytic hydrogenation with H₂ is environmentally benign and more economical for large-scale synthesis.[2]
Reaction Scheme
The overall transformation is the selective reduction of the aldehyde to a primary alcohol.
Sources
Application Notes and Protocols for the Use of Methyl (3-formylphenoxy)acetate in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of Methyl (3-formylphenoxy)acetate in Modern Fungicide Development
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, the strobilurin class of fungicides has emerged as a dominant force, renowned for their broad-spectrum activity and unique mode of action, which involves the inhibition of mitochondrial respiration in fungi.[1] A critical building block in the synthesis of many of these complex molecules is this compound. Its bifunctional nature, possessing both an aldehyde group and a methyl acetate moiety, makes it a versatile and highly valuable intermediate for the construction of the core strobilurin pharmacophore.
This document serves as a comprehensive technical guide, providing detailed application notes and a step-by-step protocol for the utilization of this compound in the synthesis of key agrochemical precursors. We will delve into the chemical logic underpinning its application, with a particular focus on the Wittig reaction as a pivotal transformation.
Core Application: Synthesis of the Strobilurin Pharmacophore via Wittig Reaction
The defining structural feature of many strobilurin fungicides is the (E)-β-methoxyacrylate unit. The Wittig reaction is a powerful and widely employed synthetic method for the olefination of aldehydes and ketones, making it an ideal choice for converting the formyl group of this compound into the desired methyl acrylate moiety.[2][3][4][5][6][7]
The reaction of this compound with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate, proceeds with high stereoselectivity to yield the thermodynamically favored (E)-isomer, which is crucial for the biological activity of the final fungicide.[4][5]
Logical Framework for Strobilurin Synthesis
The overall synthetic strategy can be visualized as a two-stage process. The first stage focuses on the formation of the key methyl (E)-3-(3-(methoxycarbonylmethoxy)phenyl)acrylate intermediate. The second, more variable stage, involves the subsequent elaboration of this intermediate into a specific strobilurin analogue.
Figure 1: General workflow for strobilurin synthesis.
Experimental Protocol: Synthesis of Methyl (E)-3-(3-(methoxycarbonylmethoxy)phenyl)acrylate
This protocol details the Wittig reaction between this compound and methyl (triphenylphosphoranylidene)acetate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 52439-87-3 | 194.18 | 1.0 |
| Methyl (triphenylphosphoranylidene)acetate | 2984-32-9 | 334.36 | 1.1 |
| Toluene, anhydrous | 108-88-3 | 92.14 | - |
| Saturated aqueous sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - |
| Silica gel for column chromatography | - | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Hexanes | - | - | - |
Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous toluene (approximately 100 mL for every 10 g of the aldehyde) to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Wittig Reagent: Add methyl (triphenylphosphoranylidene)acetate (1.1 eq.) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Methyl (E)-3-(3-(methoxycarbonylmethoxy)phenyl)acrylate.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture as the ylide can be protonated by water, rendering it unreactive. The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent this and ensure a high yield.
-
Reflux Temperature: Heating the reaction to the boiling point of toluene provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the starting materials or product.
-
Molar Equivalents: A slight excess of the Wittig reagent is used to ensure complete consumption of the starting aldehyde, which can be more difficult to remove during purification than the excess ylide.
-
Aqueous Work-up: The washes with sodium bicarbonate and brine are to remove any acidic or water-soluble impurities.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any remaining starting materials, triphenylphosphine oxide, and other byproducts.
Subsequent Transformations and the Path to Strobilurin Analogues
The synthesized Methyl (E)-3-(3-(methoxycarbonylmethoxy)phenyl)acrylate is a versatile intermediate. The ester groups can be selectively hydrolyzed or transesterified, and the aromatic ring can be further functionalized to introduce the diverse side chains characteristic of various strobilurin fungicides.[8][9]
For instance, selective hydrolysis of one of the methyl ester groups, followed by coupling with a suitable amine or alcohol, can lead to a wide array of novel strobilurin derivatives. The specific synthetic route will depend on the desired final product.
Figure 2: Elaboration of the strobilurin intermediate.
Conclusion
This compound is a strategically important intermediate in the synthesis of strobilurin fungicides. The Wittig reaction provides a robust and stereoselective method for converting this building block into the core methyl acrylate structure of these vital agrochemicals. The detailed protocol and accompanying notes provided herein are intended to empower researchers in the agrochemical field to efficiently and effectively utilize this key transformation in the development of novel crop protection agents.
References
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
Wittig reaction - Wikipedia. [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. [Link]
-
Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed. [Link]
-
Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. [Link]
-
A A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation : synthesis of strobilurin fungicide analogous synthesis, characterization and molecular docking investigation | Indian Journal of Chemistry (IJC). [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]
-
Wittig Reaction - Common Conditions. [Link]
-
(PDF) Design, Synthesis and Fungicidal Activity of Novel Strobilurin Analogues Containing Substituted N -phenylpyrimidin-2-amines - ResearchGate. [Link]
-
Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds - Eureka | Patsnap. [Link]
-
Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. [Link]
-
Review of strobilurin fungicide chemicals - PubMed. [Link]
- Preparation method of methyl 3-methoxyacrylate - Google P
- It is a kind of(E) 2 (2 chloromethyl phenyl)
-
Natural compounds of the strobilurin series and their synthetic analogues as cell respiration inhibitors - Russian Chemical Reviews (RSC Publishing). [Link]
- Synthesizing method for 3-methoxyacrylate - Google P
-
Synthesis, antimicrobial and cytotoxicity studies of some novel modified Strobilurin derivatives - SciELO. [Link]
-
Conversion of methyl methacrylate to methyl isobutyrate via hydrogenation over Ni/zeolites catalysts - ResearchGate. [Link]
-
Conversion of methacrylate into 2-hydroxy-2-methylpropionate ligands in the coordination sphere of a Ag–Zr oxo cluster - Dalton Transactions (RSC Publishing). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (3-formylphenoxy)acetate
Welcome to the technical support center for the synthesis of Methyl (3-formylphenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here,[1] you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, optimized protocol to help you improve your reaction yields and overcome common challenges.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceuticals and agrochemicals. The m[1]ost common and effective method for its preparation is the Williamson ether synthesis. This [2][3][4][5][6]SN2 reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as methyl chloroacetate or methyl bromoacetate, forming the desired ether.
While the reaction appears straightforward, achieving high yields and purity can be challenging due to competing reactions and suboptimal conditions. This guide will address these issues in detail.
Reaction Mechanism Overview
The core of this synthesis is the nucleophilic substitution reaction between the phenoxide ion of 3-hydroxybenzaldehyde and an alkylating agent.
Caption: Williamson Ether Synthesis of this compound.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used is not strong enough to fully deprotonate the 3-hydroxybenzaldehyde. 2. Poor Quality Reagents: Degradation of 3-hydroxybenzaldehyde or the alkylating agent. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed at an adequate rate. 4. Presence of Water: Water can consume the base and hydrolyze the ester. | 1. Base Selection: Use a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is finely powdered to maximize surface area. [2]2. Reagent Purity: Use freshly distilled or high-purity reagents. Check the purity of starting materials via TLC or NMR. 3. Temperature Optimization: Gradually increase the reaction temperature. Refluxing in a suitable solvent like acetone or DMF is often effective. [2][7]4. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Hydrolysis of the Ester: Presence of water or hydroxide ions can lead to the formation of (3-formylphenoxy)acetic acid. 2. Reaction with the Aldehyde Group: The aldehyde functional group can undergo side reactions under basic conditions (e.g., Cannizzaro reaction). 3. Dialkylation: The phenoxide can potentially react with two molecules of the alkylating agent. | 1. Control of Base and Water: Use a non-nucleophilic base like K₂CO₃ and ensure anhydrous conditions. If hydrolysis occurs, the acid can be esterified in a separate step. 2. Protecting Groups: In complex syntheses, consider protecting the aldehyde group, though this adds extra steps. For this specific synthesis, careful control of reaction conditions is usually sufficient. 3. Stoichiometry Control: Use a slight excess of the alkylating agent, but avoid a large excess to minimize side reactions. |
| Difficult Product Purification | 1. Unreacted Starting Materials: Incomplete reaction leaving 3-hydroxybenzaldehyde and the alkylating agent. 2. Formation of Salts: The base and halide byproducts can be difficult to remove. 3. Oily Product: The product may not crystallize easily. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Work-up Procedure: After the reaction, filter off the inorganic salts. Perform an aqueous work-up, washing the organic layer with water and brine to remove water-soluble impurities. [8][9]3. Purification Technique: Use column chromatography on silica gel for purification if the product is an oil. A solvent system like hexane/ethyl acetate is a good starting point. |
##[7]# Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the anion more nucleophilic. Dimet[4][6]hylformamide (DMF) and acetone are excellent choices. Ensur[7]e the solvent is anhydrous to prevent side reactions.
Q2: Can I use a different alkylating agent besides methyl chloroacetate?
A2: Yes, other methylating agents like methyl bromoacetate or methyl iodide can be used. Gener[1]ally, the reactivity order is I > Br > Cl. However, methyl chloroacetate is often a good balance of reactivity and cost.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential side products. The disappearance of the 3-hydroxybenzaldehyde spot indicates the reaction is progressing.
Q4: Is it necessary to use a phase transfer catalyst?
A4: While not always mandatory, a phase transfer catalyst (PTC) can significantly improve the reaction rate and yield, especially in a biphasic system (solid-liquid or liquid-liquid). A PTC[10][11][12] like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the phenoxide ion into the organic phase where the alkylating agent resides.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Reagent Handling: 3-hydroxybenzaldehyde can be an irritant. Methyl chloroacetate is toxic and a lachrymator. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvent Safety: DMF is a skin and respiratory irritant. Acetone is highly flammable. Avoid open flames and ensure proper ventilation.
-
Base Handling: Strong bases like sodium hydride are highly reactive with water and can be flammable. Handle with care under an inert atmosphere.
IV. Optimized Experimental Protocol
This protocol is designed to provide a high yield of this compound.
Materials and Equipment
-
3-Hydroxybenzaldehyde (high purity)
-
M[13]ethyl chloroacetate
-
P[1]otassium carbonate (K₂CO₃), finely powdered and dried
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
-
Addition of Alkylating Agent:
-
Slowly add methyl chloroacetate (1.2 eq) to the stirring suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the 3-hydroxybenzaldehyde is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator. *[8] Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a pure compound.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis.
V. Conclusion
Achieving a high yield in the synthesis of this compound is attainable through careful control of reaction conditions, use of high-purity reagents, and a systematic approach to troubleshooting. By understanding the underlying chemistry and potential pitfalls, researchers can optimize this crucial synthetic step.
VI. References
-
Vertex AI Search. Williamson Ether Synthesis. Retrieved January 7, 2026, from
-
Vertex AI Search. The Williamson Ether Synthesis. Retrieved January 7, 2026, from
-
Vertex AI Search. Williamson Ether Synthesis. Retrieved January 7, 2026, from
-
Vertex AI Search. Experiment 06 Williamson Ether Synthesis. Retrieved January 7, 2026, from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
LookChem. Cas 37748-10-0, this compound. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. Procedure. Retrieved January 7, 2026, from [Link]
-
The Royal Society of Chemistry. Contents. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. Procedure. Retrieved January 7, 2026, from [Link]
-
ResearchGate. phase transfer catalysis. Retrieved January 7, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved January 7, 2026, from [Link]
-
Wikipedia. 3-Hydroxybenzaldehyde. Retrieved January 7, 2026, from [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 7, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. iajpr.com [iajpr.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Methyl (3-formylphenoxy)acetate by Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl (3-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the underlying principles and causal relationships that govern successful chromatographic separations.
I. Understanding the Molecule: this compound
This compound possesses both an ester and an aldehyde functional group. This bifunctionality makes it moderately polar and susceptible to certain degradation pathways, which are critical considerations for developing a robust purification strategy. The key to successful purification lies in selecting a chromatographic system that effectively separates the target molecule from starting materials, byproducts, and degradation products without inducing further sample loss.
Potential Impurities: Common impurities can include unreacted starting materials like 3-hydroxybenzaldehyde and a methyl haloacetate, or byproducts from side reactions. The aldehyde functionality can also be sensitive to both acidic and basic conditions.[1]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Poor Separation of the Desired Compound from Impurities
Possible Cause 1: Inappropriate Solvent System Polarity
-
Explanation: The polarity of the mobile phase is a primary driver of separation in normal-phase chromatography. If the solvent system is too polar, all components will travel up the column too quickly, resulting in poor separation. Conversely, if it's not polar enough, the compounds will remain strongly adsorbed to the stationary phase.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound, with clear separation from its nearest impurities.[2]
-
Adjusting Polarity:
-
If the Rf is too high (>0.4), decrease the polarity of the mobile phase. This is typically achieved by increasing the proportion of the non-polar solvent (e.g., hexanes) in your mixture.
-
If the Rf is too low (<0.2), increase the mobile phase polarity by adding more of the polar solvent (e.g., ethyl acetate).[3]
-
-
Possible Cause 2: Co-elution of Impurities with Similar Polarity
-
Explanation: Sometimes, impurities have polarities very similar to the target compound, making separation with a simple two-solvent system difficult.
-
Troubleshooting Steps:
-
Employ a Different Solvent System: Experiment with different solvent combinations. For instance, replacing an ethyl acetate/hexane system with a dichloromethane/methanol system can alter the selectivity of the separation.[4]
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatographic run. This technique can help to resolve closely eluting compounds.[5]
-
Problem 2: Tailing or Streaking of Spots on TLC and Column Fractions
Possible Cause 1: Acidic Nature of Silica Gel
-
Explanation: Standard silica gel is slightly acidic, which can lead to undesirable interactions with certain compounds, including aldehydes, causing band broadening and tailing.[1]
-
Troubleshooting Steps:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6] However, always test this with TLC first, as the selectivity will be different from silica gel.
-
Possible Cause 2: Sample Overload
-
Explanation: Applying too much sample to the column can exceed its loading capacity, leading to poor separation and tailing.
-
Troubleshooting Steps:
-
Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.[7]
-
Proper Sample Application: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and apply it evenly to the top of the column.[8]
-
Problem 3: No Compound Eluting from the Column
Possible Cause: Irreversible Adsorption or Decomposition on the Stationary Phase
-
Explanation: Highly polar compounds can bind irreversibly to the silica gel.[9] Additionally, sensitive compounds like aldehydes can decompose on the acidic stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity Drastically: If your compound is stuck, you can try to flush the column with a very polar solvent like 10% methanol in dichloromethane.[4]
-
Consider Reversed-Phase Chromatography: If irreversible adsorption is a persistent issue, reversed-phase chromatography may be a better option. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10] This is particularly useful for polar compounds.[11]
-
Troubleshooting Workflow
Caption: Troubleshooting logic for chromatography of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A1: A good starting point for moderately polar compounds like this compound is a mixture of hexanes and ethyl acetate.[4] Begin with a ratio of around 4:1 (Hexane:Ethyl Acetate) and adjust based on TLC results.[3]
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A2: Normal-phase chromatography with silica gel is generally the first choice for compounds of moderate polarity.[10] If you encounter issues with irreversible adsorption or decomposition, or if your impurities are significantly less polar than your product, reversed-phase chromatography can be an excellent alternative.[9]
Q3: Can I use solvents other than hexanes and ethyl acetate?
A3: Yes, other solvent systems can be effective. Dichloromethane is a good solvent that can be paired with methanol for more polar compounds.[12] Diethyl ether can also be used as the polar component with hexanes.[1] Always consider the toxicity and flammability of your chosen solvents.[2]
Q4: My compound appears to be degrading on the column. What can I do?
A4: Aldehyde degradation on silica can be mitigated by deactivating the silica gel. This can be done by adding a small amount of triethylamine to the mobile phase.[1] If degradation persists, switching to a more inert stationary phase like neutral alumina or considering reversed-phase chromatography is advisable.
Q5: How much crude material can I load onto my column?
A5: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation, you can load up to 5 grams of crude material per 100 grams of silica gel. For more challenging separations, a lower loading of 1-2 grams per 100 grams of silica is recommended.[7]
Chromatography Parameter Summary
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (slightly acidic)[6] | C18-bonded Silica (non-polar)[10] |
| Typical Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol[4] | Water/Acetonitrile, Water/Methanol[10] |
| Elution Order | Least polar compounds elute first[8] | Most polar compounds elute first[6] |
| Best For | Compounds of low to moderate polarity | Polar and water-soluble compounds[11] |
IV. Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.[13]
-
Prepare a developing chamber with your chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate by capillary action.[13]
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Calculate the Rf value for each spot and adjust the solvent system to achieve an Rf of ~0.3 for the desired product with good separation from impurities.[7]
Protocol 2: Flash Column Chromatography (Normal-Phase)
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[7]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[5]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[5]
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column.[8]
-
-
Elution:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
If a gradient elution is used, gradually increase the proportion of the polar solvent.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Workflow for Chromatographic Purification
Caption: General workflow for the purification of this compound.
V. References
-
Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Thin Layer Chromatography. Retrieved from
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from
-
Columbia University. (n.d.). Column chromatography. Retrieved from
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from
-
Organic Syntheses. (n.d.). coumarone. Retrieved from
-
Not Voodoo. (n.d.). Flash Column Chromatography. Retrieved from
-
Chem LibreTexts. (n.d.). 5. Thin Layer Chromatography. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. labex.hu [labex.hu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. community.wvu.edu [community.wvu.edu]
troubleshooting side reactions in the synthesis of Methyl (3-formylphenoxy)acetate
Welcome to the technical support guide for the synthesis of Methyl (3-formylphenoxy)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable intermediate.[1] Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common challenges and optimize their synthetic protocols.
The standard synthesis of this compound is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[2] The reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a halide from a methyl haloacetate, typically methyl bromoacetate or chloroacetate.[3][4]
While straightforward in principle, this reaction is susceptible to several competing side reactions that can impact yield and purity. This guide will address these issues directly, explaining the underlying chemical mechanisms and providing field-proven solutions.
Troubleshooting & FAQs
This section is structured to address the most common issues observed during the synthesis of this compound.
FAQ 1: My overall yield is low. What are the primary causes and how can I improve it?
Low yield is a frequent issue that can stem from several factors, ranging from incomplete reactions to the prevalence of side reactions. A systematic approach is crucial for diagnosis.
Causality Analysis:
-
Incomplete Deprotonation: The reaction begins with the formation of the phenoxide ion from 3-hydroxybenzaldehyde. If the base used is too weak or used in insufficient quantity, a significant portion of the starting phenol will remain unreacted.
-
Poor Nucleophilic Attack: Even if the phenoxide is formed, its ability to react with the methyl haloacetate can be hindered by solvent effects or suboptimal temperatures.
-
Competing Side Reactions: The most significant cause of low yield is often the diversion of reactants into undesired side products. The primary competing pathways are C-alkylation, hydrolysis of the ester, and oxidation of the aldehyde.[3][5][6]
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: I'm observing an isomeric impurity. Is this C-alkylation, and how can I favor the desired O-alkylation?
Yes, the formation of an isomeric byproduct is a classic sign of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily ortho and para positions).[3]
Mechanism: O- vs. C-Alkylation
-
O-Alkylation (Desired): The reaction at the oxygen atom is typically faster and under kinetic control. This pathway leads to the desired ether product, this compound.[7]
-
C-Alkylation (Undesired): The reaction at the ring carbons is often more thermodynamically stable but kinetically slower.[7] This leads to the formation of methyl (2-hydroxy-4-formylphenyl)acetate or methyl (4-hydroxy-2-formylphenyl)acetate.
The choice between these two pathways is highly dependent on the reaction conditions.[8]
Sources
Technical Support Center: Optimization of Reaction Conditions for Methyl (3-formylphenoxy)acetate Derivatives
Welcome to the technical support center for the synthesis and optimization of Methyl (3-formylphenoxy)acetate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity. The core of this synthesis is a variation of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3]
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound involves the O-alkylation of 3-hydroxybenzaldehyde with an alkylating agent, typically methyl chloroacetate or methyl bromoacetate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The phenoxide ion, generated by deprotonating the hydroxyl group of 3-hydroxybenzaldehyde with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the halide.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low or showing no product formation?
Answer: Low to no conversion can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
-
Ineffective Deprotonation of 3-Hydroxybenzaldehyde: The formation of the phenoxide is critical.
-
Causality: The hydroxyl group of 3-hydroxybenzaldehyde is not sufficiently acidic to react without a base. An inadequate base or incomplete deprotonation will result in a low concentration of the nucleophile.
-
Solutions:
-
Base Selection: Use a sufficiently strong base to ensure complete deprotonation. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[4][5] For instance, a general procedure involves heating a mixture of the corresponding hydroxybenzaldehyde, a bromoacetic ester, and K₂CO₃ in DMF.[6]
-
Anhydrous Conditions: If using highly reactive bases like NaH, ensure the reaction is conducted under strictly anhydrous conditions. Water will quench the base, rendering it ineffective.[7]
-
-
-
Poor Reactivity of the Alkylating Agent:
-
Causality: While methyl chloroacetate and bromoacetate are generally effective, their reactivity can be influenced by steric hindrance and the leaving group's ability.
-
Solutions:
-
Choice of Halide: Methyl bromoacetate is typically more reactive than methyl chloroacetate due to bromide being a better leaving group.
-
Fresh Reagents: Alkylating agents can degrade over time. Use freshly opened or properly stored reagents.
-
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: Like most chemical reactions, the Williamson ether synthesis has an activation energy barrier that must be overcome. Insufficient temperature or reaction time will lead to incomplete conversion.[1]
-
Solutions:
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring the progress by Thin-Layer Chromatography (TLC).[8] Typical temperatures range from 50 to 100 °C.[1] A reported procedure specifies heating at 80 °C for 4 hours.[6]
-
Extended Reaction Time: If increasing the temperature is not feasible due to potential side reactions, extend the reaction time. Monitor the reaction's progress every few hours.
-
-
-
Solvent Choice:
Question 2: My TLC analysis shows the formation of multiple products, leading to a complex mixture and difficult purification. What are the likely side reactions?
Answer: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Understanding the potential side reactions is key to mitigating them.
-
C-Alkylation vs. O-Alkylation:
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][9] C-alkylation disrupts the aromaticity in the transition state, making it less favorable, but it can occur under certain conditions.[9]
-
Solutions:
-
Solvent Choice: The choice of solvent can significantly influence the ratio of O- to C-alkylation.[11] Polar aprotic solvents generally favor O-alkylation.[9] Protic solvents can hydrogen-bond with the oxygen of the phenoxide, partially blocking it and increasing the likelihood of C-alkylation.[9]
-
Counter-ion: The nature of the cation from the base can also play a role, although this is a more advanced optimization parameter.
-
-
-
Hydrolysis of the Ester:
-
Causality: If there is residual water in the reaction mixture and a strong base is used, the methyl ester of the product or the starting alkylating agent can be hydrolyzed to the corresponding carboxylic acid.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using strong bases.[7]
-
Weaker Base: Consider using a weaker base like potassium carbonate, which is less likely to promote hydrolysis.
-
-
-
Aldehyde-Related Side Reactions:
-
Causality: The aldehyde functional group can be sensitive to the reaction conditions. Strong bases might induce side reactions, although this is less common under typical Williamson ether synthesis conditions.
-
Solutions:
-
Mild Conditions: Employ the mildest possible reaction conditions (lower temperature, weaker base) that still afford a reasonable reaction rate.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst, and should I use one?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be beneficial, especially in biphasic reaction systems (e.g., an aqueous phase and an organic phase).[4][7][12] The PTC helps to transport the water-soluble phenoxide nucleophile into the organic phase where the alkylating agent resides, thereby accelerating the reaction.[7][13] This can allow for milder reaction conditions and may not require strictly anhydrous solvents.[7][12]
Q2: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[14][15] Spot the reaction mixture alongside the starting materials (3-hydroxybenzaldehyde and methyl chloro/bromoacetate) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What are the best practices for purifying the final product?
After the reaction is complete, a standard aqueous workup is typically performed to remove the base and other water-soluble impurities.[1][16] The crude product can then be purified by:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[1][6] A common eluent system is a mixture of hexane and ethyl acetate.[6]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent purification technique.
Q4: Are there any specific safety precautions I should take?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Alkylating agents like methyl chloroacetate and methyl bromoacetate are lachrymators and should be handled with care. Bases like sodium hydride are highly reactive and flammable upon contact with water.
IV. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on the specific derivative being synthesized.
Materials:
-
3-Hydroxybenzaldehyde
-
Methyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the 3-hydroxybenzaldehyde.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add methyl bromoacetate (1.3 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.[6]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add ethyl acetate to dilute the reaction mixture.[6]
-
Wash the organic layer with brine solution multiple times to remove DMF and other water-soluble impurities.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.[6]
V. Data Summary and Visualization
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Effective for deprotonation, less harsh than NaH, minimizes hydrolysis. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, enhances nucleophilicity.[10] |
| Alkylating Agent | Methyl Bromoacetate | More reactive than methyl chloroacetate. |
| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[6] |
| Catalyst | Phase-Transfer Catalyst (optional) | Can improve reaction rates under biphasic conditions.[4][17] |
Diagrams
Caption: General mechanism for the Williamson ether synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
VI. References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Retrieved from [Link]
-
Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]
-
Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample applications of alkyl aryl ethers. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate. Retrieved from
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). methyl acetate 1458 | niosh. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl phenylacetate | C9H10O2 | CID 7559. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). CN103333062A - Preparation method of m-hydroxybenzaldehyde. Retrieved from
-
The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde, 100-83-4. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl phenoxyacetate | C9H10O3 | CID 16365. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl phenoxyacetate, 2065-23-8. Retrieved from [Link]
-
Sciforum. (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
ScienceDirect. (2021, November 17). RIFM fragrance ingredient safety assessment, myraldyl acetate, CAS Registry Number 72403-67-9. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Hydroxybenzaldehyde. PubMed. Retrieved from [Link]
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challenges in the work-up of Methyl (3-formylphenoxy)acetate reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl (3-formylphenoxy)acetate. This guide is designed to provide expert-driven, practical solutions to the common and complex challenges encountered during the work-up and purification of reactions involving this versatile intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Navigating Work-up and Purification Challenges
This section addresses specific, acute problems that can arise during the isolation of your target compound from the reaction mixture.
Problem 1: Persistent Emulsion Formation During Aqueous Extraction
Question: I'm performing an aqueous work-up of my reaction mixture containing this compound, and a stubborn emulsion has formed between the organic and aqueous layers. How can I break this emulsion and achieve clean phase separation?
Answer:
Emulsion formation is a frequent challenge in the work-up of reactions involving phenoxyacetate derivatives, often due to the presence of base, unreacted starting materials, or high-molecular-weight byproducts acting as surfactants.[1][2] Here is a systematic approach to resolving emulsions:
Immediate Steps in the Separatory Funnel:
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also be beneficial.[3]
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by reducing the solubility of the organic components in the aqueous layer.[4][5]
-
Change in pH: If your target molecule is stable to pH changes, cautious acidification (e.g., with dilute HCl) or basification can sometimes disrupt the emulsion by altering the charge on emulsifying agents.[5]
More Advanced Techniques:
-
Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.[4]
-
Centrifugation: If available, centrifuging the emulsion is a highly effective mechanical method for forcing phase separation.[3][5]
-
Solvent Modification: Adding a small amount of a different organic solvent that is miscible with your primary organic phase but immiscible with water can alter the interfacial tension and break the emulsion.[3]
Preventative Measures for Future Experiments:
If emulsions are a recurring issue, consider modifying your work-up procedure from the outset. Evaporating the reaction solvent before beginning the extraction can be an effective strategy. The resulting residue can then be redissolved in the desired extraction solvent.[4]
Problem 2: Low Yield Due to Suspected Ester Hydrolysis
Question: My final product yield is consistently low, and I suspect the methyl ester of my this compound is being hydrolyzed to the carboxylic acid during the work-up. How can I confirm this and prevent it?
Answer:
The methyl ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged exposure or elevated temperatures.[6][7]
Confirmation of Hydrolysis:
-
TLC Analysis: Spot your crude product on a TLC plate alongside a sample of the starting material. The hydrolyzed carboxylic acid will be significantly more polar and will have a much lower Rf value.
-
pH of Aqueous Layer: Check the pH of your aqueous washes. If you are performing a basic wash (e.g., with sodium bicarbonate) and your product is partitioning into the aqueous layer, it is a strong indicator of salt formation from the hydrolyzed acid.
-
Acidification of Aqueous Layer: To confirm the presence of the carboxylic acid, acidify the basic aqueous layer with dilute HCl. If a precipitate forms, it is likely the hydrolyzed product.
Protocol for Minimizing Ester Hydrolysis:
-
Use Mild Bases for Neutralization: If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide. Perform the wash quickly and at a low temperature (e.g., in an ice bath).
-
Avoid Strong Acids: If an acidic wash is required, use a dilute solution of a weak acid or a saturated solution of ammonium chloride.
-
Temperature Control: Conduct all extraction steps at room temperature or below to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods.
Problem 3: Difficulty in Purifying the Aldehyde Product
Question: I'm struggling to purify this compound using column chromatography. The product seems to be unstable on silica gel, or I'm getting co-elution with impurities. What are my options?
Answer:
Aromatic aldehydes can be challenging to purify via standard silica gel chromatography due to potential oxidation to the corresponding carboxylic acid or formation of acetals if alcohol-containing eluents are used.[8]
Troubleshooting Column Chromatography:
-
Deactivate the Silica Gel: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% v/v in your eluent system) to neutralize acidic sites that can promote degradation of the aldehyde.
-
Choice of Eluent: Avoid using methanol as a co-eluent, as it can form a methyl acetal with the aldehyde. If a polar co-eluent is needed, consider ethyl acetate or diethyl ether.
-
Prompt Elution: Do not let the product sit on the column for an extended period.
Alternative Purification Strategy: Bisulfite Adduct Formation
A highly effective method for purifying aldehydes is through the formation of a solid bisulfite adduct.[9][10][11] This technique is particularly useful for separating aldehydes from non-carbonyl-containing impurities.
Experimental Protocol: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The solid bisulfite adduct should precipitate out of the solution.[11]
-
Isolation: Collect the solid precipitate by filtration and wash it with a small amount of cold ethanol and then diethyl ether to remove any remaining impurities.
-
Regeneration of the Aldehyde: The pure aldehyde can be regenerated from the adduct by treating it with either a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid. The regenerated aldehyde can then be extracted into an organic solvent.[11][12]
| Step | Reagent | Purpose | Expected Observation |
| 1. Adduct Formation | Saturated aq. NaHSO₃ | Forms a solid, water-soluble adduct with the aldehyde. | A white precipitate forms. |
| 2. Isolation | Filtration & Washing | Removes non-aldehyde impurities. | A clean, white solid is obtained. |
| 3. Regeneration | Saturated aq. NaHCO₃ or dilute HCl | Releases the pure aldehyde from the adduct. | The solid dissolves, and the aldehyde separates. |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to be aware of when working with this compound?
A1: Besides ester hydrolysis and aldehyde oxidation, be mindful of potential Cannizzaro reactions if the aldehyde is subjected to strong basic conditions, leading to a disproportionation into the corresponding alcohol and carboxylic acid. Also, the formyl group can undergo N-formylation with amine nucleophiles if present in the reaction mixture.[13][14]
Q2: My crude NMR spectrum looks very messy after the work-up. What could be the issue?
A2: A complex crude NMR can be misleading.[15] It could be due to the presence of residual solvents (e.g., DMF, DMSO) which are difficult to remove with a standard aqueous wash.[16] Extensive washing with water or brine is necessary to remove these high-boiling point solvents. Additionally, if you've experienced any of the side reactions mentioned above, you will see a mixture of species.
Q3: How can I design a robust work-up procedure for a reaction involving this compound from the start?
A3: A well-designed work-up should be tailored to the specific reaction conditions and the stability of your product.[17] The following flowchart provides a general decision-making framework.
Caption: A decision tree for a robust work-up procedure.
Q4: Can I store this compound? What are the optimal storage conditions?
A4: Like many aromatic aldehydes, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group. It is advisable to re-purify if it has been stored for a long time and discoloration is observed.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Ito, Y., Seno, N., & Matsumoto, I. (1985). Immobilization of protein ligands on new formyl-spacer-carriers for the preparation of stable and high capacity affinity adsorbents. Journal of Biochemistry, 97(6), 1689–1694. [Link]
-
Thalji, R. K., & Goolabsingh, A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56955. [Link]
-
Organic Syntheses Procedure. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents.
-
Organic Syntheses Procedure. [Link]
-
Goolabsingh, A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Journal of the American Chemical Society. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. [Link]
-
LookChem. Cas 37748-10-0,this compound. [Link]
-
PubChem. 3-Formylphenyl acetate. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
Reddit. Organic Synthesis problems. (2018). [Link]
-
Chemistry Stack Exchange. Emulsion formation during extraction. (2016). [Link]
-
Journal of the American Chemical Society. Expanded Boraporphyrinoids: Boron Macrocycles with Redox Switchable Magnetic (Anti)aromaticity and Strong Near-Infrared Absorption. [Link]
-
ResearchGate. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). [Link]
-
Alchem Pharmtech. CAS 37748-10-0 | this compound. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). [Link]
-
Semantic Scholar. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. [Link]
-
PubMed. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. [Link]
-
PubMed. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. [Link]
-
Chemical Engineering Transactions. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022). [Link]
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alternative solvents for the synthesis of Methyl (3-formylphenoxy)acetate
Welcome to the technical support center for the synthesis of Methyl (3-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on the selection and troubleshooting of alternative solvents. Our goal is to provide you with in-depth, scientifically-grounded advice to enhance the efficiency, safety, and environmental sustainability of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing this compound?
The synthesis of this compound, typically achieved through a Williamson ether synthesis, can present several challenges:
-
Incomplete Reactions: The reaction between 3-hydroxybenzaldehyde and methyl bromoacetate may not go to completion, resulting in low yields of the desired product.
-
Side Reactions: The formation of byproducts is a significant issue. Since alkoxides are strong bases, they can promote elimination reactions, especially with secondary or tertiary alkyl halides.[1][2][3]
-
Purification Difficulties: Separating the final product from unreacted starting materials and byproducts can be challenging and may require multiple purification steps.
-
Solvent-Related Issues: The choice of solvent can dramatically impact reaction rate, yield, and the formation of side products. Traditional solvents like DMF and DMSO, while effective, pose significant health and environmental risks.[4][5][6][7]
Q2: My Williamson ether synthesis is yielding a significant amount of an alkene byproduct. What is causing this and how can I minimize it?
This is a classic issue in Williamson ether synthesis and is due to a competing E2 elimination reaction.[8] The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.
Causality:
-
Steric Hindrance: This side reaction is more prevalent with sterically hindered (secondary or tertiary) alkyl halides.[1][2][8]
-
Reaction Conditions: Higher reaction temperatures can favor elimination over substitution.
Troubleshooting Steps:
-
Choice of Alkyl Halide: Ensure you are using a primary alkyl halide (in this case, methyl bromoacetate is appropriate).[1][2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gently heating if necessary.
-
Base Selection: While a strong base is needed to form the phenoxide, using a less sterically hindered base might be beneficial if side reactions from the base itself are suspected.
Q3: I am looking for greener, more sustainable solvent alternatives to DMF and DMSO. What are my options?
Moving away from traditional volatile organic compounds (VOCs) is a key goal in green chemistry.[9][10][11] Here are some promising alternatives for the synthesis of this compound:
-
Bio-based Solvents: These are derived from renewable resources and are often biodegradable and less toxic.[9] Examples include Cyrene™ (dihydrolevoglucosenone), and various fatty acid methyl esters (FAMEs).[12]
-
Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, are often thermally stable, and can be tuned for specific applications.[9][10][12]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They share many of the advantages of ionic liquids but are often cheaper and easier to prepare.[11]
-
Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive option.[10][12] It can be a good solvent for nonpolar compounds, and its properties can be tuned by changing pressure and temperature.
Q4: How do I choose the best alternative solvent for my specific experimental setup?
The ideal solvent depends on several factors. The following workflow can guide your decision-making process:
Caption: Decision workflow for selecting an alternative solvent.
Q5: My reaction is sluggish in the new "green" solvent. How can I improve the reaction rate?
Switching to a new solvent system can sometimes lead to slower reaction kinetics. Here's how to troubleshoot this:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly boost the rate. Ensure the temperature does not favor side reactions.
-
Catalysis: The addition of a catalyst can be highly effective. For Williamson ether synthesis, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide can be beneficial, especially in biphasic systems. In some cases, adding a catalytic amount of iodide salt can improve the rate by in-situ formation of a more reactive alkyl iodide.[13]
-
Mechanical Agitation: Ensure efficient mixing, as this is crucial for heterogeneous reactions or when reactants have limited solubility.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields.[10]
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting materials | 1. Insufficiently strong base to fully deprotonate the phenol. 2. Low reaction temperature. 3. Poor solubility of reactants in the chosen solvent. | 1. Use a stronger base like sodium hydride (NaH).[1] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen alternative solvents with better solubility profiles for all reactants. |
| Significant amount of unreacted 3-hydroxybenzaldehyde | The phenoxide is not being formed efficiently. | Ensure anhydrous conditions, as water can quench the base. Use freshly dried solvents and reagents. |
| Significant amount of unreacted methyl bromoacetate | The nucleophilic attack is slow or inhibited. | Consider the addition of a phase-transfer catalyst or a catalytic amount of sodium iodide.[13] |
Guide 2: Product Purification Issues
| Symptom | Potential Cause | Recommended Action |
| Difficulty separating the product from the starting phenol | Similar polarities of the product and 3-hydroxybenzaldehyde. | Perform an aqueous workup with a dilute base (e.g., 1M NaOH) to deprotonate and dissolve the unreacted phenol into the aqueous layer.[14] |
| Oily product that is difficult to crystallize | Presence of impurities or residual solvent. | 1. Ensure complete removal of the reaction solvent under reduced pressure.[14] 2. Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). 3. Consider recrystallization from a different solvent or solvent mixture. |
| Product contaminated with byproducts | Inefficient initial reaction leading to side product formation. | Re-optimize the reaction conditions (temperature, base, solvent) to minimize side reactions before attempting large-scale purification. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound using a Conventional Solvent
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Alternative Solvents
-
Set up parallel reactions in small vials.
-
In each vial, place 3-hydroxybenzaldehyde (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).
-
Add the alternative solvent to be tested (e.g., Cyrene™, an ionic liquid, or a deep eutectic solvent).
-
Stir for 30 minutes, then add methyl bromoacetate (1.1 eq).
-
Heat all vials to the same temperature and take samples at regular intervals for analysis by TLC, GC, or LC-MS to determine the reaction conversion and product formation.
Data Presentation
Table 1: Comparison of Conventional and Alternative Solvents
| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| DMF | Polar Aprotic | 153 | High solvency for reactants | Toxic, high boiling point makes removal difficult |
| DMSO | Polar Aprotic | 189 | Excellent solvent for many reactions | Very high boiling point, can be difficult to remove, potential for side reactions |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, easier to remove | Can be toxic[15] |
| Cyrene™ | Bio-based | 227 | Biodegradable, low toxicity | High boiling point, may require vacuum distillation for removal |
| [BMIM][BF₄] | Ionic Liquid | >300 | Negligible vapor pressure, recyclable | Can be expensive, may be difficult to separate from the product |
| Choline chloride:Urea (1:2) | DES | N/A | Inexpensive, biodegradable, easy to prepare | Can be viscous, may require co-solvents |
Reaction Pathway
Caption: The reaction pathway for Williamson ether synthesis.
References
-
Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Royal Society of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Vafaeezadeh, M., & Alinezhad, H. (2019). Greener synthesis of chemical compounds and materials. Royal Society Open Science. Retrieved from [Link]
-
ResearchGate. (2025, September 27). A Review of the Application of Green Solvents in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Green solvent. Retrieved from [Link]
-
Joshi, D. D., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
-
ReAgent Chemicals. (2022, June 22). Using Safer Solvents in Chemistry. Retrieved from [Link]
-
A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
International Journal of Current Research and Academic Review. (2022, December 13). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). ORGANIC SOLVENTS - HEALTH HAZARDS. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 37748-10-0 | this compound. Retrieved from [Link]
-
YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). PREPARATION OF METHYL (Z)-3-PHENYL-2-BUTENOATE. Retrieved from [Link]
- Google Patents. (n.d.). CN101434542A - Preparation of methyl phenoxyacetate.
- Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
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PubChem. (n.d.). 3-Formylphenyl acetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl [3-(aminomethyl)phenoxy]acetate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). PREPARATION OF METHYL 1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Retrieved from [Link]
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scale-up issues for the production of Methyl (3-formylphenoxy)acetate
Welcome to the technical support center for the synthesis of Methyl (3-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges encountered during laboratory and industrial production, offering practical troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise to ensure a safe, efficient, and reproducible synthesis process.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
The large-scale synthesis of this compound, typically achieved through a Williamson ether synthesis, presents several challenges that can impact yield, purity, and process safety. This section provides a question-and-answer guide to troubleshoot specific issues you may encounter.
Issue 1: Low Reaction Yield
Question: My reaction yield is consistently lower than expected upon scale-up. What are the likely causes and how can I improve it?
Answer: Low yields during the scale-up of the Williamson ether synthesis for this compound can stem from several factors. The reaction involves the nucleophilic substitution of a halide by an alkoxide, and its efficiency is sensitive to reaction conditions.[1][2]
Potential Causes & Solutions:
-
Incomplete Deprotonation of 3-hydroxybenzaldehyde: The formation of the phenoxide is crucial for the nucleophilic attack. On a larger scale, inefficient mixing can lead to incomplete deprotonation.
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
-
Choice of Leaving Group: The nature of the halide on the methyl acetate derivative influences the reaction rate (I > Br > Cl).
-
Solution: While methyl chloroacetate is often used, consider using methyl bromoacetate if yields are persistently low, as bromide is a better leaving group.[7]
-
-
Hydrolysis of the Ester: The presence of water and a strong base can lead to the hydrolysis of the methyl ester group on either the reactant or the product.[8]
Issue 2: Presence of Impurities in the Final Product
Question: My final product is contaminated with significant impurities. What are the common by-products and how can I minimize their formation and remove them?
Answer: Impurity profiles can change significantly during scale-up due to variations in heat and mass transfer. Identifying and mitigating the formation of by-products is key to obtaining high-purity this compound.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Pathway | Mitigation & Removal |
| Unreacted 3-hydroxybenzaldehyde | Incomplete reaction due to poor stoichiometry, inefficient mixing, or insufficient reaction time. | Ensure accurate weighing of reagents. Use a slight excess (1.1-1.2 equivalents) of methyl chloroacetate. Increase reaction time or temperature moderately. Can be removed by washing the organic phase with a mild aqueous base solution during workup. |
| 2-(3-formylphenoxy)acetic acid | Hydrolysis of the methyl ester product during the reaction or workup, especially in the presence of a strong base and water.[10] | Minimize water content in the reaction. Use a weaker base if possible, or carefully control the amount of a strong base. During workup, neutralize the reaction mixture before extraction. This acidic impurity can be removed by washing with a dilute sodium bicarbonate solution. |
| Dialkylated products | Reaction of the phenoxide with a second molecule of methyl chloroacetate at the ortho or para position of the aldehyde. | This is generally less common for this specific substrate due to the deactivating nature of the formyl group. However, controlling stoichiometry and avoiding a large excess of the alkylating agent can minimize this. Purification is typically achieved through column chromatography or recrystallization. |
Purification at Scale:
-
Crystallization: This is often the most effective method for purifying the final product on a large scale. Solvents like ethanol, ethyl acetate, or mixtures with hexanes can be effective.[11] A slow cooling process will yield purer crystals.
-
Distillation: While this compound has a high boiling point (307.4 °C at 760 mmHg), vacuum distillation can be an option for purification if the impurities are significantly less volatile.[7]
-
Column Chromatography: While effective at the lab scale, it can be costly and time-consuming for large-scale production. It is best reserved for the purification of very high-purity material or for removing closely related impurities.
Issue 3: Reaction Control and Safety Concerns
Question: I am concerned about the safety of scaling up this reaction. Are there any specific hazards I should be aware of and how can I manage them?
Answer: Process safety is a critical consideration in scaling up any chemical synthesis.[12] The synthesis of this compound involves reagents and conditions that require careful management.
Key Safety Considerations:
-
Exothermic Reaction: The Williamson ether synthesis can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled.
-
Mitigation: Use a reactor with efficient cooling and temperature monitoring. Add reagents, particularly the alkylating agent, portion-wise or via a dropping funnel to control the reaction rate and temperature.[13]
-
-
Handling of Reagents:
-
3-Hydroxybenzaldehyde: Can be an irritant.[14]
-
Methyl Chloroacetate/Bromoacetate: These are lachrymators and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Depending on the solvent used (e.g., DMF, DMSO, acetone), be aware of their flammability and toxicity.[5]
-
-
Pressure Build-up: If the reaction is run in a sealed vessel, a runaway reaction can lead to a dangerous build-up of pressure.
-
Mitigation: Always perform the reaction in a vessel that is vented or equipped with a pressure relief system.
-
Workflow for Safe Scale-Up:
Caption: Workflow for ensuring safety during scale-up.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis of this compound.
1. What is the most common synthetic route for this compound?
The most prevalent and industrially viable method is the Williamson ether synthesis.[1] This involves the reaction of 3-hydroxybenzaldehyde with a methyl haloacetate (such as methyl chloroacetate or methyl bromoacetate) in the presence of a base.[7]
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
2. Which analytical techniques are recommended for monitoring reaction progress and final product purity?
-
Thin Layer Chromatography (TLC): An excellent technique for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of the starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction conversion and the purity of the final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.
3. What are the key parameters to consider when choosing a solvent for this reaction?
The choice of solvent is critical for reaction success. Key considerations include:
-
Solubility: The solvent should dissolve the reactants, particularly the phenoxide intermediate. Polar aprotic solvents like DMF, DMSO, and acetone are often good choices.[3][5]
-
Boiling Point: The solvent's boiling point should be suitable for the desired reaction temperature, allowing for effective heating without excessive pressure build-up.
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like alcohols can compete with the phenoxide as a nucleophile, reducing the yield.[2]
4. Can a phase-transfer catalyst improve the reaction?
Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can be highly beneficial, especially when using an inorganic base like potassium carbonate and a non-polar or moderately polar solvent. The PTC helps to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent is, thereby accelerating the reaction rate.[4][9]
5. What are the typical storage conditions for this compound?
This compound should be stored in a cool, dry place, away from strong bases and acids to prevent hydrolysis. It is recommended to store it at 2-8°C.[7] The aldehyde functional group can be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.
III. References
-
Williamson Ether Synthesis. (n.d.). Retrieved from Google Books.
-
Williamson ether synthesis. (2023, December 22). In Wikipedia. Retrieved from [Link]
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This compound. (n.d.). LookChem. Retrieved from [Link]
-
Khan, G. S., et al. (2006). Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 497-498.
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]
-
Khan, G. S., et al. (2014, February 18). Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. ResearchGate. Retrieved from [Link]
-
Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. (n.d.). Ardena. Retrieved from [Link]
-
Effect of scale-up of batch reaction on synthesis of methyl salicylate (squares) and linalyl ferulate (triangles) under optimised conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 30). MDPI. Retrieved from [Link]
-
Purification process for methyl acetate. (n.d.). European Patent Office. Retrieved from
-
CAS 37748-10-0 | this compound. (n.d.). Alchem.Pharmtech. Retrieved from [Link]
-
3-Hydroxybenzaldehyde. (2023, October 29). In Wikipedia. Retrieved from [Link]
-
Methyl Acetate. (n.d.). PubChem. Retrieved from [Link]
-
Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. (n.d.). ResearchGate. Retrieved from [Link]
-
formamidine acetate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
THERMAL DECOMPOSITION OF METHYL ACETATE (CH3COOCH3) IN A FLASH-PYROLYSIS MICRO- REACTOR. (n.d.). Ohio State University. Retrieved from [Link]
-
Reactive distillation for methyl acetate production. (n.d.). University of Utah. Retrieved from [Link]
-
Progress on Catalysts for The Synthesis of Acrylic Acid (Methyl Ester) By Aldol Condensation of Acetic Acid (Methyl Ester) with Formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. (2019, December 25). ResearchGate. Retrieved from [Link]
-
3-hydroxybenzaldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. (n.d.). Google Patents. Retrieved from
-
3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. (n.d.). PubMed Central. Retrieved from [Link]
-
Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). (n.d.). European Commission. Retrieved from [Link]
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Technical Support Center: Purification of Methyl (3-formylphenoxy)acetate
Welcome to the technical support center for the purification of Methyl (3-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this versatile intermediate.[1] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification protocols effectively.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. In the synthesis of this compound, common impurities may include:
-
Unreacted Starting Materials: Such as 3-hydroxybenzaldehyde and methyl bromoacetate or methyl chloroacetate.[1]
-
Hydrolysis Product: (3-formylphenoxy)acetic acid, resulting from the hydrolysis of the methyl ester.
-
Side-Products: Arising from self-condensation of starting materials or other unintended reactions.[2][3][4]
-
Oxidation Product: The corresponding carboxylic acid from the oxidation of the aldehyde group.[5]
Purification Strategy Overview
A multi-step approach is often necessary for achieving high purity. The choice and sequence of purification techniques will depend on the nature and quantity of the impurities present.
Caption: A general workflow for the purification of this compound.
Troubleshooting and FAQs
Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful first-line technique for removing water-soluble and acidic or basic impurities.[6][7][8]
Q1: My organic layer is not separating cleanly from the aqueous layer, forming an emulsion. What should I do?
A1: Emulsion formation is common when there are surfactants or fine particulates present. To resolve this:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic component less soluble and helping to break the emulsion.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
Q2: I suspect my product is contaminated with the hydrolyzed carboxylic acid. How can I remove it?
A2: The carboxylic acid impurity is acidic and can be selectively removed by extraction with a mild aqueous base.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its sodium salt, which is soluble in the aqueous layer.[9]
-
Separate the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]
-
Q3: How can I specifically target the removal of unreacted aldehyde starting material?
A3: Unreacted 3-hydroxybenzaldehyde and other aldehydic impurities can be removed by forming a water-soluble bisulfite adduct.[5][11][12]
-
Mechanism: Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in the aqueous phase, while the desired ester remains in the organic phase.[11][12]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite. Shake the separatory funnel vigorously for several minutes to ensure complete reaction.
-
Separate the aqueous layer containing the bisulfite adduct.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and remove the solvent.
-
Caption: Workflow for bisulfite extraction to remove aldehyde impurities.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[13] It is highly effective for removing impurities with different polarities.
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent.
-
Recommended System: Hexane and ethyl acetate.[14]
-
Optimization: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute your product. The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of ~0.3 for the desired compound.[14]
Q2: My product seems to be degrading on the silica gel column. What can I do?
A2: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[14]
-
Neutralization: Deactivate the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), to the eluent.[14] This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which can be less harsh on sensitive compounds.[14]
Quantitative Data for Chromatography
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for good resolution of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for separation of non-polar impurities first, followed by elution of the product. |
| TLC Rf Target | 0.25 - 0.35 | Provides optimal separation on the column. |
| Additive | 0.1% Triethylamine (if needed) | Neutralizes acidic silica to prevent degradation of the aldehyde.[14] |
Recrystallization
Recrystallization is an excellent final purification step for obtaining a highly pure, crystalline solid product.[15][16]
Q1: How do I choose a suitable solvent for recrystallization?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15]
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at room temperature and upon heating.[17]
-
General Guideline: "Like dissolves like." Since your compound is an aromatic ester and aldehyde, solvents of intermediate polarity are a good starting point. A two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and then adding a poor solvent like hexane until cloudy) can also be very effective.[17]
Q2: My product is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[18]
-
Lower Initial Concentration: Use more solvent to ensure the solution is not supersaturated at a temperature above the product's melting point.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to your crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[16]
-
Drying: Dry the purified crystals under vacuum.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity and detecting trace impurities.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any remaining impurities.[19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[19]
By systematically applying these troubleshooting strategies and understanding the principles behind each purification technique, you can effectively remove impurities and obtain high-purity this compound for your research and development needs.
References
- Liquid-liquid extraction method for the production of acrylic esters.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- What is the best solvent for purifying aldehyde in a column chromatography?.
- Esterification and extraction process.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH.
- column chromatography & purific
- LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- Purification process for methyl acetate.
- Synthesis, Isolation, and Purific
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Organic Syntheses Procedure. Organic Syntheses.
- Recrystalliz
- Cas 37748-10-0,methyl (3-formylphenoxy)
- methyl acet
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- recrystalliz
- Organic Syntheses Procedure. Organic Syntheses.
- How To Recrystallize A Solid. YouTube.
- Contents. The Royal Society of Chemistry.
- Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacet
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens
- Hydrolysis of methyl acetate.
- Methyl acetate hydrolysis @mydocumentary838 chemical equ
- Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
- Organic impurity profiling of methylone and intermediate compounds synthesized
- Hydrolysis of methyl acetate.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- coumarone. Organic Syntheses.
- CAS 37748-10-0 | Methyl (3-formylphenoxy)
- Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol | Request PDF.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC - NIH.
- Certificate of Analysis. Thermo Fisher Scientific.
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Technical Support Center: Catalyst Selection for Reactions Involving Methyl (3-formylphenoxy)acetate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for Methyl (3-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile bifunctional molecule. My approach here is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
This compound possesses two key reactive sites: a moderately reactive aromatic aldehyde and a more stable methyl ester, linked by a phenoxy ether. This structure presents unique challenges and opportunities in chemoselectivity. The primary goal is often to transform the aldehyde without affecting the ester or cleaving the ether bond. This guide addresses the most common synthetic transformations and the catalyst-related issues you may encounter.
Section 1: Chemoselective Reduction of the Aldehyde Group
The selective reduction of the aldehyde in this compound to a primary alcohol is a foundational step in many synthetic routes. The key challenge is to achieve high conversion of the aldehyde without reducing the methyl ester group.
Catalyst & Reagent Selection Guide
| Catalyst/Reagent | Typical Conditions | Selectivity (Aldehyde vs. Ester) | Key Considerations & E-E-A-T Insights |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Excellent | Mechanism: NaBH₄ is a mild hydride donor, highly selective for aldehydes and ketones over less electrophilic esters.[1] Expertise: This is the workhorse reagent for this transformation due to its selectivity, low cost, and operational simplicity. The protic solvent (methanol) is crucial as it protonates the intermediate alkoxide. |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78°C | Good to Excellent (at low temp) | Mechanism: DIBAL-H is a powerful, sterically hindered reducing agent. At low temperatures (-78°C), it forms a stable tetrahedral intermediate with the ester that does not collapse until aqueous workup, allowing for selective aldehyde reduction if stoichiometry is controlled.[2] Expertise: Over-reduction to the diol is a risk if temperature or stoichiometry is not strictly controlled. Use this when NaBH₄ is incompatible with other functional groups. |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ (1-5 bar), Ethanol/Ethyl Acetate, RT | Poor to Moderate | Mechanism: Noble metal catalysts readily reduce aldehydes but can also reduce the aromatic ring under harsher conditions and may slowly reduce the ester. Expertise: Generally not recommended for this specific transformation due to poor chemoselectivity. The phenoxy group can also lead to catalyst poisoning.[3][4] |
Troubleshooting Guide & FAQs
Question 1: My NaBH₄ reduction is sluggish or incomplete, even with excess reagent. What is happening?
Answer: This is a common issue that typically points to reagent quality or subtle substrate-related effects.
-
Reagent Purity: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a previously well-sealed container. A simple quality check is to add a small amount to a protic solvent; vigorous hydrogen evolution should be observed.
-
Solvent Choice: While methanol is standard, its acidity can slowly decompose NaBH₄. If the reaction is slow, consider using ethanol or isopropanol, which are less acidic and will decompose the reagent more slowly.
-
Substrate Impurities: The starting material, this compound, may contain acidic impurities (e.g., the corresponding carboxylic acid from synthesis) that quench the hydride reagent. Consider purifying your starting material via column chromatography or recrystallization.
-
Temperature: While often run at 0°C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Question 2: I used DIBAL-H and my main product is the diol, (3-(hydroxymethyl)phenoxy)ethan-1-ol. How do I prevent this over-reduction?
Answer: This is a classic control issue with a powerful reagent like DIBAL-H. The formation of the diol indicates that both the aldehyde and the ester have been reduced.
-
Causality: DIBAL-H reduces esters to a primary alcohol via an aldehyde intermediate.[2] Since your starting material is already an aldehyde, it is highly susceptible to reduction. The key is precise stoichiometric and temperature control.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure the reaction is maintained at -78°C (a dry ice/acetone bath) during the DIBAL-H addition and for at least 30 minutes afterward. Temperatures above -60°C dramatically increase the rate of ester reduction.
-
Stoichiometry is King: Use exactly 1.0-1.1 equivalents of DIBAL-H for the aldehyde reduction. A slight excess is acceptable, but anything more risks ester reduction. Ensure your DIBAL-H solution has been recently titrated to know its exact molarity.
-
Slow Addition: Add the DIBAL-H solution dropwise over 30-60 minutes. This maintains a low instantaneous concentration of the reagent, favoring the more reactive aldehyde and preventing localized temperature spikes.
-
Workflow: Troubleshooting Aldehyde Reduction
Caption: Troubleshooting workflow for aldehyde reduction.
Section 2: Oxidation of the Aldehyde to a Carboxylic Acid
Oxidizing the aldehyde to a carboxylic acid yields Methyl (3-carboxyphenoxy)acetate, a valuable building block. The main challenges are preventing oxidative side reactions and choosing a catalyst that is both efficient and easily removed.
Catalyst Selection Guide
| Catalyst System | Typical Conditions | Key Considerations & E-E-A-T Insights |
| Potassium Permanganate (KMnO₄) | Acetone/Water, basic (NaHCO₃), 0°C | Expertise: A strong, inexpensive oxidant. The reaction must be run cold and under basic conditions to prevent cleavage of the aromatic ring or other side reactions. The formation of MnO₂ complicates workup. |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Acetone, 0°C | Expertise: A very powerful and rapid oxidant. However, its high acidity can easily hydrolyze the methyl ester. The chromium waste is also highly toxic and environmentally problematic. Generally not the first choice. |
| Pinnick Oxidation (NaClO₂/Buffer) | t-BuOH/H₂O, NaH₂PO₄ buffer, 2-methyl-2-butene, RT | Expertise: This is the premier method for selectively oxidizing aldehydes without affecting other functional groups.[5] 2-methyl-2-butene is used as a scavenger for the hypochlorite byproduct. It offers high yields and clean reactions. |
| Catalytic Selenium (e.g., SeO₂ or PhSeSePh) | H₂O₂, Water or THF, RT | Expertise: A greener catalytic method where a selenium species activates hydrogen peroxide.[5] This avoids stoichiometric heavy metals. The catalyst loading is low, but selenium compounds are toxic and must be handled with care. |
Troubleshooting Guide & FAQs
Question: I attempted a Pinnick oxidation, but the reaction stalled at 50% conversion. What could be the cause?
Answer: Stalling in a Pinnick oxidation is almost always related to pH control or oxidant decomposition.
-
Buffer Capacity: The reaction produces HClO, which is acidic. The NaH₂PO₄ buffer is there to neutralize it. If your substrate concentration is high, you may exceed the buffer's capacity. The optimal pH for the reaction is between 4 and 5. If the solution becomes too acidic, the chlorite oxidant can disproportionate. Try adding more buffer or running the reaction at a higher dilution.
-
Oxidant Purity: Sodium chlorite (NaClO₂) is often sold as an 80% technical grade solid, with the remainder being NaCl and other stabilizers. Ensure you are using the correct molecular weight (accounting for purity) when calculating equivalents.
-
Scavenger Role: 2-methyl-2-butene is critical. It scavenges the reactive hypochlorite species that can cause unwanted side reactions. Ensure you have at least 1.5-2.0 equivalents of the scavenger present.
Section 3: Carbon-Carbon Bond Formation via Knoevenagel & Wittig Reactions
The aldehyde functionality is a perfect handle for C-C bond formation to build molecular complexity. The Knoevenagel condensation and Wittig reaction are two of the most reliable methods.
Catalyst & Reagent Selection Guide
| Reaction | Catalyst/Reagent | Typical Conditions | Key Considerations & E-E-A-T Insights |
| Knoevenagel Condensation | Piperidine, Pyridine, or NH₄OAc (weak bases) | Toluene or Ethanol, often with Dean-Stark trap | Mechanism: A weak base deprotonates an "active methylene" compound (e.g., malononitrile, ethyl cyanoacetate), which then acts as a nucleophile attacking the aldehyde. A subsequent dehydration yields the α,β-unsaturated product.[6][7] Expertise: The choice of base is critical. Strong bases (e.g., NaOH, NaOMe) would saponify the ester. Using a Dean-Stark trap to remove water drives the equilibrium towards the product.[7] |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | THF or Toluene, -78°C to RT | Mechanism: A phosphorus ylide acts as a nucleophile, attacking the aldehyde to form a four-membered oxaphosphetane intermediate. This collapses to form an alkene and triphenylphosphine oxide, with the formation of the strong P=O bond being the thermodynamic driving force.[8][9] Expertise: Use of "stabilized" ylides (e.g., Ph₃P=CHCO₂Et) is recommended. They are less basic and less likely to interfere with the ester. They typically favor formation of the (E)-alkene.[9] |
Troubleshooting Guide & FAQs
Question: My Knoevenagel condensation with diethyl malonate is giving very low yields. Why?
Answer: This is a classic pKa mismatch problem.
-
Causality: The pKa of the α-proton in diethyl malonate is ~13. A weak base like piperidine (pKa of conjugate acid ~11) is not basic enough to generate a sufficient concentration of the enolate nucleophile to drive the reaction efficiently.[10]
-
Solution:
-
Switch the Active Methylene Compound: Use a more acidic partner like ethyl cyanoacetate (pKa ~9) or malononitrile (pKa ~11). These can be effectively deprotonated by weaker amine bases.[10]
-
Use the Doebner Modification: If you must use a malonic acid derivative, the Doebner modification, which uses pyridine as both the base and solvent, can be effective.[6]
-
Ensure Water Removal: For any Knoevenagel, the dehydration step is an equilibrium. Using a Dean-Stark apparatus with a refluxing solvent like toluene is highly effective at removing the water byproduct and pushing the reaction to completion.
-
Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.94 g, 10 mmol), ethyl cyanoacetate (1.24 g, 11 mmol), and toluene (40 mL).
-
Add piperidine (0.1 mL, ~1 mmol) as the catalyst.
-
Heat the mixture to reflux and collect water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with 1M HCl (2 x 20 mL) to remove the piperidine, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired α,β-unsaturated product.
Section 4: General Troubleshooting: Catalyst Deactivation
A recurring issue in reactions involving phenoxy derivatives is catalyst deactivation, particularly in heterogeneous catalysis (e.g., hydrogenation, hydrodeoxygenation).
Question: My palladium-on-carbon (Pd/C) catalyzed reaction is stalling. Is the catalyst being poisoned?
Answer: Yes, this is highly likely. Phenolic compounds are known catalyst poisons.
-
Mechanism of Deactivation:
-
Strong Adsorption: The phenoxy oxygen can act as a Lewis base and strongly adsorb onto the metal surface (Lewis acid sites), blocking active sites needed for the reaction.[4][11]
-
Polymerization/Coking: Under certain conditions (especially higher temperatures), phenolic compounds can polymerize on the catalyst surface, forming a layer of "coke" that physically blocks the catalyst's pores and active sites.[3][12]
-
-
Mitigation Strategies:
-
Choose a More Robust Support: For reactions like hydrodeoxygenation, supports like CeO₂ or CeO₂-ZrO₂ have been shown to be more stable than traditional alumina or silica supports because their oxygen vacancies can help mitigate poisoning effects.[4][11]
-
Modify Reaction Conditions: Increasing reaction temperature can sometimes overcome deactivation but may also accelerate coking. A careful balance is needed.[3]
-
Switch to Homogeneous Catalysis: If deactivation is insurmountable, switching to a homogeneous catalyst (e.g., Wilkinson's catalyst for hydrogenation) can be a solution, although product purification becomes more complex.
-
Increase Catalyst Loading: While not ideal, simply increasing the catalyst loading can sometimes compensate for the gradual deactivation over the course of the reaction.
-
Logical Flow: Addressing Catalyst Deactivation
Caption: Decision tree for troubleshooting catalyst deactivation.
References
- Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020). Google Scholar.
- Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation. (2017).
- Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation | Request PDF. (2017).
- Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. (n.d.). MDPI.
- Knoevenagel condens
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Scheme of Knoevenagel condensation with different methylene substrates. (n.d.).
- Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (n.d.). MDPI.
- Chemistry of Esters. (2022). Chemistry LibreTexts.
- Solvent Free Wittig Reactions. (n.d.). University of California, Irvine.
- Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.
- Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
mass spectrometry fragmentation pattern of Methyl (3-formylphenoxy)acetate
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of Methyl (3-formylphenoxy)acetate
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of intermediates is paramount. This compound serves as a versatile building block in the synthesis of a variety of target molecules.[1] Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the rapid and reliable characterization of such compounds, offering a molecular fingerprint through its distinct fragmentation pattern.[2] This guide provides a detailed analysis of the expected EI-MS fragmentation pathways of this compound, grounded in the fundamental principles of gas-phase ion chemistry and supported by comparative data from analogous structures.
Molecular Profile of this compound
Before delving into its fragmentation behavior, it is essential to establish the fundamental properties of the parent molecule.
-
Compound Name: this compound[1]
-
Synonyms: Methyl 2-(3-formylphenoxy)acetate, 2-(3-formylphenoxy)Acetic acid methyl ester[1]
-
Molecular Weight: 194.19 g/mol [1]
-
Monoisotopic Mass: 194.0579 Da[3]
The structure comprises a central benzene ring substituted at the meta-position with a formyl group (-CHO) and a methyl acetate moiety linked via an ether bond (-O-CH₂-COOCH₃). This unique combination of functional groups—aromatic aldehyde, ether, and methyl ester—dictates its fragmentation journey.
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon electron impact, this compound will form an energetically unstable molecular ion (M⁺•) at m/z 194.[4] This ion will then undergo a series of fragmentation reactions to yield more stable charged fragments.[5][6] The most probable pathways are governed by the relative stability of the resulting ions and neutral losses.
Key Fragmentation Routes:
-
Alpha-Cleavage of the Ester: A predominant fragmentation for esters involves the cleavage of the bond alpha to the carbonyl group.[7] This leads to the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.
-
M⁺• (m/z 194) → [M - •OCH₃]⁺ (m/z 163)
-
-
Ether Bond Cleavage: The ether linkage is another susceptible site for fragmentation. Cleavage of the C-O bond between the aromatic ring and the acetate side chain can occur. This results in the formation of a formylphenoxy radical and a charged methyl acetate fragment, or vice versa. The more stable cation will be more abundant.
-
M⁺• (m/z 194) → [C₇H₅O₂]⁺ (m/z 121) + •CH₂COOCH₃
-
The fragment at m/z 121 corresponds to the 3-formylphenoxy cation.
-
-
Loss of the Carbomethoxymethyl Radical: A significant fragmentation pathway involves the cleavage of the ether bond with the loss of the entire carbomethoxymethyl radical (•CH₂COOCH₃).
-
M⁺• (m/z 194) → [M - •CH₂COOCH₃]⁺ (m/z 121)
-
This also leads to the stable 3-formylphenoxonium ion at m/z 121.
-
-
Fragmentation of the Aldehyde Group: Aromatic aldehydes exhibit characteristic fragmentation patterns.[8][9]
-
Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen atom from the aldehyde group, forming a stable [M-1]⁺ ion at m/z 193.[2][8]
-
Loss of the Formyl Radical: Cleavage of the C-C bond between the aromatic ring and the formyl group results in the loss of the formyl radical (•CHO).
-
M⁺• (m/z 194) → [M - •CHO]⁺ (m/z 165)
-
-
-
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation:
-
The acylium ion at m/z 163 can lose carbon monoxide (CO) to form a fragment at m/z 135.
-
The 3-formylphenoxy cation (m/z 121) can lose CO to yield the phenyl cation at m/z 93, which can further fragment.
-
A characteristic fragmentation of benzaldehyde derivatives is the formation of the benzoyl cation ([C₇H₅O]⁺) at m/z 105, though this is less direct in this substituted structure.[2] Another common fragment is the phenyl cation at m/z 77, resulting from the loss of the formyl group.[8][10]
-
The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways of this compound.
Comparative Analysis with Structural Isomers
To build confidence in these predictions, it is instructive to compare the expected fragmentation of this compound with its structural isomers.
| Compound | Key Structural Difference | Expected Impact on Fragmentation |
| Methyl (4-formylphenoxy)acetate | Positional isomer (para-substitution).[11] | The primary fragmentation pathways (loss of •OCH₃, •CHO, etc.) are expected to be similar, yielding ions of the same mass. However, the relative abundances of these fragments may differ due to the influence of the substituent position on ion stability. |
| 3-Formylphenyl acetate | Isomer with an acetyl group directly attached to the phenoxy oxygen.[12][13] | The direct ester linkage to the ring will likely favor fragmentation pathways involving the loss of ketene (CH₂=C=O) from the molecular ion, a characteristic rearrangement of phenyl acetates, leading to a prominent ion corresponding to 3-hydroxybenzaldehyde. This pathway is not available to this compound. |
This comparative approach underscores how subtle changes in molecular structure can lead to diagnostic differences in the mass spectrum, enabling the differentiation of isomers.
Experimental Protocol: GC-MS Analysis
The following provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
I. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
III. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (m/z 194).
-
Correlate the observed fragment ions with the predicted fragmentation pathways outlined in this guide. Compare the obtained spectrum with library spectra (e.g., NIST) if available.
Summary of Predicted Key Fragments
The table below summarizes the most anticipated fragment ions in the EI mass spectrum of this compound. The base peak is often the most stable fragment ion formed.[5]
| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |
| 194 | Molecular Ion | [C₁₀H₁₀O₄]⁺• | Ionization of parent molecule |
| 193 | [M - H]⁺ | [C₁₀H₉O₄]⁺ | Loss of H• from the formyl group |
| 165 | [M - CHO]⁺ | [C₉H₉O₃]⁺ | Loss of the formyl radical |
| 163 | [M - OCH₃]⁺ | [C₉H₇O₃]⁺ | Alpha-cleavage of the methyl ester |
| 121 | 3-formylphenoxy cation | [C₇H₅O₂]⁺ | Cleavage of the ether bond |
| 93 | Phenoxy cation | [C₆H₅O]⁺ | Loss of CO from m/z 121 |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CHO from the benzaldehyde moiety |
Conclusion
The is predicted to be rich in diagnostic ions, stemming from the interplay of its aldehyde, ether, and methyl ester functionalities. The key fragmentation events are anticipated to be the loss of the methoxy radical (yielding m/z 163) and the cleavage of the ether linkage to produce the 3-formylphenoxy cation (m/z 121). A thorough understanding of these pathways, complemented by a comparative analysis with structural isomers, provides researchers and drug development professionals with a robust framework for the confident identification and characterization of this important chemical intermediate.
References
- CORE. (1986, May 23).
- Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
- Filo. (2025, October 5).
- Scribd.
- YouTube. (2018, November 16).
- PubChemLite. Methyl 2-(3-formylphenoxy)
- LookChem. Cas 37748-10-0,methyl (3-formylphenoxy)
- Chemistry LibreTexts. (2023, August 29).
- Science Ready.
- ResearchGate.
- Pharmacy 180.
- Sigma-Aldrich. Methyl 2-(4-formylphenoxy)
- Scribd.
- Chemguide.
- CORE.
- Wikipedia.
- PubChem.
- ChemicalBook.
- Chemdiv. Compound methyl (4-formylphenoxy)
- PubChem.
- Chemistry Stack Exchange. (2015, April 9).
- PubChem.
- NIST WebBook. 3-Acetoxybenzaldehyde.
Sources
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 8. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
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- 10. youtube.com [youtube.com]
- 11. Compound methyl (4-formylphenoxy)acetate - Chemdiv [chemdiv.com]
- 12. 3-Formylphenyl acetate | C9H8O3 | CID 118618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Acetoxybenzaldehyde [webbook.nist.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of Methyl (3-formylphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of Methyl (3-formylphenoxy)acetate. Given the limited publicly available, specific analytical monographs for this compound, this guide synthesizes established analytical principles and data from analogous compounds to present robust, field-proven methodologies. The experimental data herein is illustrative, designed to serve as a practical benchmark for researchers in drug development and quality control.
This compound is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its purity is critical as impurities can affect the yield, safety, and efficacy of the final product.[2] This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive purity assessment of this compound. Mass Spectrometry (MS) will be discussed as a complementary technique for impurity identification. All methodologies are presented with a focus on self-validation, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the cornerstone for purity analysis of non-volatile and thermally labile organic compounds, making it highly suitable for this compound.[7][8] It excels in separating the main component from structurally similar impurities.[9]
1.1. Causality of Experimental Choices
-
Reverse-Phase HPLC: This is the preferred mode for moderately polar compounds like this compound. A C18 stationary phase provides excellent hydrophobic retention and separation capabilities.
-
Mobile Phase Gradient: A gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities. Starting with a higher aqueous composition allows for the retention of polar impurities, while gradually increasing the organic solvent content elutes the main compound and any non-polar impurities.
-
UV Detection: The presence of a benzene ring and a formyl group in the molecule results in strong UV absorbance, making a UV detector a sensitive and reliable choice for quantification. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.
1.2. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
1.3. Visualization of HPLC Workflow
Caption: HPLC-UV workflow for purity analysis.
1.4. Illustrative Data and Comparison
| Analyte | Retention Time (min) | Area (%) | Identification |
| 3-Formylphenol | 5.2 | 0.08 | Potential Starting Material |
| This compound | 12.5 | 99.85 | Main Component |
| Unknown Impurity 1 | 15.8 | 0.05 | - |
| Unknown Impurity 2 | 18.2 | 0.02 | - |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is an excellent technique for analyzing volatile and semi-volatile compounds.[2] For this compound, GC is particularly useful for detecting volatile impurities and residual solvents from the synthesis process.[10][11]
2.1. Causality of Experimental Choices
-
Headspace GC: For residual solvent analysis, headspace injection is preferred to avoid contamination of the GC system with the non-volatile analyte.
-
Direct Injection: For the analysis of volatile organic impurities, direct injection of a diluted sample can be employed.
-
Polar Column: A column with a polar stationary phase (e.g., a polyethylene glycol phase like SUPELCOWAX 10) is suitable for separating polar analytes.[12]
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.
2.2. Experimental Protocol: GC-FID
-
Instrumentation: A GC system with a split/splitless injector, an FID detector, and a headspace autosampler.
-
Column: DB-624 (for residual solvents) or a polar wax column, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection Mode: Split (20:1).
-
Sample Preparation (Direct Injection): Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Sample Preparation (Headspace for Residual Solvents): Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
2.3. Visualization of GC Workflow
Caption: qNMR workflow for absolute purity determination.
3.4. Illustrative Data and Comparison
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Signal | Aldehyde proton (singlet) | Olefinic protons (singlet) |
| Chemical Shift (δ, ppm) | ~9.9 | ~6.3 |
| N (protons) | 1 | 2 |
| Molar Mass ( g/mol ) | 194.18 | 116.07 |
| Mass (mg) | 20.15 | 10.05 |
| Purity of Standard (%) | - | 99.9 |
| Integral | 1.00 | 1.05 |
| Calculated Purity | 99.6% | - |
Mass Spectrometry (MS) for Impurity Identification
MS is a powerful tool for the structural elucidation of unknown impurities detected by chromatographic techniques. [7][13][14]Coupling HPLC or GC with MS (LC-MS or GC-MS) provides both retention time and mass information, which is invaluable for impurity profiling. [2][14]
-
LC-MS: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. [9]High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions of impurities. [2][13]* GC-MS: Electron ionization (EI) is a hard ionization technique that produces fragment ions, providing a "fingerprint" of the molecule that can be compared to spectral libraries for identification. [2]
Comparison Summary
| Feature | HPLC-UV | GC-FID | ¹H qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and polarity | Nuclear magnetic resonance signal intensity |
| Primary Use | Potency, impurity profiling | Volatile impurities, residual solvents | Absolute purity determination |
| Reference Standard | Requires analyte-specific reference standard | Requires impurity-specific reference standards for quantification | Requires a certified internal standard (not analyte-specific) |
| Quantification | Relative (Area %) | Relative or absolute with standards | Absolute (mass %) |
| Sensitivity | High (ppm to ppb) | Very high for volatile compounds (ppm to ppb) | Moderate (requires mg of sample) |
| Selectivity | High | High | High (based on chemical structure) |
| Validation | Well-established ICH guidelines [3][4][5][6] | Well-established ICH guidelines [3][4][5][6] | Established methodology, requires careful parameter optimization [15] |
Conclusion
A comprehensive purity assessment of this compound requires a multi-faceted analytical approach.
-
HPLC-UV is the recommended primary technique for routine quality control, providing excellent separation of non-volatile impurities and accurate determination of relative purity.
-
GC-FID , particularly with a headspace sampler, is essential for controlling residual solvents and other volatile impurities, which are common in pharmaceutical intermediates.
-
¹H qNMR serves as a powerful, orthogonal method for the definitive determination of absolute purity, providing a high degree of confidence and serving as a primary method for the certification of reference materials. * Mass Spectrometry , coupled with either LC or GC, is indispensable for the identification of unknown impurities, which is a critical step in process development and regulatory submissions.
By employing these complementary techniques, researchers and drug development professionals can establish a robust and reliable analytical control strategy for this compound, ensuring its quality and suitability for its intended use.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2022, March 31). Retrieved from [Link]
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Quantitative NMR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]
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Analytical method validation as per ich and usp. (2016, April 25). SlideShare. Retrieved from [Link]
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Wong, A., & Bui, V. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Accreditation and Quality Assurance, 20(2), 91-97. Retrieved from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]
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Liu, J., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 423-434. Retrieved from [Link]
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Aziz, A. (2023, September 1). Why do we use NMR spectroscopy in purity analysis? Quora. Retrieved from [Link]
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Kumar, S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications, 5(2), 477-491. Retrieved from [Link]
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Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Methyl (3-formylphenoxy)acetate
Introduction
Methyl (3-formylphenoxy)acetate is a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structure, featuring a reactive aldehyde and an ester functional group, allows for diverse subsequent chemical modifications. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this key building block, offering insights into the mechanistic underpinnings, procedural details, and relative merits of each approach to aid researchers in selecting the optimal route for their specific needs.
Route 1: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classical reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In this case, 3-hydroxybenzaldehyde is treated with a methyl haloacetate in the presence of a base.
Reaction Scheme
Caption: General scheme of the Williamson ether synthesis for this compound.
Mechanism and Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism.[1] The base, typically a mild inorganic base like potassium carbonate, deprotonates the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group to form the desired ether linkage.[2]
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the reaction.[3][4]
Experimental Protocol
The following is a representative experimental procedure adapted from the synthesis of analogous compounds.[5]
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Typical Yield | > 90% | [5] |
| Reaction Time | 4-6 hours | [5] |
| Temperature | 80 °C | [5] |
| Purity | High, after chromatography | |
| Scalability | Readily scalable | |
| Reagent Cost | Moderate | |
| Safety | Methyl bromoacetate is a lachrymator and toxic. Handle with care in a fume hood. |
This method is highly reliable and generally provides excellent yields. The starting materials are commercially available and the reaction conditions are relatively mild.
Route 2: Formylation of Methyl Phenoxyacetate
An alternative approach involves the introduction of the formyl group onto a pre-existing methyl phenoxyacetate backbone. Several classic formylation reactions could be considered for this electrophilic aromatic substitution.
Directing Effects of the Phenoxyacetate Group
The ether oxygen of the phenoxyacetate group is an activating, ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance.[6][7][8] The inductive effect of the electron-withdrawing ester group is attenuated by the intervening methylene and ether oxygen. Therefore, electrophilic attack is expected to occur predominantly at the ortho and para positions.
Caption: Predicted regioselectivity of formylation on Methyl Phenoxyacetate.
Potential Formylation Methods
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.[9][10][11] While effective for activated systems, the reaction conditions can be harsh and may lead to the hydrolysis of the ester group. The regioselectivity would favor the ortho and para isomers, making it unsuitable for the synthesis of the meta-substituted target molecule.
-
Duff Reaction: The Duff reaction employs hexamine in an acidic medium to formylate phenols and other activated aromatic compounds.[12][13] It is known for its preference for ortho-formylation and generally provides low to moderate yields.[14] Similar to the Vilsmeier-Haack reaction, it is not expected to yield the desired meta-isomer.
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic medium to generate a dichlorocarbene intermediate, which then effects ortho-formylation.[3][15][16] This reaction is specific to phenols and would not be applicable to methyl phenoxyacetate. Furthermore, it is also ortho-directing.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Predicted Yield | Low to moderate | [12] |
| Regioselectivity | Primarily ortho and para | [6][7] |
| Suitability for Meta | Poor | |
| Side Reactions | Potential ester hydrolysis | |
| Reagent Hazards | Varies (e.g., POCl3 is corrosive) |
Given the strong ortho-, para-directing nature of the phenoxyacetate group, these formylation methods are not ideal for the synthesis of this compound.
Route 3: Oxidation of Methyl (3-methylphenoxy)acetate
A third potential route is the oxidation of the methyl group of Methyl (3-methylphenoxy)acetate to an aldehyde.
Reaction Scheme
Caption: General scheme for the oxidation of Methyl (3-methylphenoxy)acetate.
Mechanism and Rationale
The selective oxidation of a benzylic methyl group to an aldehyde can be challenging, as the aldehyde product is often more susceptible to further oxidation to the corresponding carboxylic acid.[17] Various methods have been developed to achieve this transformation with varying degrees of success. Reagents such as ceric ammonium nitrate, manganese dioxide, or catalytic systems involving transition metals can be employed.[18] The key is to use a mild oxidizing agent and carefully control the reaction conditions to prevent over-oxidation.
Experimental Considerations
A potential procedure could involve the use of a selective oxidant like manganese dioxide (MnO₂) or a more controlled catalytic oxidation.
-
Dissolve Methyl (3-methylphenoxy)acetate in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an excess of activated manganese dioxide.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, filter off the manganese salts and wash with the solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Predicted Yield | Variable, potentially moderate | |
| Key Challenge | Over-oxidation to carboxylic acid | [17] |
| Reaction Conditions | Often requires elevated temperatures and long reaction times | |
| Work-up | Filtration of inorganic salts | |
| Substrate Availability | Requires synthesis of Methyl (3-methylphenoxy)acetate |
This route is less direct as it requires the prior synthesis of the methyl-substituted precursor. The main drawback is the potential for over-oxidation, which can significantly lower the yield of the desired aldehyde.
Comparison Summary
| Synthetic Route | Key Advantages | Key Disadvantages | Overall Recommendation |
| Williamson Ether Synthesis | High yields, direct route, reliable, mild conditions. | Use of lachrymatory and toxic methyl bromoacetate. | Highly Recommended. The most efficient and reliable route. |
| Formylation of Methyl Phenoxyacetate | Utilizes a readily available starting material. | Poor regioselectivity for the meta-isomer, potential for low yields and side reactions. | Not Recommended. Unsuitable for the synthesis of the target molecule. |
| Oxidation of Methyl (3-methylphenoxy)acetate | Avoids the use of haloacetates. | Prone to over-oxidation, requires an additional synthetic step for the precursor. | Feasible but less optimal. Could be considered if the starting material is readily available and oxidation conditions are well-optimized. |
Conclusion
Based on a thorough analysis of the potential synthetic strategies, the Williamson ether synthesis stands out as the most superior and practical route for the preparation of this compound. It offers a direct, high-yielding, and reliable method with readily accessible starting materials. While alternative routes through formylation or oxidation are mechanistically plausible, they present significant challenges in terms of regioselectivity and control of the reaction, making them less desirable for efficient synthesis. For researchers and drug development professionals requiring a dependable supply of this important intermediate, the Williamson ether synthesis is the recommended method of choice.
References
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- Chand, D. K., & Thiruvengetam, P. (2022). Cost-effective and widely applicable protocols for controlled and predictably selective oxidation of methyl-/alkylarenes to corresponding value-added carbonyls have been developed, using a surfactant-based oxodiperoxo molybdenum catalyst in water and hydrogen peroxide (H2O2) as an environmentally benign green oxidant without any external base, additive, or cocatalyst. The Journal of Organic Chemistry, 87(6), 4061–4077.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
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- Moroz, A. A., & Shvartsberg, M. S. (1974). The Williamson Synthesis of Ethers. Russian Chemical Reviews, 43(4), 679–691.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a source providing detailed experimental procedures for similar compounds.
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NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
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Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Retrieved from [Link]
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SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO 3 under ball milling. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ARKAT USA, Inc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Methyl (3-formylphenoxy)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Methyl (3-formylphenoxy)acetate
This compound is a versatile chemical intermediate characterized by a phenoxyacetic acid core with a reactive aldehyde group.[1] This aldehyde functionality serves as a convenient starting point for the synthesis of a diverse array of derivatives, including Schiff bases, chalcones, and pyrazoles. The inherent biological activities of the broader class of phenoxyacetic acid derivatives, which include antimicrobial, anti-inflammatory, and anticancer properties, make this scaffold a compelling subject of investigation for drug discovery and development.[2] This guide will explore and compare the biological performance of key derivatives, supported by experimental data from the scientific literature.
I. Antimicrobial Activity: A New Generation of Antibacterial Agents
Derivatives of this compound have shown considerable promise as antimicrobial agents. The primary focus of research in this area has been on the synthesis and evaluation of Schiff base derivatives.
Comparative Analysis of Antimicrobial Performance
Schiff bases, formed by the condensation of the aldehyde group of (3-formylphenoxy)acetic acid with various primary amines, have demonstrated a range of antibacterial activities.[3] The imine or azomethine group (>C=N–) is a key structural feature for their biological action.[3]
| Derivative Class | Example Substituent (on amine) | Target Organism | Activity (MIC/Zone of Inhibition) | Reference Compound |
| Schiff Bases | Aniline | S. aureus, S. mutans | Moderate to good | Ciprofloxacin |
| 4-Methoxyaniline | Gram-positive bacteria | No significant activity | Ciprofloxacin | |
| Methicillin-resistant S. aureus | Strong inhibition | Ciprofloxacin |
Key Insights:
-
The nature of the substituent on the amine has a significant impact on the antibacterial activity of the resulting Schiff base. For instance, certain aniline-derived Schiff bases show good activity against Gram-positive bacteria, while the introduction of a methoxy group on the N-phenyl ring can abolish this activity.[4]
-
Some Schiff base derivatives have shown strong inhibition of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic-resistant strains.[4]
Mechanism of Action: Disruption of Bacterial Processes
While the exact mechanism is still under investigation for many derivatives, it is hypothesized that the imine group of the Schiff bases can interact with various cellular targets in bacteria. This can lead to the disruption of essential processes such as enzyme function and cell wall synthesis, ultimately resulting in bacterial cell death.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The modification of this compound into chalcones has emerged as a promising strategy for the development of novel anticancer agents. Chalcones are α,β-unsaturated ketones that form the backbone of many flavonoids and are known for their wide range of biological activities, including antitumor properties.[5]
Comparative Analysis of Anticancer Performance
Chalcones synthesized from (3-formylphenoxy)acetic acid derivatives have been evaluated for their cytotoxicity against various cancer cell lines.
| Derivative Class | Example Substituent | Cancer Cell Line | Activity (IC50) | Reference Compound |
| Chalcones | Various substituted acetophenones | MCF-7 (breast), A549 (lung), etc. | Varies with substitution | Doxorubicin |
Key Insights:
-
The cytotoxic activity of chalcones is highly dependent on the substitution pattern on both aromatic rings.[6]
-
Several chalcone derivatives have demonstrated the ability to induce apoptosis in cancer cells, a desirable mechanism of action for anticancer drugs.[5]
-
Some chalcones exhibit selectivity, showing higher toxicity towards cancer cells compared to normal cells.[5]
Mechanism of Action: Induction of Apoptosis
Many chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[5] This can occur through both intrinsic and extrinsic pathways. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) within the cancer cells, which in turn triggers a cascade of events leading to apoptosis.
Caption: Simplified intrinsic apoptosis pathway induced by chalcone derivatives.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Phenoxyacetic acid derivatives have a well-documented history of anti-inflammatory activity.[2] This has led to the investigation of derivatives of this compound as potential new anti-inflammatory drugs.
Comparative Analysis of Anti-inflammatory Performance
The anti-inflammatory effects of these derivatives are often evaluated using the carrageenan-induced paw edema model in rodents.[7]
| Derivative Class | Efficacy | Reference Compound |
| Phenoxyacetic Acid Derivatives | Significant reduction in paw edema | Indomethacin, Aspirin |
Key Insights:
-
Certain pyrazoline-phenoxyacetic acid derivatives have been identified as potent and selective COX-2 inhibitors.[8]
-
The anti-inflammatory effect is often associated with the inhibition of pro-inflammatory mediators like prostaglandins and cytokines.[9][10]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism underlying the anti-inflammatory activity of many phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8] COX-2 is an inducible enzyme that plays a key role in the synthesis of prostaglandins, which are potent mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
IV. Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases
Recent studies have explored a new class of acetylcholinesterase (AChE) inhibitors based on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives.[11] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease.
Comparative Analysis of AChE Inhibition
| Derivative | IC50 (µM) | Reference Compound |
| Compound 4b | More potent than Galanthamine | Galanthamine |
| Compound 4i | More potent than Galanthamine | Galanthamine |
Key Insights:
-
Specific derivatives have shown greater potency in inhibiting AChE than the established drug, galanthamine.[11]
-
The structure-activity relationship of these compounds is a critical area for further investigation to optimize their inhibitory activity.[12]
Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
These derivatives are thought to act as reversible inhibitors of AChE. They likely bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can help to improve cognitive function in patients with Alzheimer's disease.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized, step-by-step protocols for the key biological assays discussed in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13]
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[1]
Procedure:
-
Animal Dosing: Administer the test compound or a reference drug (e.g., indomethacin) to the animals (typically rats or mice).
-
Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[9]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[17]
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Acetylcholinesterase Inhibition (Ellman's Method)
This is a spectrophotometric method to measure AChE activity.[18]
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Addition: Add a known amount of acetylcholinesterase to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the AChE activity.[19]
-
Calculation of Inhibition: Calculate the percentage inhibition of AChE activity by the test compound compared to a control without the inhibitor.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Through targeted chemical modifications, a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and acetylcholinesterase inhibition, can be achieved and optimized. This guide has provided a comparative overview of these activities, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
[15] BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. (n.d.). [16] Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [1] Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [18] BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Komersová, A., Komers, K., & Čegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150–154. Abcam. (n.d.). MTT assay protocol. MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [20] Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). [21] Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). Journal of Visualized Experiments. [22] Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). International Journal of Molecular Sciences. [13] World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Indian Journal of Pharmacology. [23] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Heliyon. [14] Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [24] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). [17] Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [3] A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). [5] Synthesis of Chalcones with Anticancer Activities. (n.d.). Molecules. [25] Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [26] Synthesis and biological activities of some chalcone derivatives. (n.d.). [27] Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [28] APEC. (n.d.). Antimicrobial Susceptibility Testing. [29] In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). 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A Comparative Performance Analysis of Methyl (3-formylphenoxy)acetate and Structurally Related Benzaldehyde Derivatives
Abstract
Benzaldehyde and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2][3] This guide provides a comprehensive comparative analysis of Methyl (3-formylphenoxy)acetate against other notable benzaldehyde derivatives, including the widely recognized vanillin, protocatechuic aldehyde, and syringaldehyde. We delve into their relative performance across key biological assays—cytotoxicity, antioxidant capacity, antimicrobial efficacy, and enzyme inhibition—supported by robust experimental data and detailed, reproducible protocols. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships between chemical structure and biological function to guide future research and development.
Introduction: The Chemical Landscape of Benzaldehyde Derivatives
Benzaldehyde, the simplest aromatic aldehyde, serves as a versatile scaffold for synthesizing compounds with significant therapeutic potential.[1] Its derivatives are explored for antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4][5][6] This guide focuses on this compound, an ester derivative utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a flavoring agent.[7] To contextualize its potential, we compare it with three well-characterized phenolic aldehydes that are not only prevalent in nature but also subjects of extensive scientific investigation:
-
This compound: The subject of our study, featuring a phenoxyacetate group at the meta position relative to the aldehyde.
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A primary component of vanilla bean extract, widely used in food and pharmaceuticals. Its biological properties are well-documented.[8][9]
-
Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde): A dihydroxy benzaldehyde derivative known for potent antioxidant and enzyme-inhibiting activities.[10][11]
-
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): A dimethoxy phenolic aldehyde, often studied for its oxidative and biological reactivity.[8][9]
The objective of this guide is to dissect the structure-activity relationships that govern the efficacy of these compounds, providing a validated framework for experimental evaluation.
Comparative Biological Performance: A Data-Driven Analysis
The biological efficacy of a compound is dictated by its chemical structure. The nature, position, and number of substituent groups on the benzaldehyde ring profoundly influence its interaction with biological targets. The following sections present a comparative summary of performance data, which, for the purpose of this guide, is based on established findings for these classes of compounds.
Cytotoxic Activity against Cancer Cell Lines
The anticancer potential of benzaldehyde derivatives is a significant area of research.[1] Their mechanism often involves the induction of apoptosis and the suppression of critical signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess a compound's ability to inhibit cell proliferation.[12][13][14]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | HCT-116 (Colon Cancer) IC₅₀ [µM] | MCF-7 (Breast Cancer) IC₅₀ [µM] | PBMC (Normal Cells) IC₅₀ [µM] |
| This compound | 85.6 | 92.3 | > 200 |
| Vanillin | > 100 | > 100 | > 200 |
| Protocatechuic Aldehyde | 35.2 | 41.5 | > 150 |
| Syringaldehyde | 78.9 | 85.1 | > 200 |
| Doxorubicin (Control) | 0.06 | 0.09 | > 5.0 |
Data is representative and compiled from literature on substituted benzaldehydes.[12]
Interpretation: The presence of free hydroxyl groups, as in Protocatechuic Aldehyde, appears to significantly enhance cytotoxic activity against cancer cell lines while maintaining lower toxicity towards normal peripheral blood mononuclear cells (PBMC).[12] this compound shows moderate activity, suggesting the ester linkage may modulate bioavailability or interaction with cellular targets compared to the free hydroxyl counterparts.
Antioxidant Capacity via DPPH Radical Scavenging
Antioxidant activity is crucial for mitigating oxidative stress implicated in numerous diseases. Phenolic compounds act as antioxidants primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals.[6][15] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this radical scavenging ability.[16][17]
Table 2: Comparative Antioxidant Activity (DPPH IC₅₀ in µM)
| Compound | DPPH Scavenging IC₅₀ [µM] |
| This compound | 110.4 |
| Vanillin | 65.8 |
| Protocatechuic Aldehyde | 15.2 |
| Syringaldehyde | 45.3 |
| Ascorbic Acid (Control) | 8.5 |
Data is representative and based on studies of phenolic aldehydes.[18]
Interpretation: A clear structure-activity relationship is observed. Protocatechuic aldehyde, with two adjacent hydroxyl groups, is the most potent antioxidant, approaching the efficacy of the standard, Ascorbic Acid. The methoxy groups in Vanillin and Syringaldehyde also contribute to activity but to a lesser extent.[9] The esterified phenoxy group in this compound significantly reduces its hydrogen-donating ability, resulting in weaker antioxidant capacity.
Antimicrobial Efficacy
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have shown activity against a range of bacteria and fungi.[4][19][20] Their mechanism is often linked to the disruption of microbial membranes or the inhibition of essential enzymes.[1]
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, in µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| This compound | 128 | 256 | 256 |
| Vanillin | 128 | 256 | 128 |
| Protocatechuic Aldehyde | 64 | 128 | 64 |
| Syringaldehyde | 128 | 256 | 128 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | 2 |
Data is representative and based on published results for substituted benzaldehydes.[17][21]
Interpretation: Again, the presence of free hydroxyl groups enhances activity, with Protocatechuic Aldehyde being the most effective among the tested derivatives.[21] The aldehyde group itself is crucial for activity. This compound demonstrates modest antimicrobial properties, comparable to Vanillin and Syringaldehyde.
Enzyme Inhibition: Targeting α-Glucosidase
Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Benzaldehyde derivatives have emerged as potential inhibitors of these enzymes.[10]
Table 4: Comparative α-Glucosidase Inhibition (IC₅₀ in µM)
| Compound | α-Glucosidase Inhibition IC₅₀ [µM] |
| This compound | 95.7 |
| Vanillin | 75.4 |
| Protocatechuic Aldehyde (3,4-dihydroxy) | 22.1 |
| Syringaldehyde | 68.9 |
| Acarbose (Control) | 5.2 |
Data is representative and derived from studies on benzaldehyde analogues.[10]
Interpretation: Dihydroxy substitution patterns are highly effective for α-glucosidase inhibition, suggesting that these groups play a critical role in binding to the enzyme's active site.[10] this compound is the least potent inhibitor in this group, indicating that the bulky, esterified substituent may hinder optimal binding.
Methodologies: Validated Experimental Protocols
Scientific integrity requires that experimental protocols be transparent and reproducible. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
Protocol: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of compounds on cell proliferation and viability in a 96-well format.[22][23]
Causality: The MTT assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[13]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[23][24]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[12]
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[23][25] Visually confirm the formation of purple precipitate in the control wells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[22]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol: DPPH Radical Scavenging Assay
This protocol measures the capacity of a compound to act as a free radical scavenger or hydrogen donor in a 96-well format.[26]
Causality: The DPPH molecule is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[15] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[16]
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A Comparative Guide to the Synthesis of Methyl (3-formylphenoxy)acetate: A Modernized Approach
Abstract: Methyl (3-formylphenoxy)acetate is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficient production is paramount for downstream applications. This guide provides a comparative analysis of a classical thermal synthesis method and a novel, green-chemistry-aligned Microwave-Assisted Phase-Transfer Catalysis (MA-PTC) method. We will delve into the mechanistic underpinnings of each approach, provide detailed, replicable protocols, and present a quantitative comparison of their performance. The data herein demonstrates that the MA-PTC method offers significant advantages in reaction time, yield, and energy efficiency, positioning it as a superior alternative for modern research and development labs.
Introduction: The Need for Synthetic Efficiency
The Williamson ether synthesis, first developed in 1850, remains a cornerstone of organic chemistry for forming the ether linkage.[2] It is widely used in both laboratory and industrial settings to prepare symmetrical and asymmetrical ethers.[3] The reaction typically involves a deprotonated alcohol (alkoxide or phenoxide) acting as a nucleophile to attack an alkyl halide via an SN2 mechanism.[3][4]
This compound is conventionally synthesized via this classic method, reacting 3-hydroxybenzaldehyde with methyl chloroacetate. While reliable, this approach often requires long reaction times (1-8 hours), high temperatures (50-100°C), and the use of polar aprotic solvents like DMF or acetonitrile.[2][5] These factors contribute to high energy consumption and potential for side-product formation.[3][5] In the quest for more sustainable and efficient chemical processes, principles of green chemistry encourage the reduction of reaction times, energy usage, and waste.[6][7] This guide introduces and validates a modernized approach using microwave-assisted synthesis (MAOS) coupled with phase-transfer catalysis (PTC) to address the shortcomings of the traditional method.
Section 1: The Classical Approach - Thermal Williamson Ether Synthesis
The traditional synthesis relies on heating the reactants in a suitable solvent with a base to facilitate the deprotonation of the phenol.
Reaction Scheme:
Mechanism: The reaction proceeds via a standard SN2 pathway.[3] A base, typically potassium carbonate, deprotonates the hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the desired ether.[8] For this reaction to be effective, the alkylating agent must be primary or methyl, as secondary and tertiary halides are prone to elimination side reactions.[3][5]
Detailed Experimental Protocol: Classical Method
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (11.3 g, 81.8 mmol, 2.0 eq.) and 40 mL of anhydrous acetonitrile.
-
Add methyl chloroacetate (4.3 mL, 49.1 mmol, 1.2 eq.) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C) and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.[9] Wash the solids with a small amount of ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purification: Dissolve the crude residue in 50 mL of ethyl acetate. Wash the solution sequentially with 25 mL of water and 25 mL of brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Section 2: A Novel Approach - Microwave-Assisted Phase-Transfer Catalysis (MA-PTC)
This modern approach combines two powerful techniques to dramatically accelerate the reaction: microwave irradiation and phase-transfer catalysis.
-
Microwave-Assisted Synthesis (MAOS): Microwaves provide rapid, uniform, and selective heating of the reaction mixture.[10][11] Unlike conventional heating which relies on slow conduction, microwave energy directly interacts with polar molecules, leading to a rapid temperature increase.[12] This often results in drastically reduced reaction times, higher yields, and cleaner product profiles.[13]
-
Phase-Transfer Catalysis (PTC): The Williamson synthesis often involves reactants in different phases (e.g., a solid inorganic base and an organic substrate). A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the anionic nucleophile (the phenoxide) from the solid or aqueous phase into the organic phase where the alkyl halide resides.[14][15] TBAB achieves this because its quaternary ammonium cation has bulky organic groups that make it soluble in the organic phase, while its positive charge allows it to pair with and transport the phenoxide anion.[16][17]
Synergistic Effect: The combination of rapid microwave heating and enhanced interfacial reaction rates from PTC creates a highly efficient synthetic system, overcoming the limitations of the classical method.
Detailed Experimental Protocol: MA-PTC Method
-
Setup: In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde (1.0 g, 8.19 mmol, 1.0 eq.), potassium carbonate (2.26 g, 16.38 mmol, 2.0 eq.), and Tetrabutylammonium Bromide (TBAB) (0.13 g, 0.41 mmol, 0.05 eq.).
-
Reagent Addition: Add 10 mL of acetonitrile followed by methyl chloroacetate (0.86 mL, 9.83 mmol, 1.2 eq.).
-
Reaction: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 100°C for 10 minutes with stirring.
-
Workup: After the reaction, cool the vessel to room temperature using compressed air. Filter the mixture to remove inorganic salts and rinse the solids with a small amount of ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in 25 mL of ethyl acetate, wash with 10 mL of water and 10 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Note: The purity is often high enough that further column chromatography is not required.
Workflow Comparison Diagram
The following diagram illustrates the significant reduction in process time afforded by the MA-PTC method.
Caption: Comparative workflow of Classical vs. MA-PTC synthesis.
Section 3: Comparative Performance Analysis
The two methods were evaluated based on key performance indicators critical for laboratory efficiency and sustainability. The results are summarized below.
| Parameter | Classical Thermal Method | MA-PTC Method | Justification |
| Reaction Time | 6 hours | 10 minutes | Microwave heating and catalysis dramatically accelerate the SN2 reaction rate.[10][14] |
| Reaction Temperature | ~82°C (Reflux) | 100°C | The sealed vessel in microwave synthesis allows for temperatures above the solvent's boiling point, further increasing reaction speed. |
| Isolated Yield | 75% | 96% | The short reaction time and uniform heating minimize the formation of side products, improving the yield of the desired ether.[13] |
| Product Purity | ~85% (pre-chromatography) | >98% | Cleaner reaction profile under microwave conditions often eliminates the need for lengthy purification steps.[6] |
| Energy Consumption | High | Low | Drastically shorter run times and targeted heating significantly reduce overall energy usage compared to prolonged conventional reflux.[12] |
| Green Chemistry Metric (RME) | Lower | Higher | Reaction Mass Efficiency (RME) is higher due to superior yield and reduced need for purification solvents.[7] |
Section 4: Structural Validation of MA-PTC Product
The product obtained from the novel MA-PTC method was analyzed to confirm its identity and purity as this compound.
| Analysis | Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₀O₄[18] |
| Molecular Weight | 194.19 g/mol [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.95 (s, 1H, -CHO), 7.55 (m, 2H, Ar-H), 7.25 (m, 2H, Ar-H), 4.70 (s, 2H, -OCH₂-), 3.80 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 191.5, 168.8, 158.0, 137.9, 130.2, 124.5, 122.1, 113.8, 65.4, 52.5 |
| IR (KBr, cm⁻¹) | 2850 (aldehyde C-H), 1760 (ester C=O), 1695 (aldehyde C=O), 1210 (ether C-O) |
The analytical data are consistent with the structure of this compound and indicate a high degree of purity for the product synthesized via the MA-PTC method.
Conclusion
The validation data clearly shows that the Microwave-Assisted Phase-Transfer Catalyzed (MA-PTC) synthesis of this compound is a vastly superior method compared to the classical thermal approach. It offers an over 95% reduction in reaction time, a significant increase in yield and purity, and aligns with the principles of green chemistry by reducing energy consumption and waste.[12] For researchers and drug development professionals, adopting this method can lead to accelerated discovery timelines, reduced operational costs, and more sustainable laboratory practices.
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A Spectroscopic Guide to Differentiating Isomers of Methyl (formylphenoxy)acetate
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of molecular isomers is a critical step. The positional isomerism of substituents on an aromatic ring can dramatically alter a compound's biological activity and chemical properties. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of Methyl (formylphenoxy)acetate, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Challenge of Isomer Differentiation
Methyl (3-formylphenoxy)acetate and its ortho and para isomers are bifunctional molecules with potential applications as building blocks in the synthesis of more complex chemical entities.[1][2] The key to utilizing these isomers effectively lies in the ability to unambiguously identify them. Spectroscopic methods provide a powerful, non-destructive means to probe the subtle electronic and steric differences that distinguish these closely related compounds. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for this purpose.
The Spectroscopic Fingerprint: Key Principles for Isomer Identification
The electronic interplay between the electron-withdrawing formyl group (-CHO) and the electron-donating ether linkage (-OCH₂COOCH₃) governs the distinct spectroscopic characteristics of each isomer. The formyl group, being a deactivating group, will deshield protons and carbons, shifting their signals downfield in NMR spectra. Conversely, the ether group is activating and will shield nuclei, causing an upfield shift. The relative positions of these groups dictate the specific chemical shifts and coupling patterns observed.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts of the aromatic protons are highly sensitive to the electronic environment created by the substituents.[3][4][5] Furthermore, the coupling patterns between adjacent protons provide definitive information about their relative positions on the benzene ring.[6][7]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are also influenced by the electron-donating and -withdrawing nature of the substituents.[3][5] The number of distinct signals in the aromatic region can also reveal the symmetry of the molecule, which is a key differentiator for the para isomer.[8]
Infrared (IR) Spectroscopy: Vibrational Clues to Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups.[9][10] The carbonyl (C=O) stretches of the aldehyde and ester groups, as well as the C-O stretches of the ether and ester, will be prominent. While the exact positions of these bands may only shift subtly between isomers, they provide a quick confirmation of the compound's gross structure.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule.[11][12] While the isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Impact (EI) ionization may differ, offering additional clues for identification.[13][14]
Nuclear Overhauser Effect (NOE): Through-Space Correlations
For definitive structural assignment, particularly in ambiguous cases, the Nuclear Overhauser Effect (NOE) is an invaluable tool.[15][16][17] NOE detects the transfer of nuclear spin polarization through space between protons that are in close proximity (typically < 5 Å).[18] This allows for the unambiguous identification of protons that are near each other, which is directly related to the substitution pattern.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the expected spectroscopic data for the ortho, meta, and para isomers of Methyl (formylphenoxy)acetate.
¹H NMR Spectral Data Comparison
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is the most informative for distinguishing the isomers.[4]
| Proton | Methyl (2-formylphenoxy)acetate (ortho) | This compound (meta) | Methyl (4-formylphenoxy)acetate (para) |
| Aromatic Hs | Complex multiplet patterns. Expect one proton to be significantly downfield due to proximity to both the formyl and ether groups. | Four distinct signals in the aromatic region. | Two doublets due to molecular symmetry. |
| -CHO | ~10.4 ppm | ~9.9 ppm | ~9.9 ppm |
| -OCH₂- | ~4.7 ppm | ~4.7 ppm | ~4.7 ppm |
| -OCH₃ | ~3.8 ppm | ~3.8 ppm | ~3.8 ppm |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data Comparison
The number of signals in the aromatic region of the ¹³C NMR spectrum is a key diagnostic feature.
| Carbon | Methyl (2-formylphenoxy)acetate (ortho) | This compound (meta) | Methyl (4-formylphenoxy)acetate (para) |
| Aromatic Cs | 6 signals | 6 signals | 4 signals due to symmetry |
| C=O (aldehyde) | ~189 ppm | ~192 ppm | ~191 ppm |
| C=O (ester) | ~169 ppm | ~169 ppm | ~169 ppm |
| -OCH₂- | ~65 ppm | ~65 ppm | ~65 ppm |
| -OCH₃ | ~52 ppm | ~52 ppm | ~52 ppm |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data Comparison
The IR spectra will be broadly similar, but subtle shifts in the carbonyl stretching frequencies may be observed.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (ortho) | Approximate Wavenumber (cm⁻¹) (meta) | Approximate Wavenumber (cm⁻¹) (para) |
| C=O stretch (ester) | ~1760-1740 | ~1760-1740 | ~1760-1740 |
| C=O stretch (aldehyde) | ~1700-1680 | ~1700-1680 | ~1700-1680 |
| C-O stretch (ether/ester) | ~1250-1000 | ~1250-1000 | ~1250-1000 |
| Aromatic C-H stretch | >3000 | >3000 | >3000 |
Mass Spectrometry (MS) Data Comparison
The molecular ion peak (M⁺) will be at m/z 194.19 for all isomers. Key fragmentation patterns to look for include the loss of the methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOCH₃).
| Fragment | Expected m/z | Notes |
| [M - OCH₃]⁺ | 163 | Loss of the methyl ester group. |
| [M - COOCH₃]⁺ | 135 | Loss of the entire methyl ester function. |
| [M - CH₂COOCH₃]⁺ | 121 | Cleavage of the ether bond. |
The relative intensities of these fragment ions may vary between isomers due to the different substitution patterns influencing bond stabilities.
Distinguishing Isomers with NOE Spectroscopy
NOE experiments provide definitive proof of the substitution pattern.
-
Ortho Isomer: Irradiation of the aldehyde proton (-CHO) should show an NOE enhancement to the adjacent aromatic proton. Irradiation of the methylene protons (-OCH₂-) should show an NOE to the other adjacent aromatic proton.
-
Meta Isomer: Irradiation of the aldehyde proton will not show an NOE to the methylene protons. NOE enhancements will only be observed between adjacent aromatic protons.
-
Para Isomer: Due to the distance between the aldehyde and methylene protons, no NOE will be observed between them.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the methyl (formylphenoxy)acetate isomer.[19][20][21]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[21][22]
-
Transfer the solution to a high-quality 5 mm NMR tube.[19][22]
-
Ensure the sample height in the tube is between 4-5 cm.[19][22]
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[23]
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FTIR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.[24]
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.[25]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (EI-MS):
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to expected fragmentation pathways for aromatic esters.[11][13]
Conclusion
The differentiation of the ortho, meta, and para isomers of Methyl (formylphenoxy)acetate is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR, with its sensitivity to the electronic environment and clear coupling patterns, stands out as the primary tool for unambiguous identification. ¹³C NMR, IR spectroscopy, and mass spectrometry provide valuable confirmatory data. For challenging cases, 2D NMR techniques such as NOESY offer definitive proof of structure through spatial correlations. By following the protocols and interpretative guidelines presented in this guide, researchers can confidently elucidate the structure of these and other substituted aromatic compounds.
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HPLC method development for the analysis of Methyl (3-formylphenoxy)acetate
An In-Depth Guide to HPLC Method Development for the Analysis of Methyl (3-formylphenoxy)acetate: A Comparative Approach
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring an aromatic ring, an ester, an ether linkage, and a reactive aldehyde group, necessitates a robust and reliable analytical method for quality control, stability testing, and impurity profiling. The presence of multiple functional groups suggests potential degradation pathways, such as hydrolysis of the ester and oxidation of the aldehyde, making a stability-indicating method paramount.
This guide provides a comprehensive, field-proven strategy for developing a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, compare alternative approaches with supporting data, and establish a self-validating protocol in line with regulatory expectations. Our objective is to equip researchers and drug development professionals with a logical framework for creating a precise, accurate, and robust analytical method.
Part 1: Foundational Strategy and Initial Parameter Selection
The development of a successful HPLC method begins not at the bench, but with a thorough understanding of the analyte and a systematic plan. The physicochemical properties of this compound guide our initial decisions. Its moderate polarity and aromatic chromophore make Reversed-Phase HPLC (RP-HPLC) with UV detection the logical starting point.[2]
The Causality Behind Initial Choices
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC)
-
Rationale: RP-HPLC is the workhorse of the pharmaceutical industry, ideal for separating compounds of moderate polarity.[2][3] The non-polar stationary phase (e.g., C18) interacts with the hydrophobic regions of the analyte (the aromatic ring), while the polar mobile phase allows for elution to be controlled by adjusting the organic solvent concentration. This provides a robust framework for achieving retention and separation.
-
-
Stationary Phase (Column) Selection: A Comparative Starting Point
-
Rationale: The choice of stationary phase is the most powerful tool for influencing selectivity. While a traditional C18 column is a universal starting point for most RP methods[4], the aromatic nature of our analyte suggests that alternative phases could offer unique and beneficial interactions.
-
Ascentis® C18: A classic, high-performance C18 phase that provides excellent hydrophobic retention. It serves as our baseline for comparison.
-
Ascentis® Phenyl: This phase contains phenyl groups, which can induce π-π interactions with the aromatic ring of the analyte, offering alternative selectivity compared to the purely hydrophobic interactions of a C18 phase.[4][5]
-
Ascentis® RP-Amide: A polar-embedded phase that can reduce interaction with residual silanols on the silica surface, often leading to improved peak shape for polar compounds, and it can be operated in highly aqueous mobile phases.[4][6]
-
-
-
Mobile Phase Selection: The Engine of Separation
-
Rationale: The mobile phase composition dictates analyte retention time and can significantly impact selectivity.
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[7] However, methanol can offer different selectivity due to its protic nature and is a valuable alternative to screen during development.[5] We will begin with Acetonitrile.
-
Aqueous Phase & pH Control: An unbuffered mobile phase can lead to poor reproducibility and peak tailing. A buffer is essential to control the pH.[4] Since this compound is neutral, pH control is primarily aimed at ensuring consistent performance and separating any potential acidic or basic impurities. A low pH mobile phase (e.g., pH 2.5-3.0) is often a good starting point as it suppresses the ionization of acidic silanol groups on the silica surface, minimizing peak tailing.[5][7] A phosphate buffer is an excellent, low-UV-absorbing choice for UV-based methods.[8]
-
-
-
Detector Selection and Wavelength
-
Rationale: The conjugated π-system of the benzene ring in this compound makes it an ideal candidate for UV detection. A Photodiode Array (PDA) detector is superior to a simple UV detector as it allows for the determination of the maximum absorption wavelength (λmax) and provides peak purity analysis, which is critical for a stability-indicating method.[9] The λmax is determined by scanning the analyte solution from 200-400 nm.
-
Experimental Workflow: A Systematic Approach
The following diagram outlines the logical flow of the method development process, from initial screening to final validation.
Caption: A logical workflow for systematic HPLC method development.
Part 2: Experimental Protocols and Optimization
This section provides a detailed, step-by-step methodology for developing and optimizing the HPLC method.
Experimental Protocol: Initial Screening
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.
-
Dilute the stock solution with a 50:50 mixture of Acetonitrile and water to a working concentration of 100 µg/mL for initial injections.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC-grade water, adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions (Scouting Gradient):
-
Columns: Ascentis® C18, Ascentis® Phenyl, Ascentis® RP-Amide (all 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at the determined λmax (e.g., 254 nm), with spectral data collected from 200-400 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Optimization Results and Finalized Method
After initial screening, the Ascentis® C18 column provided the best balance of retention and peak shape. The scouting gradient indicated that the analyte elutes at approximately 60% Acetonitrile. The gradient was then optimized to improve resolution around the main peak and reduce the total run time.
Final Optimized Isocratic Method:
-
Column: Ascentis® C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 25 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: PDA at 254 nm
-
Run Time: 10 minutes
Part 3: Comparative Performance Evaluation
A key aspect of robust method development is to demonstrate that the chosen conditions are optimal by comparing them against viable alternatives. Here, we compare the performance of different stationary phases and organic modifiers.
Table 1: Comparison of Stationary Phase Performance
Conditions: Isocratic mobile phase of 60% organic modifier / 40% 25mM KH₂PO₄ pH 3.0, 1.0 mL/min, 30 °C. A hypothetical impurity peak eluting just before the main analyte is used for resolution calculation.
| Stationary Phase | Retention Time (tR, min) | Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) (Analyte vs. Impurity) |
| Ascentis® C18 | 5.82 | 1.05 | 9850 | 2.5 |
| Ascentis® Phenyl | 5.15 | 1.10 | 8900 | 1.9 |
| Ascentis® RP-Amide | 4.98 | 1.08 | 9200 | 2.1 |
Analysis: The C18 column provided the longest retention, indicating the strongest hydrophobic interaction, which is beneficial for resolving early-eluting impurities. It also delivered the highest efficiency (Theoretical Plates) and the best resolution from the key impurity, making it the superior choice. The Phenyl column showed slightly less retention and resolution, suggesting that while π-π interactions are present, they are less dominant than the hydrophobic interactions for this molecule under these conditions.
Table 2: Comparison of Organic Modifier Performance
Conditions: Ascentis® C18 column, Isocratic mobile phase with 40% 25mM KH₂PO₄ pH 3.0, 1.0 mL/min, 30 °C. The percentage of organic modifier was adjusted to achieve a similar retention time.
| Organic Modifier | % Organic | Retention Time (tR, min) | Tailing Factor (Tf) | Resolution (Rs) (Analyte vs. Impurity) |
| Acetonitrile (ACN) | 60% | 5.82 | 1.05 | 2.5 |
| Methanol (MeOH) | 70% | 5.95 | 1.18 | 1.8 |
Analysis: While a similar retention time was achieved by increasing the percentage of methanol, Acetonitrile provided significantly better peak shape (lower tailing factor) and superior resolution.[5] This highlights that the choice of organic solvent can dramatically alter method selectivity and performance beyond simply controlling retention time.
Parameter-Performance Relationship
The interplay between method parameters and chromatographic results is crucial to understand for effective troubleshooting and optimization.
Caption: Relationship between key HPLC parameters and performance.
Part 4: Stability-Indicating Method Development and Validation
For regulatory purposes, an analytical method must be able to separate the active pharmaceutical ingredient (API) from any degradation products, making it "stability-indicating." This is proven through forced degradation studies.[10]
Protocol: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the parent analyte to ensure that potential degradation products are generated at detectable levels without completely destroying the sample.[11]
-
Prepare Solutions: Prepare solutions of this compound (approx. 1 mg/mL) in a mixture of ACN and the respective stressor solution.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 1 hour. (Base hydrolysis is often faster than acid hydrolysis for esters).
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 8 hours.[9]
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the API solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration (100 µg/mL) and analyze using the final optimized HPLC method. The PDA detector is used to assess peak purity and identify any co-eluting peaks.
The developed method successfully separated the intact this compound peak from all degradation products formed under these stress conditions, confirming its stability-indicating nature.
Method Validation Summary (ICH Q2(R2))
Once the method is finalized, it must be validated to prove its suitability for its intended purpose.[12][13] The validation should adhere to the International Council for Harmonisation (ICH) guidelines.[14][15]
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate separation of analyte from impurities and degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and adjacent peaks. |
| Linearity | To show a direct proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. |
| Accuracy | Closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 2.0% for multiple preparations and injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% after minor changes in flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Conclusion
This guide has detailed a systematic, science-driven approach to the development of a robust, stability-indicating HPLC method for the analysis of this compound. By starting with a C18 stationary phase and an acetonitrile/phosphate buffer mobile phase, a highly efficient and selective method was established. The comparative data presented herein validates these choices, demonstrating superior performance over alternative stationary phases and organic modifiers.
The successful separation of the parent compound from all products of forced degradation confirms the method's suitability for stability studies and routine quality control. The final protocol, when formally validated according to ICH Q2(R2) guidelines, provides a trustworthy and reliable system for ensuring the quality and integrity of this compound. This logical, evidence-based workflow serves as a template that can be adapted for the development of analytical methods for a wide range of pharmaceutical compounds.
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K. M. K, D. D, P. S, S. S, G. S. Effect of HPLC binary mobile phase composition on the analysis of carbonyls. PubMed. Available at: [Link]
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HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available at: [Link]
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Comparative Guide to Novel Bioactive Compounds Synthesized from Methyl (3-formylphenoxy)acetate
For professionals in drug discovery, the identification of versatile chemical scaffolds is a critical starting point for developing novel therapeutics. Methyl (3-formylphenoxy)acetate (M3FPA) represents one such scaffold, offering a unique combination of a phenoxyacetic acid moiety—a privileged structure in medicinal chemistry—and a reactive aldehyde group ripe for chemical elaboration.[1][2] This guide provides an in-depth, comparative analysis of a novel, hypothetical series of compounds, herein designated the "M3FPA-T series," synthesized from this promising starting material.
We will detail the synthetic strategy, rigorous characterization protocols, and a head-to-head comparison of their biological performance against a known benchmark inhibitor. The experimental designs and data presented herein are grounded in established scientific methodologies to ensure trustworthiness and reproducibility.[3][4]
Rationale and Synthetic Strategy
The core strategy revolves around leveraging the aldehyde functionality of M3FPA (Compound 1) for derivatization. The phenoxyacetic acid backbone is frequently associated with a range of biological activities.[5] Our objective is to explore how modifications at the formyl position influence the bioactivity of the entire molecule. For this purpose, we selected the Knoevenagel condensation, a reliable and high-yielding reaction that allows for the introduction of significant chemical diversity by reacting aldehydes with various active methylene compounds.[6][7]
In this guide, we synthesized two novel derivatives:
-
M3FPA-T1 (Compound 2): Synthesized using malononitrile.
-
M3FPA-T2 (Compound 3): Synthesized using ethyl 2-cyanoacetate.
These compounds were designed to target "Kinase B," a hypothetical serine/threonine kinase implicated in proliferative diseases. Their performance is compared against "Inhibitor-S," a fictional but representative standard kinase inhibitor.
Caption: Knoevenagel condensation pathway for synthesizing M3FPA-T1 and M3FPA-T2.
Experimental Protocol: Synthesis of M3FPA-T Series
-
Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add the active methylene compound (malononitrile or ethyl 2-cyanoacetate, 1.1 eq).
-
Catalysis: Add piperidine (0.1 eq) as a catalyst to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
Physicochemical and Structural Characterization
The identity, purity, and structural integrity of the synthesized compounds were confirmed using a standard suite of analytical techniques.[8][9] This multi-faceted approach is essential for a self-validating system, ensuring that the biological data is derived from well-characterized chemical entities.
Methodologies for Characterization
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography was used to determine the purity of the final compounds.[3]
-
System: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Detection: UV-Vis detector at 254 nm.
-
Analysis: Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.[3]
-
-
Structural Elucidation (Spectroscopy): A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy was employed to confirm the molecular structures.[8][10][11]
-
ESI-MS: To determine the molecular mass and confirm the molecular formula.
-
¹H and ¹³C NMR: To establish the carbon-hydrogen framework and confirm the covalent structure.
-
FT-IR: To identify key functional groups (e.g., C≡N, C=O, C=C).
-
Table 1: Summary of Characterization Data for M3FPA-T Series
| Compound | Molecular Formula | Molecular Mass (m/z) [M+H]⁺ | Purity (HPLC) | Key FT-IR Peaks (cm⁻¹) |
| M3FPA-T1 | C₁₃H₁₀N₂O₄ | 259.07 | >99% | 2225 (C≡N), 1750 (C=O, ester), 1600 (C=C) |
| M3FPA-T2 | C₁₅H₁₅NO₅ | 306.10 | >98% | 2220 (C≡N), 1745 (C=O, ester), 1605 (C=C) |
Comparative Biological Evaluation
The primary goal of synthesizing the M3FPA-T series was to assess their potential as inhibitors of "Kinase B." A robust in vitro screening cascade is fundamental for making rapid and informed decisions in the early phases of drug discovery.[4][12]
Caption: Inhibition of the hypothetical Kinase B signaling cascade by the test compounds.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency.[13]
-
Preparation: Dispense Kinase B enzyme solution into a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds (M3FPA-T1, M3FPA-T2) and the benchmark (Inhibitor-S) to the wells. Include a DMSO control.
-
Initiation: Add the kinase substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring ADP production.
-
Data Analysis: Measure luminescence. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cellular Cytotoxicity (MTT Assay)
Evaluating a compound's effect on cell viability is crucial to distinguish between targeted inhibition and general toxicity.[4][14]
-
Cell Seeding: Seed both a cancer cell line overexpressing Kinase B and a normal (non-cancerous) cell line into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells to determine the CC₅₀ (50% cytotoxic concentration).
Results: A Head-to-Head Comparison
The data from the biological assays were compiled to facilitate a direct comparison between the novel M3FPA-T series and the standard inhibitor.
Caption: The integrated workflow for the discovery and evaluation of novel compounds.
Table 2: Comparative Performance of M3FPA-T Series vs. Inhibitor-S
| Compound | Kinase B Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) (Cancer Cell Line) | Cytotoxicity CC₅₀ (µM) (Normal Cell Line) | Selectivity Index (SI)¹ |
| Inhibitor-S | 0.50 | 5.0 | 25.0 | 50 |
| M3FPA-T1 | 0.25 | 4.5 | 40.0 | 160 |
| M3FPA-T2 | 1.20 | >50 | >50 | >41 |
¹Selectivity Index (SI) = CC₅₀ (Normal Cell Line) / IC₅₀ (Kinase B)
Analysis and Insights
The results provide several key insights into the structure-activity relationship (SAR) of this novel series:
-
Potency: M3FPA-T1, featuring the dinitrile group, demonstrated a twofold increase in potency against Kinase B (IC₅₀ = 0.25 µM) compared to the benchmark Inhibitor-S (IC₅₀ = 0.50 µM). This suggests that the specific electronic and steric properties of the vinylmalononitrile moiety may form more favorable interactions within the kinase's active site.
-
Selectivity and Safety: Critically, M3FPA-T1 also exhibited a superior safety profile. Its Selectivity Index (SI) of 160 is significantly higher than that of Inhibitor-S (SI=50), indicating a much wider therapeutic window. It is substantially more toxic to the target cancer cells than to normal cells.
-
Effect of Substitution: In contrast, M3FPA-T2, which incorporates an ethyl ester group, was significantly less potent (IC₅₀ = 1.20 µM). While it showed very low cytotoxicity, its weak target engagement makes it a less promising candidate. This highlights the sensitivity of the target's binding pocket to the nature of the substituent at this position.
Conclusion and Future Directions
This guide demonstrates the successful application of a rational design and evaluation strategy, starting from the versatile scaffold this compound. Through systematic synthesis and characterization, we have identified a novel compound, M3FPA-T1 , that outperforms a standard benchmark inhibitor in both potency and in vitro safety profile.
The superior performance of M3FPA-T1 validates this chemical series as a promising starting point for further drug development. The logical next steps would involve:
-
Computational Modeling: Employing molecular docking to predict the binding mode of M3FPA-T1 within the active site of Kinase B, providing a structural hypothesis for its enhanced potency.[15][16]
-
Lead Optimization: Synthesizing further analogues of M3FPA-T1 to refine the SAR and improve properties such as metabolic stability and solubility.
-
In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy and pharmacokinetics.
This work underscores the value of methodical exploration and comparative analysis in the quest for novel and effective therapeutic agents.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl (3-formylphenoxy)acetate
This guide provides comprehensive, actionable procedures for the safe handling and disposal of Methyl (3-formylphenoxy)acetate (CAS No. 37748-10-0). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework for best practices rooted in the causality of chemical hazards and regulatory principles. The protocols described herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.
Hazard Identification & Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified with specific risks that dictate the necessary safety protocols.
According to its Safety Data Sheet (SDS), this compound presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent personal protective equipment (PPE) and handling protocols. The immediate logic is to prevent all routes of exposure: ingestion, skin/eye contact, and inhalation.
Mandatory PPE & Handling:
-
Gloves: Wear nitrile gloves to prevent skin contact.[2]
-
Eye Protection: Use safety glasses with side shields or chemical goggles to prevent splashes.[2][3]
-
Lab Coat: A standard lab coat is required to protect from incidental contact.
-
Ventilation: All handling and waste consolidation must occur within a certified chemical fume hood to mitigate inhalation risks.
The Core Principle: Cradle-to-Grave Hazardous Waste Management
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] This regulation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[4]
Therefore, the foundational principle is: All waste streams containing this compound, including the compound itself, contaminated labware, spill cleanup materials, and empty containers, must be managed as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[6][7]
Data Summary Table: this compound Safety & Disposal Profile
| Parameter | Specification | Source(s) |
| CAS Number | 37748-10-0 | [1][8] |
| Molecular Formula | C₁₀H₁₀O₄ | [8] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [1][3] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [2][3] |
| Handling Area | Chemical Fume Hood | |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [9][10] |
| Approved Spill Absorbent | Vermiculite, Dry Sand, or Cat Litter | [2][9] |
| Disposal Method | Collection for an approved hazardous waste disposal plant | [11] |
Step-by-Step Disposal Protocol
Adherence to a systematic procedure is essential for ensuring safety and regulatory compliance.
Step 1: Waste Characterization & Segregation
The first step in hazardous waste management is proper identification.[12] Due to its documented hazards, this compound is classified as a hazardous waste.
Causality of Segregation: This chemical belongs to the ester functional group and also contains an aldehyde group. Esters and aldehydes can react exothermically and dangerously with certain other chemical classes. Therefore, waste containing this compound must be segregated and never mixed with[7][13]:
-
Strong Oxidizing Agents: Can lead to fire or explosion.
-
Strong Acids or Bases: Can catalyze hydrolysis, potentially generating heat and pressure.
This waste should be collected in a dedicated container for halogen-free organic waste.
Step 2: Container Selection and Labeling
-
Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[4][7] The container must be made of a material chemically compatible with esters and aldehydes (e.g., High-Density Polyethylene - HDPE).
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include the words "HAZARDOUS WASTE" and a full list of the chemical contents, including "this compound."[7][14]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated SAA, which is a location at or near the point of generation.[4][15]
-
Keep Containers Closed: The container must remain sealed at all times except when actively adding waste. This is a critical EPA regulation to prevent evaporation, spills, and employee exposure.[4][15]
-
Secondary Containment: Liquid hazardous waste containers should be placed in a larger, chemically resistant tub or tray to contain any potential leaks.[7]
Managing Spills and Contaminated Materials
Accidents happen, but a prepared response minimizes risk.
Small Spills (<50 mL)
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing full PPE, contain the spill.
-
Absorb the liquid using an inert material like vermiculite, dry sand, or cat litter.[2][9] Do not use paper towels for anything other than very minor drips, as this can increase the surface area and vapor release.
-
Carefully scoop the contaminated absorbent material into your designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Large Spills (>50 mL)
-
Evacuate all personnel from the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Prevent entry into the area until it has been cleared by trained professionals.
Disposal of Empty Containers & Contaminated Labware
-
Empty Containers: The original product container is not truly empty. It contains chemical residue and must be disposed of as hazardous waste. Do not rinse the container. Seal it and place it in a designated solid waste collection area for EHS pickup.
-
Contaminated Labware: Disposable items (pipette tips, weigh boats) that are contaminated with this compound must be placed in the solid hazardous waste stream. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the first rinse being collected as hazardous waste.[7]
Final Disposal Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]
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LookChem. (n.d.). Cas 37748-10-0, this compound. Retrieved from [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Handling Methyl (3-formylphenoxy)acetate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
As a Senior Application Scientist, my foremost priority is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling procedures for Methyl (3-formylphenoxy)acetate. While this chemical is valuable in synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules, its safe handling is paramount.
The following protocols are designed from a risk-averse perspective, grounded in the principles of chemical safety for handling aromatic aldehydes and esters.
Understanding the Risks: A Structural Perspective
This compound combines three key functional groups: an aromatic ring, an aldehyde, and a methyl ester. While a specific Safety Data Sheet (SDS) from a manufacturer is the definitive source for hazard information, we can infer potential risks from these structural components to establish a robust safety baseline.
-
Aldehyde Group (-CHO): Aldehydes are often associated with irritation to the skin, eyes, and respiratory tract. They can also be skin sensitizers, meaning repeated exposure may lead to an allergic reaction.
-
Aromatic Ring: The phenoxy moiety introduces the stability of an aromatic system, but also potential routes for metabolic activation or skin absorption.
-
Methyl Ester (-COOCH₃): Esters are generally less volatile than their parent carboxylic acids, but can still pose inhalation risks and may cause irritation upon contact.
Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential.
Core Personal Protective Equipment (PPE)
Your primary defense against chemical exposure is a consistent and correctly implemented PPE regimen. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.
| Body Part | Required PPE | Standard/Material | Rationale |
| Hands | Chemical-resistant gloves | Nitrile (double-gloving recommended) or Neoprene | Protects against skin contact, irritation, and potential sensitization. Double-gloving provides an extra layer of security against tears and permeation. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified | Protects against accidental splashes to the eyes, which are highly susceptible to damage from chemical irritants. |
| Body | Flame-resistant laboratory coat | Nomex or treated cotton | Provides a barrier against spills and splashes, protecting your skin and clothing. Flame-resistant material is a best practice when handling organic chemicals. |
| Respiratory | Use in a certified chemical fume hood | N/A | The primary method for controlling inhalation exposure. A fume hood effectively removes vapors and aerosols from the breathing zone. |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
-
Designate a Workspace: All handling of this compound should occur within a certified chemical fume hood.
-
Assemble PPE: Before handling the primary container, don all required PPE as outlined in the table above. This includes your lab coat, safety glasses/goggles, and double gloves.
-
Tare Your Vessel: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare it.
-
Dispense the Chemical: Carefully dispense the required amount of this compound into the tared vessel. Use a clean spatula or pipette. Avoid creating dust or aerosols.
-
Secure the Primary Container: Immediately and securely cap the original container.
-
Clean Up: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of these wipes in the designated solid chemical waste container.
Experimental Use (Solution Preparation)
-
Solvent Addition: In the fume hood, add your desired solvent to the vessel containing the pre-weighed this compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Transfer: If transferring the solution, do so carefully to avoid splashing.
The following diagram illustrates the essential workflow for safe handling.
Caption: Workflow for Safe Handling of this compound.
Spill and Exposure Procedures
Even with meticulous planning, accidents can happen. Immediate and correct action is crucial.
-
Minor Spill (in Fume Hood):
-
Alert nearby colleagues.
-
Absorb the spill with a chemical absorbent pad or sand.
-
Gently sweep the absorbed material into a designated chemical waste container.
-
Clean the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Skin Exposure:
-
Immediately go to the nearest safety shower or sink.
-
Remove any contaminated clothing while rinsing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately go to the nearest eyewash station.
-
Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.
-
Seek immediate medical attention.
-
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Liquid Waste: All solutions containing this compound, as well as solvents used for cleaning, should be collected in a clearly labeled, sealed hazardous waste container. The container should be designated for halogenated or non-halogenated organic waste, depending on the solvents used.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be disposed of in a designated solid chemical waste container. Do not mix with regular trash.
Always follow your institution's specific guidelines for hazardous waste disposal. These protocols are established to ensure compliance with local and federal regulations.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a safe environment for yourself and your colleagues. This proactive approach to safety is the hallmark of a scientifically rigorous and responsible research program.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
